Product packaging for 1-(3,4-Dichlorophenyl)pentan-1-one(Cat. No.:CAS No. 68120-72-9)

1-(3,4-Dichlorophenyl)pentan-1-one

Cat. No.: B1586451
CAS No.: 68120-72-9
M. Wt: 231.11 g/mol
InChI Key: DAQIQOIKLVJWKH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)pentan-1-one is a useful research compound. Its molecular formula is C11H12Cl2O and its molecular weight is 231.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2O B1586451 1-(3,4-Dichlorophenyl)pentan-1-one CAS No. 68120-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQIQOIKLVJWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378859
Record name 1-(3,4-dichlorophenyl)pentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68120-72-9
Record name 1-(3,4-dichlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dichlorovalerophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3,4-Dichlorophenyl)pentan-1-one CAS 68120-72-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)pentan-1-one (CAS 68120-72-9)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 68120-72-9, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications as a versatile building block in the pharmaceutical and agrochemical industries, supported by established safety, handling, and storage protocols. The synthesis and analytical sections are supplemented with detailed procedural diagrams and expert rationale to ensure practical utility and reproducibility in a laboratory setting.

Core Compound Identification and Properties

This compound is an aromatic ketone characterized by a pentanoyl group attached to a 3,4-dichlorinated benzene ring.[1] Its structure makes it a valuable precursor in multi-step organic syntheses.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 68120-72-9[1][2][3]
Molecular Formula C₁₁H₁₂Cl₂O[1][4][5]
Molecular Weight 231.12 g/mol [1][4][5]
IUPAC Name This compound[4]
Synonyms 3',4'-Dichlorovalerophenone[6]
Appearance White crystalline solid[7]
Boiling Point 330.7 ± 27.0 °C (Predicted)[5]
Density 1.188 ± 0.06 g/cm³ (Predicted)[5][7]
XLogP3 4.4[4]
Storage Room temperature, in a dry, tightly sealed container[5][7][8]

Synthesis and Mechanistic Rationale

The most direct and industrially relevant synthesis for this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene.[9][10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile from an acyl halide, in this case, pentanoyl chloride.[11]

Causality in Experimental Design

The choice of a Friedel-Crafts acylation is deliberate. Unlike the corresponding alkylation, acylation reactions are not prone to polysubstitution because the product, an aryl ketone, is deactivated towards further electrophilic attack.[10] This ensures a higher yield of the desired mono-acylated product. Anhydrous conditions are critical; aluminum chloride reacts vigorously with water, which would quench the catalyst and halt the reaction. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the acyl chloride and the catalyst, before being gently warmed to drive the reaction to completion. The final aqueous workup is necessary to decompose the aluminum chloride-ketone complex and separate the organic product.[9]

Detailed Synthesis Protocol

Reaction: 1,2-Dichlorobenzene + Pentanoyl Chloride → this compound

  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a scrubbing system) to manage the HCl gas byproduct. The entire apparatus must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to maintain anhydrous conditions.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The mixture is cooled to 0-5 °C in an ice bath.

  • Acylium Ion Formation: Pentanoyl chloride (1.0 equivalent) is added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The addition rate is controlled to maintain the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion electrophile.

  • Electrophilic Substitution: 1,2-Dichlorobenzene (1.2 equivalents) is added dropwise, again maintaining a low temperature. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 40 °C for DCM) for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup: The reaction mixture is cooled back to 0-5 °C and slowly quenched by pouring it over crushed ice, followed by the cautious addition of concentrated HCl to dissolve the aluminum salts.

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.[12]

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane to yield a white crystalline solid.

Reaction Mechanism Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration PentanoylCl Pentanoyl Chloride Acylium [R-C=O]⁺ (Acylium Ion) + [AlCl₄]⁻ PentanoylCl->Acylium Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Catalyst SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Attack Dichlorobenzene 1,2-Dichlorobenzene Dichlorobenzene->SigmaComplex ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup AlCl4_minus [AlCl₄]⁻ AlCl4_minus->ProductComplex

Caption: Friedel-Crafts acylation mechanism for synthesis.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach is recommended, combining chromatography for purity assessment with spectroscopy for structural confirmation.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and for in-process control. A reverse-phase method provides excellent resolution for this moderately polar compound.

Protocol: Reverse-Phase HPLC Method

  • System: HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak. Commercial standards often specify a purity of 98% or higher.[2][13][14]

Spectroscopic Analysis: Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[15] The predicted spectra for this compound in CDCl₃ are detailed below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

TypePosition / GroupPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
¹H -CH₃ (C5)~0.9, triplet, 3H~14Terminal methyl group split by adjacent CH₂.
¹H -CH₂- (C4)~1.4, sextet, 2H~22Methylene split by CH₃ and CH₂ neighbors.
¹H -CH₂- (C3)~1.7, quintet, 2H~27Methylene split by two adjacent CH₂ groups.
¹H -CH₂- (C2)~2.9, triplet, 2H~38Methylene adjacent to carbonyl, deshielded.[15]
¹H Aromatic (H-5)~7.5, doublet, 1H~127Ortho to carbonyl, adjacent to one H.
¹H Aromatic (H-6)~7.7, doublet, 1H~131Between two Cl atoms, deshielded.
¹H Aromatic (H-2)~7.9, singlet (or narrow doublet), 1H~133Ortho to carbonyl, deshielded.
¹³C -C₅H₃N/A~14Aliphatic methyl.
¹³C -C₄H₂N/A~22Aliphatic methylene.
¹³C -C₃H₂N/A~27Aliphatic methylene.
¹³C -C₂H₂N/A~38Aliphatic methylene alpha to carbonyl.
¹³C Aromatic CHN/A~127-133Aromatic carbons attached to hydrogen.
¹³C Aromatic C-ClN/A~131-138Aromatic carbons attached to chlorine.
¹³C Aromatic C-CON/A~139Quaternary aromatic carbon attached to the ketone.
¹³C C=O (C1)N/A~198Ketone carbonyl carbon, highly deshielded.[16]

IR spectroscopy helps identify key functional groups.

  • ~1685 cm⁻¹: Strong, sharp absorption characteristic of a conjugated ketone (C=O stretch).

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2960-2850 cm⁻¹: C-H stretching from the aliphatic pentanoyl chain.

  • ~1600, 1475 cm⁻¹: C=C stretching within the aromatic ring.

  • ~800-600 cm⁻¹: Strong absorptions corresponding to C-Cl bonds.

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A cluster of peaks will be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 230 (for C₁₁H₁₂³⁵Cl₂O), 232 (for C₁₁H₁₂³⁵Cl³⁷ClO), and 244 (for C₁₁H₁₂³⁷Cl₂O) in an approximate ratio of 9:6:1.

  • Fragmentation: A prominent fragment would be the acylium ion [M-C₄H₉]⁺ at m/z 173/175/177, resulting from alpha-cleavage, which is characteristic of ketones.

Integrated Analytical Workflow

Analytical_Workflow Start Synthesized Crude Product TLC TLC Monitoring Start->TLC Purification Purification (Recrystallization / Distillation) Start->Purification FinalProduct Final Product (White Solid) Purification->FinalProduct QC Quality Control Testing FinalProduct->QC HPLC HPLC for Purity (>98%) QC->HPLC NMR ¹H and ¹³C NMR for Identity QC->NMR MS Mass Spec for MW QC->MS IR IR for Functional Groups QC->IR Release Release for Use HPLC->Release NMR->Release MS->Release IR->Release

Caption: Integrated workflow for product purification and QC.

Applications in Research and Development

The utility of this compound stems from its reactive ketone group and the specific substitution pattern on the aromatic ring. It serves as a crucial intermediate in synthesizing more complex molecules.[5]

  • Pharmaceutical Industry: This compound is a building block for developing new drugs.[1] Its structure is found in precursors to bupropion analogues, which are investigated as potential treatments for addiction by acting as monoamine uptake inhibitors.[1] The dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, often used to modulate lipophilicity and metabolic stability.

  • Agrochemical Industry: It is a precursor in the synthesis of pesticides and herbicides.[1][5] The halogenated aromatic structure can be a key component in compounds designed for enhanced efficacy and target selectivity in crop protection.[1]

  • Chemical Synthesis and R&D: In a broader context, it is used as a research compound to study reaction mechanisms and develop new synthetic methods.[1] The ketone can be further modified through reactions like reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce new reactive sites.

Applications Intermediate This compound (CAS 68120-72-9) Pharma Pharmaceuticals Intermediate->Pharma Agro Agrochemicals Intermediate->Agro Research Specialty Chemicals & Research Intermediate->Research Bupropion Bupropion Analogues (Monoamine Reuptake Inhibitors) Pharma->Bupropion Pesticides Pesticides Agro->Pesticides Herbicides Herbicides Agro->Herbicides NewMethods New Synthetic Methods Research->NewMethods

Caption: Role as a key intermediate in various industries.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Although some transport classifications list it as non-hazardous, detailed GHS information indicates potential risks upon exposure.[2][6]

GHS Classification: [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[6]

  • Exposure Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6]

  • Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[6]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a fine chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and agrochemical development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile reactivity, makes it an important molecular scaffold. This guide has provided the essential technical information for its synthesis, characterization, and safe handling, establishing a foundation for its effective use in advanced research and development projects.

References

  • LookChem. Cas 68120-72-9, 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE. [Link]
  • PubChem. This compound. [Link]
  • MySkinRecipes. 1-Pentanone, 1-(3,4-dichlorophenyl)-. [Link]
  • Japan Environment Agency. Analytical Methods. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Organic Chemistry Portal.
  • YouTube.
  • Master Organic Chemistry. EAS Reactions (3)
  • Structure Determination of Organic Compounds.
  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Capot Chemical. Specifications of this compound. [Link]
  • Broadwith Built-in. CAS 1393441-90-1 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
  • American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • precisionFDA. 1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorovalerophenone, with the systematic IUPAC name 1-(3,4-dichlorophenyl)pentan-1-one, is an aromatic ketone that holds significance as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its dichlorinated phenyl ring and pentanoyl chain provide a versatile scaffold for further chemical modifications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring predictable behavior in reaction media, purification processes, and formulation studies. This guide provides a comprehensive overview of the core physical characteristics of 3',4'-Dichlorovalerophenone, supported by established analytical methodologies and safety protocols.

Core Physical and Chemical Identifiers

A clear identification of a chemical substance is the foundation of any technical assessment. The key identifiers for 3',4'-Dichlorovalerophenone are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[3]
Synonyms 3',4'-Dichlorovalerophenone[4]
CAS Number 68120-72-9[3][5][6]
Molecular Formula C₁₁H₁₂Cl₂O[3][5][6]
Molecular Weight 231.12 g/mol [1][3][5]
Appearance White crystalline solid[5][7]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for process design and optimization. The following table summarizes the available data for 3',4'-Dichlorovalerophenone. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

PropertyValueMethod/Source
Boiling Point 330.7 ± 27.0 °CPredicted[1][5][7]
Density 1.188 ± 0.06 g/cm³Predicted[1][5][7]
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., benzene, toluene)Inferred from structure; similar compounds[8]
Storage Room Temperature, sealed in a dry place[5][7]

Experimental Determination of Physical Properties: Methodologies and Rationale

To ensure the accuracy of the physicochemical data, standardized experimental protocols must be employed. As a self-validating system, each protocol includes steps for calibration and verification.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. DSC is a highly accurate thermoanalytical technique for its determination.

Causality Behind Experimental Choices: DSC is chosen over traditional capillary methods for its high precision, small sample requirement, and ability to detect thermal transitions other than melting, which can provide additional information about the sample's purity and polymorphic forms.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 3',4'-Dichlorovalerophenone into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Thermal Program: Place the sample pan and a reference pan (empty, sealed pan) into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample encapsulate Encapsulate in Al pan weigh->encapsulate load Load sample and reference encapsulate->load heat Heat at 10 °C/min under N2 load->heat record Record heat flow vs. temp heat->record plot Plot thermogram record->plot determine Determine onset of melting peak plot->determine Friedel_Crafts_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification dcb 1,2-Dichlorobenzene mix Mix Reactants with AlCl3 dcb->mix vc Valeryl Chloride vc->mix stir Stir at room temp. mix->stir quench Quench with ice/HCl stir->quench extract Extract with organic solvent quench->extract wash Wash and dry extract->wash purify Purify by distillation/crystallization wash->purify product 3',4'-Dichlorovalerophenone purify->product

Proposed workflow for the synthesis of 3',4'-Dichlorovalerophenone.

Safety and Handling

Based on the available GHS classification, 3',4'-Dichlorovalerophenone is presumed to cause skin and eye irritation and may cause respiratory irritation. [4] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [5][7]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed overview of the known and predicted physical properties of 3',4'-Dichlorovalerophenone. While some experimental data is lacking in publicly accessible literature, the information presented here, based on reliable sources and sound scientific principles, offers a solid foundation for researchers and developers working with this compound. For critical applications, it is strongly recommended that the predicted values be verified through experimental determination.

References

  • This compound | C11H12Cl2O | CID 2774046. PubChem. [Link]
  • 1-Pentanone, 1-(3,4-dichlorophenyl)-. MySkinRecipes. [Link]
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) - LookChem. [Link]
  • Ethanone, 1-(3,4-dichlorophenyl)-. NIST WebBook. [Link]
  • 2',4'-Dichlorovalerophenone CAS:61023-66-3: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Specifications of this compound. Capot Chemical. [Link]
  • CAS NO. 1098349-07-5 | 1-(3,4-Dichlorophenyl)pentan-1-amine. Arctom. [Link]
  • 1,5-dichlorpentan-3-on | CAS#:3592-25-4. Chemsrc. [Link]
  • (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.
  • Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations.
  • mass spectra - fragmentation p
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Mass Spectrometry. MSU chemistry. [Link]
  • Infrared spectra of complexes 1, 3, 4, and 5 in dichloromethane. Inset:....
  • 1-pentanone, 1-(4-(3-chlorophenyl)-1-(3-(1-piperidinyl)propyl) - PubChemLite. [Link]
  • 1-(4-fluorophenyl)pentan-1-one. NIST WebBook. [Link]
  • Ethanone, 1-(3,4-dichlorophenyl)-. NIST WebBook. [Link]
  • Aluminium chloride. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(3,4-Dichlorophenyl)pentan-1-one, a key intermediate in various chemical syntheses. The primary focus of this document is the precise determination and validation of its molecular weight. We will explore the theoretical calculation derived from its molecular formula and detail the definitive experimental methodologies, including mass spectrometry, for its confirmation. Furthermore, this guide presents comprehensive protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and purity assessment using Gas Chromatography (GC), contextualizing the importance of an integrated analytical approach for researchers, scientists, and professionals in drug development and chemical manufacturing.

Compound Identification and Core Physicochemical Properties

This compound is an aromatic ketone notable for its dichlorinated phenyl group, which significantly influences its chemical reactivity and physical properties.[1] It serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors.[1][2] Accurate characterization of its fundamental properties is the cornerstone of its effective application and quality control.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[3]
CAS Number 68120-72-9 ChemicalBook[4], Capot Chemical[5]
Molecular Formula C₁₁H₁₂Cl₂O PubChem[3], Echemi[6]
SMILES CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl PubChem[3]

| InChIKey | DAQIQOIKLVJWKH-UHFFFAOYSA-N | PubChem[3], Echemi[6] |

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The predicted high lipophilicity (XLogP3 ≈ 4.4) suggests significant solubility in nonpolar solvents, a critical factor for its handling and reaction kinetics.[3][6]

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 231.11 g/mol PubChem[3]
Exact Mass 230.0265204 Da PubChem[3]
Appearance White crystalline solid ChemicalBook[4]
Boiling Point 330.7 ± 27.0 °C (Predicted) ChemicalBook[4], LookChem[1]
Density 1.188 ± 0.06 g/cm³ (Predicted) Echemi[6], ChemicalBook[4]

| XLogP3 | 4.4 | PubChem[3] |

Determination of Molecular Weight: A Dual Approach

The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis and for identity confirmation. Its determination relies on both theoretical calculation and rigorous experimental verification.

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C₁₁H₁₂Cl₂O) using the standard atomic weights of its constituent elements.

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Molecular Weight: 132.121 + 12.096 + 70.906 + 15.999 = 231.122 g/mol

This calculated value is consistent with the referenced literature values of approximately 231.12 g/mol .[2][4][5]

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for experimentally determining the molecular weight of a compound.[7] It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular ion peak (M⁺) in the mass spectrum provides direct confirmation of its mass.

The causality for relying on MS is its precision and ability to distinguish between compounds with similar properties. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the exact mass to several decimal places (e.g., 230.0265 Da), which allows for the unambiguous determination of the elemental formula, thereby validating the compound's identity beyond any doubt.[3]

Ketones often exhibit predictable fragmentation patterns in MS, which further corroborates the structure.[8] Key fragmentation pathways include:

  • α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. This is frequently the base peak in the spectrum.

  • McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen.

The presence of two chlorine atoms will also produce a characteristic isotopic pattern for the molecular ion peak (M⁺, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing a clear signature for a dichlorinated compound.

Methodologies for Structural Confirmation and Purity

A confirmed molecular weight is only meaningful if the compound's structure and purity are also verified. An incorrect structure or a contaminated sample can lead to misleading data. Therefore, a multi-technique approach is essential.

Experimental Protocol: Identity and Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and semi-volatile compounds like dichlorophenyl derivatives.[9] It provides information on both the purity of the sample (from the GC chromatogram) and the identity of the components (from the MS spectra).

Objective: To confirm the identity and assess the purity of a this compound sample.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrument Setup (GC):

    • Injector: Split/splitless, set to 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation:

    • The GC chromatogram should display a single major peak, with the peak area indicating the purity (e.g., >98%).[5]

    • The mass spectrum of this peak should display a molecular ion (M⁺) at m/z ≈ 230 (for the monoisotopic mass) with the characteristic isotopic pattern for two chlorine atoms.

    • Key fragment ions, such as the acylium ion resulting from α-cleavage, should be identified to confirm the structure.

Experimental Protocol: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule, providing definitive structural proof.[10][11] Both ¹H and ¹³C NMR are required for a complete structural assignment.

Objective: To elucidate the chemical structure of this compound and confirm it matches the proposed identity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation (Expected Signals):

    • ¹H NMR:

      • Aromatic Region (δ ~7.5-8.0 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

      • Aliphatic Region (δ ~2.9 ppm): A triplet corresponding to the two protons on the carbon alpha to the carbonyl group (the -CH₂-CO- group).

      • Aliphatic Region (δ ~0.9-1.8 ppm): Multiplets corresponding to the remaining seven protons of the pentanoyl chain.

    • ¹³C NMR:

      • Carbonyl Region (δ ~198-200 ppm): A single signal for the ketone carbonyl carbon.

      • Aromatic Region (δ ~128-140 ppm): Six signals for the carbons of the dichlorophenyl ring.

      • Aliphatic Region (δ ~10-40 ppm): Four distinct signals for the carbons of the pentanoyl chain.

The combination of these spectra provides a unique fingerprint that validates the molecular structure, which in turn confirms the basis for the calculated molecular weight.

Integrated Analytical Workflow

For comprehensive characterization in a research or quality control setting, these techniques should be used in a logical sequence. This workflow ensures that each piece of data is built upon a validated foundation, embodying a self-validating system.

G cluster_0 Characterization Workflow A Sample Acquisition This compound B Purity Assessment (GC or HPLC) A->B Is the sample pure? C Structural Elucidation (¹H & ¹³C NMR) B->C Purity ≥ 98% D Molecular Weight & Identity Confirmation (MS / HRMS) C->D Structure Confirmed E Fully Characterized Compound D->E MW Confirmed

Caption: Integrated workflow for compound characterization.

This workflow demonstrates the logical progression from initial purity assessment to definitive structural and molecular weight confirmation, ensuring high confidence in the final material's identity and quality.

References

  • Title: this compound | C11H12Cl2O Source: PubChem URL:[Link]
  • Title: Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) Source: LookChem URL:[Link]
  • Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]
  • Title: Specifications of this compound Source: Capot Chemical URL:[Link]
  • Title: 1-Pentanone, 1-(3,4-dichlorophenyl)- Source: MySkinRecipes URL:[Link]
  • Title: Method of analysis of aldehyde and ketone by mass spectrometry Source: Google Patents URL
  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]
  • Title: Structural elucidation by NMR(1HNMR) Source: Slideshare URL:[Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3,4-Dichlorophenyl)pentan-1-one (CAS No: 68120-72-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Infrared (IR) and Mass Spectrometry (MS) data from its close structural analog, 3',4'-dichloroacetophenone. This synthesized approach offers a robust framework for researchers, scientists, and drug development professionals to understand the core spectroscopic features, interpret spectral data, and apply these principles for the identification and characterization of this class of compounds.

Introduction and Molecular Structure

This compound is an aromatic ketone with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of 231.11 g/mol .[1] Its structure consists of a pentanoyl group attached to a 3,4-dichlorinated benzene ring. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the electronic environment of the molecule, which is directly reflected in its spectral properties. Understanding these properties is crucial for reaction monitoring, quality control, and metabolite identification in drug development pipelines.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, which serve as a reliable guide for structural verification.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The electron-withdrawing effects of the carbonyl and chloro-substituents cause the aromatic protons to appear downfield (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.95 d 1H H-2 (Aromatic)
~7.83 dd 1H H-6 (Aromatic)
~7.55 d 1H H-5 (Aromatic)
~2.92 t 2H -CO-CH₂ -
~1.70 sextet 2H -CH₂-CH₂ -CH₂-
~1.41 sextet 2H -CH₂-CH₂ -CH₃
~0.95 t 3H -CH₂-CH₃

Data predicted using NMRDB.org, an online resource leveraging a database of assigned spectra.[2]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.5-8.0 ppm): The three protons on the dichlorophenyl ring appear as distinct signals due to their unique electronic environments. The proton at C-2 (ortho to the carbonyl) is expected to be the most deshielded, appearing as a doublet. The proton at C-6 (meta to the carbonyl) will be a doublet of doublets due to coupling with both H-2 and H-5. The proton at C-5 will be a doublet.

  • Aliphatic Chain (0.9-3.0 ppm): The protons on the pentanoyl chain show characteristic splitting patterns. The methylene group (α to the carbonyl) at ~2.92 ppm is the most deshielded in the chain and appears as a triplet. The subsequent methylene groups appear further upfield, with the terminal methyl group being the most shielded at ~0.95 ppm, also as a triplet.

¹H NMR Acquisition Workflow

G A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Tuning & Shimming) B->C D Acquisition (¹H, 400 MHz, 16 scans) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis E->F

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is highly deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Type Assignment
~198.5 C=O Carbonyl Carbon
~137.8 C (quat) C-1 (Aromatic)
~133.0 C (quat) C-4 (Aromatic, C-Cl)
~132.5 CH C-5 (Aromatic)
~130.5 C (quat) C-3 (Aromatic, C-Cl)
~130.0 CH C-6 (Aromatic)
~127.5 CH C-2 (Aromatic)
~38.5 CH₂ -CO-CH₂ -
~26.8 CH₂ -CH₂-CH₂ -CH₂-
~22.4 CH₂ -CH₂-CH₂ -CH₃
~13.9 CH₃ -CH₂-CH₃

Data predicted using NMRDB.org, an online resource leveraging a database of assigned spectra.[2]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ketone carbonyl carbon is characteristically found at the downfield end of the spectrum, around 198.5 ppm.[3]

  • Aromatic Carbons (127-138 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The two carbons bearing chlorine atoms (C-3, C-4) and the carbon attached to the acyl group (C-1) are quaternary and will typically show weaker signals. Their precise shifts are influenced by the combined electronic effects of the substituents.

  • Aliphatic Carbons (13-39 ppm): The five carbons of the pentanoyl chain are clearly resolved in the upfield region of the spectrum, with the carbon α to the carbonyl being the most deshielded.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3',4'-Dichloroacetophenone (Analog)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3050-3100 Medium Aromatic C-H Stretch
~2920-2980 (Expected) Aliphatic C-H Stretch (from pentanoyl chain)
~1680 Strong Aryl Ketone C=O Stretch
~1550-1600 Medium Aromatic C=C Stretch
~1400, ~1465 (Expected) Aliphatic C-H Bend (from pentanoyl chain)
~1260 Strong C-C(=O)-C Stretch and Bend
~800-900 Strong C-H Out-of-plane Bending (Aromatic)
~600-800 Medium C-Cl Stretch

Data sourced from the NIST Chemistry WebBook for the analog 3',4'-Dichloroacetophenone.[4]

Interpretation of the IR Spectrum: The most diagnostic peak is the strong absorption around 1680 cm⁻¹ , which is characteristic of an aryl ketone carbonyl (C=O) stretch. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The peaks in the 1550-1600 cm⁻¹ region confirm the presence of the aromatic ring. For this compound, additional peaks would be prominent in the 2920-2980 cm⁻¹ region due to the C-H stretching of the pentanoyl chain.

Protocol for Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The data for the analog 3',4'-Dichloroacetophenone is presented here to illustrate the key fragmentation behavior of the 3,4-dichlorobenzoyl moiety.

Table 4: Key Fragments in the EI Mass Spectrum of 3',4'-Dichloroacetophenone (Analog)

m/z (mass-to-charge) Relative Intensity (%) Proposed Fragment Ion
188/190/192 ~30 [M]⁺∙ (Molecular Ion)
173/175/177 100 [M - CH₃]⁺ (Acylium Ion)
145/147 ~35 [C₆H₃Cl₂]⁺
110 ~20 [C₆H₃Cl]⁺∙

Data sourced from the NIST Chemistry WebBook for the analog 3',4'-Dichloroacetophenone.[5]

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺∙): The molecular ion peak for the analog appears at m/z 188. The characteristic isotopic pattern of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio) is a definitive signature. For this compound, the molecular ion would be expected at m/z 230 , also exhibiting the same Cl₂ isotopic pattern.

  • Acylium Ion: The base peak (most intense) for the analog is at m/z 173, corresponding to the loss of a methyl radical (∙CH₃) to form the highly stable 3,4-dichlorobenzoyl acylium ion. This fragment is the most important diagnostic peak for this class of compounds.

  • Fragmentation of this compound: The primary fragmentation for the target molecule would be the α-cleavage to lose a butyl radical (∙C₄H₉), also forming the same stable acylium ion at m/z 173/175/177 . Another significant fragmentation pathway, not possible for the acetophenone analog, is the McLafferty rearrangement , involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of butene, which would produce a fragment ion at m/z 188/190/192 .

Predicted Fragmentation Pathways for this compound

G mol This compound [M]⁺∙, m/z 230 frag1 3,4-Dichlorobenzoyl Cation m/z 173 mol:f1->frag1:f0 α-Cleavage - ∙C₄H₉ frag2 McLafferty Rearrangement Product m/z 188 mol:f1->frag2:f0 McLafferty Rearrangement - C₄H₈ butyl_radical ∙C₄H₉ butene C₄H₈

Caption: Key EI fragmentation pathways for the title compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. Concurrently, IR spectroscopy confirms the presence of the key aryl ketone functional group, while mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, most notably the formation of the stable 3,4-dichlorobenzoyl acylium ion. This guide provides the foundational data and interpretive logic necessary for researchers working with this important chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LookChem. (n.d.). 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE.
  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(3,4-dichlorophenyl)-. National Institute of Standards and Technology.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dichlorophenyl)pentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of the spectral features, and a standardized protocol for experimental acquisition.

Introduction: The Structural Significance of this compound

This compound is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, comprising a dichlorinated benzene ring attached to a pentanoyl group, presents a distinct set of proton environments that are readily elucidated by ¹H NMR spectroscopy. Understanding the ¹H NMR spectrum is paramount for confirming the compound's identity, assessing its purity, and gaining insights into its electronic and conformational properties.

¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of proton nuclei.[3][4][5] The information gleaned from a ¹H NMR spectrum can be broken down into four key components:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: Reveals the relative number of protons giving rise to a signal.

  • Multiplicity (Splitting Pattern): Describes the number of neighboring protons.

  • Coupling Constant (J): Measures the interaction between neighboring protons.

This guide will systematically deconstruct the expected ¹H NMR spectrum of this compound, providing a foundational understanding for its characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound (C₁₁H₁₂Cl₂O) dictates the presence of several distinct proton signals.[6] The analysis below predicts the chemical shift, multiplicity, integration, and coupling constants for each unique proton environment.

Molecular Structure and Proton Labeling

For clarity, the protons in this compound are labeled as follows:

Caption: Labeled structure of this compound.

Predicted Spectral Data
ProtonsIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H(a) 1HDoublet (d)~7.9 - 8.1J(meta) ≈ 2-3 Hz
H(b) 1HDoublet of doublets (dd)~7.6 - 7.8J(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz
H(c) 1HDoublet (d)~7.4 - 7.6J(ortho) ≈ 8-9 Hz
H(d) 2HTriplet (t)~2.9 - 3.1J ≈ 7-8 Hz
H(e) 2HSextet or Multiplet (m)~1.6 - 1.8J ≈ 7-8 Hz
H(f) 2HSextet or Multiplet (m)~1.3 - 1.5J ≈ 7-8 Hz
H(g) 3HTriplet (t)~0.9 - 1.0J ≈ 7-8 Hz
In-depth Justification of Spectral Predictions

Aromatic Protons (H(a), H(b), H(c)):

  • Chemical Shift: The aromatic protons resonate in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the benzene ring current.[7][8] The presence of the electron-withdrawing carbonyl group and the two chlorine atoms further deshields these protons, shifting them to the lower end of this range.[9][10]

    • H(a) , being ortho to the carbonyl group, is expected to be the most deshielded and appear at the highest chemical shift.

    • H(b) is ortho to a chlorine atom and meta to the carbonyl group.

    • H(c) is ortho to the other chlorine atom.

  • Multiplicity: The splitting patterns of the aromatic protons are a result of spin-spin coupling with their neighbors.[11]

    • H(a) is only coupled to H(b) in a meta relationship, resulting in a doublet with a small coupling constant (Jmeta ≈ 2-3 Hz).[11]

    • H(b) is coupled to both H(a) (meta) and H(c) (ortho), leading to a doublet of doublets. The ortho coupling (Jortho ≈ 7-10 Hz) will be significantly larger than the meta coupling.[11]

    • H(c) is coupled only to H(b) in an ortho relationship, resulting in a doublet with a larger coupling constant.

Alkyl Chain Protons (H(d), H(e), H(f), H(g)):

  • Chemical Shift: The protons on the alkyl chain exhibit characteristic chemical shifts based on their proximity to the electron-withdrawing carbonyl group.[9][12]

    • H(d) , the α-protons, are directly adjacent to the carbonyl group and are therefore the most deshielded of the alkyl protons, appearing around 2.9-3.1 ppm.[5]

    • The deshielding effect diminishes with distance from the carbonyl group, so H(e) (β-protons) and H(f) (γ-protons) will appear progressively upfield.[13]

    • H(g) , the terminal methyl protons, are the most shielded and will appear furthest upfield, typically around 0.9-1.0 ppm.[5][9]

  • Multiplicity: The splitting of the alkyl protons follows the n+1 rule, where n is the number of adjacent, non-equivalent protons.[14][15]

    • H(d) has two neighbors (H(e)) and will therefore be a triplet.

    • H(e) has five neighbors (two H(d) and three H(f)) and will appear as a sextet or a more complex multiplet.

    • H(f) has five neighbors (two H(e) and three H(g)) and will also appear as a sextet or multiplet.

    • H(g) has two neighbors (H(f)) and will be a triplet.

  • Coupling Constants: The vicinal coupling constants (³J) in a freely rotating alkyl chain are typically in the range of 7-8 Hz.[16][17]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the reference to the TMS signal at 0.00 ppm.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using appropriate parameters, such as:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative proton ratios.

  • Calibrate the chemical shift scale to the TMS reference peak.

  • Analyze the peak multiplicities and measure the coupling constants.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of chemical shifts, integration, and spin-spin coupling allows for the unambiguous assignment of each proton signal, confirming the molecular structure and providing a benchmark for purity assessment. The predicted spectrum, characterized by a distinct set of aromatic and aliphatic signals, serves as a valuable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible spectral data.

References

  • How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021, October 4).
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
  • NMR Chemical Shift Values Table - Chemistry Steps.
  • Predict 1H NMR spectra - Cheminfo.org.
  • 13-C NMR Chemical Shift Table.pdf.
  • Proton NMR Table - MSU chemistry.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • Supplementary Information - The Royal Society of Chemistry.
  • Predict 1H proton NMR spectra - NMRDB.org.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Short Summary of 1H-NMR Interpretation.
  • Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) - LookChem.
  • S'21 - NMR 14 - J values (coupling constants) - YouTube. (2021, February 4).
  • NMR 5: Coupling Constants - YouTube. (2023, May 15).
  • Interpreting | OpenOChem Learn.
  • 1-Pentanone, 1-(3,4-dichlorophenyl)- - MySkinRecipes.
  • H NMR Spectroscopy.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest.
  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • 1H NMR Coupling Constants - Organic Chemistry Data.
  • J-Coupling (Scalar) - Chemistry LibreTexts. (2023, January 29).
  • J-coupling - Wikipedia.
  • This compound | C11H12Cl2O | CID 2774046 - PubChem.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
  • (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent - ResearchGate. (2019, September 18).
  • 1H NMR Chemical Shift - Oregon State University.
  • Table of Characteristic Proton NMR Shifts.
  • Ethanone, 1-(3,4-dichlorophenyl)- - the NIST WebBook.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective - ACS Publications - American Chemical Society. (2019, September 18).
  • pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes.

Sources

A Technical Guide to the ¹³C NMR Chemical Shifts of Dichlorophenyl Pentanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the dichlorophenyl pentanone class of compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple catalog of data. It establishes a foundational understanding of the principles governing chemical shifts in these complex structures. We will explore the intricate interplay of electronic effects from chloro-substituents, the anisotropic influence of the aromatic ring, and the impact of the carbonyl group on both the phenyl and pentanone moieties. By leveraging established substituent chemical shift (SCS) principles and providing a robust experimental framework, this guide serves as a practical tool for predicting, interpreting, and validating the ¹³C NMR spectra of various dichlorophenyl pentanone isomers, which are crucial for structural elucidation and quality control in a research setting.

Foundational Principles: ¹³C NMR Spectroscopy of Substituted Aromatic Ketones

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[1] This simplifies spectral analysis, as the number of signals directly corresponds to the number of chemically non-equivalent carbons.[3][4]

The position of a signal on the x-axis, its chemical shift (δ) , is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[1] The chemical shift is profoundly influenced by the local electronic environment of the carbon nucleus. Key factors include:

  • Hybridization: The chemical shift generally increases with the s-character of the carbon atom. Carbonyl (sp²) carbons are significantly downfield (170-220 ppm) compared to aromatic (sp²) carbons (100-160 ppm), alkyne (sp) carbons (70-90 ppm), and alkane (sp³) carbons (0-50 ppm).[5]

  • Electronic Shielding and Deshielding: Electronegative atoms, such as oxygen and chlorine, withdraw electron density from adjacent carbons.[5][6] This "deshielding" effect reduces the strength of the opposing magnetic field generated by the electron cloud, causing the nucleus to resonate at a higher frequency (further downfield). Conversely, electron-donating groups increase shielding, shifting signals upfield.[5] The carbonyl carbon itself is one of the most deshielded in a typical organic molecule due to both its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[1]

  • Magnetic Anisotropy: The π-electron systems of aromatic rings and carbonyl groups generate their own local magnetic fields when placed in the spectrometer's external field.[5] This anisotropic effect causes significant deshielding for the carbons within these systems.

Carbon EnvironmentTypical Chemical Shift (δ) Range (ppm)
Carbonyl (Ketone)205 - 220
Carbonyl (Acid, Ester)170 - 185
Aromatic, Alkene115 - 150
Carbon-Oxygen Single Bond (C-O)50 - 80
Carbon-Halogen Single Bond (C-Cl)30 - 50
Aliphatic (sp³)10 - 50
Table 1: General ¹³C NMR chemical shift ranges for common carbon environments. These values are approximate and can be influenced by neighboring functional groups.[7][8][9][10]

The Isomeric Landscape of Dichlorophenyl Pentanone

The term "dichlorophenyl pentanone" describes a large family of isomers. Structural ambiguity arises from three key areas:

  • Position of the Carbonyl Group: The ketone can be located at C2 (a pentan-2-one) or C3 (a pentan-3-one).

  • Attachment Point of the Phenyl Ring: The dichlorophenyl moiety can be attached at any position along the pentanone chain.

  • Substitution Pattern of the Phenyl Ring: The two chlorine atoms can be arranged in six different ways (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; or 3,5-).

To provide a focused and practical analysis, this guide will concentrate on the 1-(dichlorophenyl)pentan-2-one scaffold. This allows us to directly compare the electronic effects of the chlorine substitution pattern on the aromatic ring's chemical shifts. We will use the 2,4-dichloro and 3,5-dichloro isomers as primary examples.

Figure 1: General structure and numbering scheme for 1-(dichlorophenyl)pentan-2-one isomers.

Predictive Analysis of ¹³C Chemical Shifts

A robust prediction of the ¹³C NMR spectrum can be achieved by dissecting the molecule into its constituent parts and applying established principles.

The Aliphatic Pentan-2-one Chain

The chemical shifts of the five sp³-hybridized carbons in the pentanone chain are primarily influenced by their proximity to the deshielding carbonyl group and the aromatic ring.

  • C2' (Carbonyl): This carbon will be the most downfield signal in the entire spectrum, typically appearing well above 200 ppm, characteristic of a ketone.[7] For 2-pentanone, this signal is around 209 ppm. The attachment of the phenyl group at C1' will have a minor effect on this shift.

  • C1' (Methylene adjacent to Phenyl and Carbonyl): This carbon is alpha to both the carbonyl group and the phenyl ring. Both groups are deshielding. We can expect this signal to be in the 40-55 ppm range.[11]

  • C3' (Methylene alpha to Carbonyl): This carbon is also alpha to the carbonyl and will be deshielded, appearing in a similar range to C1', though its precise shift will differ, making it distinguishable. For 2-pentanone, the C3 signal is around 45 ppm.[3]

  • C4' (Methylene): This carbon is further from the carbonyl and will be more shielded than C3', likely appearing in the 16-25 ppm range.[7]

  • C5' (Methyl): As the terminal methyl group and most distant from the deshielding groups, this carbon will be the most upfield signal, typically found between 10-15 ppm.[7]

The Dichlorophenyl Ring: An Additivity Approach

The chemical shifts of the six aromatic carbons are highly sensitive to the substitution pattern. We can predict these shifts with reasonable accuracy using the principle of Substituent Chemical Shift (SCS) additivity .[12] The method involves starting with the base chemical shift of benzene (128.5 ppm) and adding incremental values (SCS) for each substituent relative to its position ( ipso, ortho, meta, para).

cluster_input Inputs cluster_process Calculation Process cluster_output Output benzene Benzene Base Value (128.5 ppm) calc δ_predicted = 128.5 + Σ(SCS_Cl) + Σ(SCS_R) benzene->calc scs_cl SCS for Chloro (ipso, ortho, meta, para) scs_cl->calc scs_r SCS for Acyl Group (ipso, ortho, meta, para) scs_r->calc shifts Predicted Shifts for C1-C6 of the Ring calc->shifts

Figure 2: Workflow for predicting aromatic ¹³C chemical shifts using the additivity principle.

Table of Substituent Chemical Shift (SCS) Values (in ppm)

Substituentipso (C1)ortho (C2, C6)meta (C3, C5)para (C4)
-Cl +31.3+0.4+1.3-1.9
-C(O)CH₃ +9.1+0.10.0+4.2
Table 2: Literature SCS values for chloro and acetyl substituents relative to benzene (128.5 ppm). The acetyl group is used as a proxy for the larger acyl chain.

Predicted Aromatic Shifts for 1-(2,4-dichlorophenyl)pentan-2-one:

  • C1 (ipso-Acyl): 128.5 + 9.1 (ipso-R) + 0.4 (ortho-Cl) + 1.3 (meta-Cl) = 139.3 ppm

  • C2 (ipso-Cl): 128.5 + 31.3 (ipso-Cl) + 0.1 (ortho-R) + 1.3 (meta-Cl) = 161.2 ppm

  • C3: 128.5 + 0.0 (meta-R) + 0.4 (ortho-Cl) + -1.9 (para-Cl) = 127.0 ppm

  • C4 (ipso-Cl): 128.5 + 31.3 (ipso-Cl) + 0.0 (meta-R) + 1.3 (meta-Cl) = 161.1 ppm

  • C5: 128.5 + 0.0 (meta-R) + 0.4 (ortho-Cl) + 1.3 (meta-Cl) = 130.2 ppm

  • C6: 128.5 + 0.1 (ortho-R) + 1.3 (meta-Cl) + -1.9 (para-Cl) = 128.0 ppm

Predicted Aromatic Shifts for 1-(3,5-dichlorophenyl)pentan-2-one:

  • C1 (ipso-Acyl): 128.5 + 9.1 (ipso-R) + 1.3 (meta-Cl) + 1.3 (meta-Cl) = 140.2 ppm

  • C2, C6 (equivalent): 128.5 + 0.1 (ortho-R) + 0.4 (ortho-Cl) + -1.9 (para-Cl) = 127.1 ppm

  • C3, C5 (ipso-Cl, equivalent): 128.5 + 31.3 (ipso-Cl) + 0.0 (meta-R) + 0.4 (ortho-Cl) = 160.2 ppm

  • C4: 128.5 + 4.2 (para-R) + 1.3 (meta-Cl) + 1.3 (meta-Cl) = 135.3 ppm

These predictions demonstrate how the distinct substitution patterns result in unique sets of chemical shifts, allowing for unambiguous differentiation between isomers. The 3,5-dichloro isomer, due to its symmetry, is expected to show only four aromatic signals, whereas the 2,4-dichloro isomer should show six.

A Self-Validating Experimental Protocol for Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol should be implemented. This methodology is designed as a self-validating system by including steps for verification and calibration.

cluster_prep Sample Preparation cluster_setup Spectrometer Setup & Calibration cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 20-50 mg of dichlorophenyl pentanone B 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add TMS as internal standard (0 ppm) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample and lock on the deuterium signal D->E F 6. Shim the magnetic field to achieve optimal homogeneity E->F G 7. Tune and match the ¹³C probe F->G H 8. Set temperature (e.g., 298 K) G->H I 9. Load a standard ¹³C{¹H} pulse program (e.g., zgpg30) H->I J 10. Set key parameters: Spectral Width (~250 ppm) Acquisition Time (~1-2 s) Relaxation Delay (D1, ~2 s) I->J K 11. Set number of scans (NS) (e.g., 128 to 1024) J->K L 12. Initiate acquisition K->L M 13. Apply exponential multiplication (line broadening) L->M N 14. Perform Fourier Transform M->N O 15. Phase the spectrum N->O P 16. Perform baseline correction O->P Q 17. Reference spectrum to TMS at 0.0 ppm P->Q

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of the synthetic ketone, 1-(3,4-Dichlorophenyl)pentan-1-one. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of organic compounds. By delving into the core principles of fragmentation and applying them to this specific molecule, this guide offers a predictive framework for interpreting the mass spectrum of this and structurally related compounds.

Introduction: The Significance of Structural Analysis

This compound, with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of approximately 231.11 g/mol , is a compound of interest in various fields, including synthetic chemistry and potentially in the development of novel pharmaceutical agents.[1] Accurate structural characterization is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized molecules. Electron ionization mass spectrometry (EI-MS) stands as a powerful analytical technique for this purpose, providing a fragmentation "fingerprint" that is indicative of a molecule's structure. Understanding the fragmentation patterns is crucial for the unambiguous identification of the compound, distinguishing it from isomers, and identifying potential impurities.

The Foundation of Fragmentation: Principles of EI-MS

In electron ionization mass spectrometry, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce a cascade of smaller, charged fragments. The pattern of these fragments, plotted as a function of their mass-to-charge ratio (m/z), constitutes the mass spectrum. The fragmentation of aryl ketones like this compound is primarily governed by the stability of the resulting fragments, with cleavages often occurring at bonds adjacent to the carbonyl group and the aromatic ring.

The most common fragmentation pathways for ketones include:

  • α-Cleavage: The breaking of the bond between the carbonyl carbon and an adjacent carbon atom. This is a dominant fragmentation pathway for ketones, leading to the formation of a stable acylium ion.

  • McLafferty Rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen on the alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond.

Predicted Fragmentation Pathways of this compound

Based on the established principles of mass spectrometry and data from structurally similar compounds, we can predict the major fragmentation pathways for this compound. The presence of the dichlorinated phenyl ring and the pentanoyl chain will dictate the characteristic fragment ions.

Formation of the Molecular Ion

The initial event in the mass spectrometer is the formation of the molecular ion. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region will show peaks at m/z 230 (M⁺• with two ³⁵Cl), m/z 232 (M⁺• with one ³⁵Cl and one ³⁷Cl), and m/z 234 (M⁺• with two ³⁷Cl) in an approximate intensity ratio of 9:6:1.

α-Cleavage: The Dominant Fragmentation

The most favorable fragmentation pathway for this compound is the α-cleavage of the bond between the carbonyl carbon and the butyl group. This results in the formation of the highly stable 3,4-dichlorobenzoyl cation.

G M+• (m/z 230/232/234) M+• (m/z 230/232/234) 3,4-Dichlorobenzoyl cation (m/z 173/175) 3,4-Dichlorobenzoyl cation (m/z 173/175) M+• (m/z 230/232/234)->3,4-Dichlorobenzoyl cation (m/z 173/175) α-Cleavage Butyl radical Butyl radical M+• (m/z 230/232/234)->Butyl radical

Caption: Primary α-Cleavage Pathway.

This cleavage is highly favored due to the resonance stabilization of the resulting acylium ion. The 3,4-dichlorobenzoyl cation is expected to be the base peak or one of the most intense peaks in the spectrum, with its own isotopic pattern at m/z 173 and 175.

A less favored α-cleavage could involve the cleavage of the bond between the carbonyl carbon and the dichlorophenyl ring, which would lead to a butylcarbonyl cation (m/z 85) and a dichlorophenyl radical. However, the stability of the dichlorobenzoyl cation makes the former pathway significantly more probable.

McLafferty Rearrangement

The pentanoyl chain of this compound contains γ-hydrogens, making the McLafferty rearrangement a possible fragmentation pathway. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.

G M+• (m/z 230/232/234) M+• (m/z 230/232/234) Radical cation (m/z 174/176) Radical cation (m/z 174/176) M+• (m/z 230/232/234)->Radical cation (m/z 174/176) McLafferty Rearrangement Butene Butene M+• (m/z 230/232/234)->Butene

Caption: McLafferty Rearrangement Pathway.

This rearrangement would produce a radical cation with an m/z of 174/176. The intensity of this peak is generally lower than that of the α-cleavage product but can be a significant indicator of the presence of a sufficiently long alkyl chain with accessible γ-hydrogens.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that provide additional structural information.

  • Decarbonylation: The 3,4-dichlorobenzoyl cation (m/z 173/175) can lose a neutral carbon monoxide (CO) molecule to form the 3,4-dichlorophenyl cation.

G 3,4-Dichlorobenzoyl cation (m/z 173/175) 3,4-Dichlorobenzoyl cation (m/z 173/175) 3,4-Dichlorophenyl cation (m/z 145/147) 3,4-Dichlorophenyl cation (m/z 145/147) 3,4-Dichlorobenzoyl cation (m/z 173/175)->3,4-Dichlorophenyl cation (m/z 145/147) - CO

Caption: Secondary Fragmentation of the Acylium Ion.

This would result in peaks at m/z 145 and 147.

  • Fragmentation of the Alkyl Chain: The molecular ion can also undergo fragmentation within the butyl chain, leading to the loss of alkyl radicals and the formation of smaller carbocations. For instance, the loss of a propyl radical (•C₃H₇) would lead to a fragment at m/z 187/189.

Predicted Mass Spectrum: A Summary of Key Ions

Based on the fragmentation pathways discussed, the following table summarizes the expected key ions in the electron ionization mass spectrum of this compound.

m/z (Isotopologues)Proposed Fragment IonFragmentation Pathway
230, 232, 234[C₁₁H₁₂Cl₂O]⁺• (Molecular Ion)Electron Ionization
173, 175[C₇H₃Cl₂O]⁺α-Cleavage (loss of •C₄H₉)
174, 176[C₇H₄Cl₂O]⁺•McLafferty Rearrangement (loss of C₄H₈)
145, 147[C₆H₃Cl₂]⁺Decarbonylation of m/z 173/175
111[C₆H₄Cl]⁺Loss of Cl from m/z 145/147
85[C₅H₉O]⁺α-Cleavage (loss of •C₆H₃Cl₂)
57[C₄H₉]⁺Cleavage of the alkyl chain

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally verify the predicted fragmentation, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary to achieve optimal chromatographic separation.

Conclusion: A Predictive and Verifiable Framework

The in-depth analysis of the potential fragmentation pathways of this compound provides a strong predictive framework for the interpretation of its electron ionization mass spectrum. The dominance of α-cleavage leading to the stable 3,4-dichlorobenzoyl cation, coupled with the possibility of a McLafferty rearrangement and subsequent secondary fragmentations, allows for a detailed structural confirmation. By combining this theoretical understanding with rigorous experimental verification, researchers can confidently identify and characterize this and other related compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • PubChem. This compound.
  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

Sources

Introduction: The Vibrational Signature of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical analysis, providing a rapid, non-destructive, and highly specific molecular fingerprint.[1][2] For researchers and professionals engaged in drug development, quality control, and synthetic chemistry, FT-IR offers invaluable insights into molecular structure, functional groups, and chemical environments.[3][4] This guide provides an in-depth exploration of the FT-IR analysis of aromatic ketones, a structural motif prevalent in active pharmaceutical ingredients (APIs), synthetic intermediates, and natural products.

Aromatic ketones are distinguished by the direct attachment of a carbonyl group (C=O) to a carbon atom within an aromatic ring. This arrangement leads to a unique electronic environment—an interplay of inductive and resonance effects—that profoundly influences the molecule's vibrational behavior. Understanding and correctly interpreting the resulting FT-IR spectrum is critical for structural elucidation, reaction monitoring, and material identification.[5][6] This document moves beyond a simple recitation of frequency tables to explain the underlying principles that govern the spectral features of these important compounds, providing a practical and scientifically rigorous resource for laboratory professionals.

Core Principles: Deciphering Molecular Vibrations

At its heart, FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites discrete vibrational modes within its chemical bonds.[7] These vibrations, such as the stretching and bending of bonds, occur only at specific quantized frequencies. The position, intensity, and shape of the absorption bands in an FT-IR spectrum provide a detailed portrait of the molecule's functional groups and overall structure.

For an aromatic ketone, the most prominent and diagnostically significant feature is the carbonyl (C=O) stretching vibration.[8] This bond possesses a large dipole moment, and its stretching motion causes a significant change in this dipole, resulting in a characteristically strong absorption band in the IR spectrum.[5] While the C=O stretch is paramount, vibrations associated with the aromatic ring and other substituents provide a complete picture for unambiguous identification.

Decoding the Spectrum: Characteristic Absorption Regions

The FT-IR spectrum of an aromatic ketone can be systematically analyzed by examining several key regions. The most intense and informative bands are typically found between 4000 and 1400 cm⁻¹.

The Carbonyl (C=O) Stretching Region: The Primary Indicator

The C=O stretching band is the most conspicuous peak in the spectrum of an aromatic ketone. Due to conjugation with the aromatic ring, its frequency is lowered compared to simple aliphatic ketones (which absorb around 1715 cm⁻¹).[9]

  • Typical Range: 1685 - 1665 cm⁻¹

  • Appearance: Typically the most intense band in the spectrum.

  • Causality: The delocalization of π-electrons between the aromatic ring and the carbonyl group reduces the double-bond character of the C=O bond.[10][11] This weakens the bond's force constant, requiring less energy (a lower wavenumber) to excite its stretching vibration.[12] For example, the C=O stretch in acetophenone is observed at approximately 1686 cm⁻¹, about 30 cm⁻¹ lower than in acetone.[5]

The Aromatic Region: Ring and C-H Vibrations

The presence of the benzene ring gives rise to several characteristic absorptions:

  • Aromatic C=C Stretching: These vibrations occur in the 1625-1430 cm⁻¹ region. Aromatic compounds typically show a pair of sharp bands, one near 1600 cm⁻¹ and another near 1585 cm⁻¹, along with bands around 1500 and 1450 cm⁻¹.[13]

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring produces sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13] The presence of absorption in this region is a strong indicator of an aromatic or unsaturated system.

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The specific pattern and position of these bands can provide valuable information about the substitution pattern on the aromatic ring.[13]

Aliphatic C-H Stretching

If the ketone has an alkyl component (e.g., the methyl group in acetophenone), C-H stretching vibrations for sp³-hybridized carbons will be observed just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[14]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions arising from a multitude of bending vibrations and skeletal vibrations, including the C-CO-C stretch (typically 1300-1230 cm⁻¹ for aromatic ketones).[5] While individual peak assignment is difficult, the overall pattern in this region is unique to a specific molecule, serving as a "fingerprint" for definitive identification when compared against a reference spectrum.[3]

Table 1: Summary of Key Diagnostic Bands for Aromatic Ketones

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to Weak, SharpIndicates sp² C-H bonds of the aromatic ring.
Aliphatic C-H Stretch3000 - 2850Medium, SharpPresent if alkyl groups are part of the structure (e.g., acetophenone).
Carbonyl (C=O) Stretch 1685 - 1665 Strong, Sharp The most diagnostic peak. Lowered by conjugation. [15]
Aromatic C=C Stretch1625 - 1430Medium to Weak, SharpOften appears as multiple distinct peaks.
C-CO-C Stretch/Bend1300 - 1100MediumPart of the complex fingerprint region.[5]
Aromatic C-H Bend (Out-of-Plane)900 - 675StrongPattern is indicative of ring substitution.

Causality in Spectral Shifts: Factors Influencing the Carbonyl Frequency

The precise position of the C=O stretching band is highly sensitive to the molecule's electronic and structural environment. Understanding these influences is key to expert-level spectral interpretation.

G Factors Influencing Carbonyl (C=O) Frequency in Aromatic Ketones cluster_factors Influencing Factors main C=O Stretch Frequency (ν_C=O) decrease DECREASE ν_C=O (Lower Wavenumber) increase INCREASE ν_C=O (Higher Wavenumber) conjugation Resonance/Conjugation conjugation->decrease Lowers C=O bond order edg Electron Donating Groups (e.g., -OCH₃, -NH₂) edg->decrease Enhances resonance ewg Electron Withdrawing Groups (e.g., -NO₂, -Cl) ewg->increase Inductive withdrawal strengthens C=O bond hbond Hydrogen Bonding hbond->decrease Weakens C=O bond

Caption: Logical relationship between electronic/environmental factors and the C=O stretching frequency.

  • Resonance (Conjugation): As previously discussed, this is the dominant effect in aromatic ketones. Delocalization of π electrons from the ring into the carbonyl group decreases the C=O bond order, lowering its stretching frequency by 20-30 cm⁻¹ compared to non-conjugated systems.[8][15]

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) on the aromatic ring, particularly at the para position, enhance resonance. They push more electron density into the ring and onto the carbonyl group, further decreasing the C=O bond character and shifting the absorption to an even lower wavenumber.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl) pull electron density away from the ring and the carbonyl group via the inductive effect.[10] This effect increases the force constant and double-bond character of the C=O bond, shifting its absorption to a higher wavenumber.

  • Hydrogen Bonding: When an aromatic ketone is analyzed in a protic solvent (like an alcohol) or has a functional group capable of intramolecular hydrogen bonding (e.g., an ortho-hydroxyl group), the C=O frequency will decrease and the band will often broaden. The hydrogen bond to the carbonyl oxygen weakens the C=O bond.

Advanced Spectral Interpretation

For a more nuanced analysis, particularly in complex molecules, one must consider more subtle spectral phenomena.

  • Overtones and Combination Bands: Aromatic compounds often display a pattern of weak bands in the 2000-1650 cm⁻¹ region.[13] These "benzene fingers" are overtones or combination bands of the fundamental C-H out-of-plane bending vibrations. While weak, their pattern can sometimes aid in confirming the substitution pattern of the aromatic ring.[16] The strong carbonyl stretch itself can produce a very weak overtone at approximately twice its fundamental frequency (e.g., ~3370 cm⁻¹ for a 1685 cm⁻¹ fundamental).[16][17]

  • Fermi Resonance: This quantum mechanical phenomenon occurs when a fundamental vibration has nearly the same energy as an overtone or combination band and they share the same symmetry.[18] This interaction causes the two bands to "repel" each other in energy and "share" intensity. In ketones, the C=O stretching vibration can sometimes enter into Fermi resonance with an overtone of a C-C-C bending or other vibration, causing the normally sharp carbonyl peak to split into a doublet.[18] Recognizing this possibility is crucial to avoid misinterpreting a split peak as evidence of two distinct carbonyl groups.

A Practical Workflow for FT-IR Analysis of Aromatic Ketones

Achieving high-quality, reproducible spectra is contingent on meticulous sample preparation and a systematic approach to data acquisition. Attenuated Total Reflectance (ATR) is often the preferred method for solid and liquid samples due to its minimal sample preparation requirements.[19][20][21]

G cluster_prep PART 1: Sample Preparation & Setup cluster_acq PART 2: Data Acquisition & Processing cluster_analysis PART 3: Spectral Analysis start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bkg Acquire Background Spectrum (No Sample Present) clean->bkg sample Apply Sample to Crystal (Ensure Good Contact) bkg->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (e.g., ATR Correction, Baseline Correction) acquire->process identify_co 1. Identify Strong C=O Stretch (~1685-1665 cm⁻¹) process->identify_co identify_arom 2. Identify Aromatic Bands (C-H >3000, C=C ~1600 cm⁻¹) identify_co->identify_arom identify_aliph 3. Identify Aliphatic Bands (C-H <3000 cm⁻¹) identify_arom->identify_aliph fingerprint 4. Analyze Fingerprint Region (<1500 cm⁻¹) identify_aliph->fingerprint compare 5. Compare to Reference/Library fingerprint->compare end Structural Confirmation compare->end

Caption: Standard workflow for the FT-IR analysis of an unknown aromatic ketone using an ATR accessory.

Experimental Protocol: ATR-FTIR of a Solid Aromatic Ketone

This protocol describes a self-validating system for obtaining a reliable spectrum.

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning (Self-Validation Step 1):

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a non-abrasive wipe (e.g., a lint-free tissue).[20]

    • Acquire a "clean crystal" spectrum. It should be a flat line with no significant absorption bands, confirming the absence of contaminants.

  • Background Acquisition (Self-Validation Step 2):

    • With the clean crystal exposed to the ambient atmosphere, acquire a background spectrum. This scan measures the spectral signature of atmospheric water vapor and carbon dioxide, as well as the instrument's intrinsic response.[20] The software will automatically subtract this background from the subsequent sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Place a small amount of the solid aromatic ketone powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[22]

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra.[22]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum will be displayed in units of absorbance or % transmittance.

  • Data Processing and Cleaning:

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure the baseline rests at zero absorbance.

    • Clean the sample from the ATR crystal using the same procedure as in Step 2. Run a final "clean crystal" scan to validate that no sample residue remains, preventing cross-contamination of future analyses.

Applications in Pharmaceutical and Drug Development

The specificity and speed of FT-IR make it an indispensable tool across the pharmaceutical development lifecycle.[1][6]

  • Identity Confirmation and Quality Control: FT-IR is a primary method specified in global pharmacopoeias (e.g., USP, EP) for the identification of raw materials, intermediates, and final APIs.[6] A sample's spectrum is compared against a reference standard; a match in the peak positions and relative intensities, particularly in the fingerprint region, confirms its identity and purity.

  • Reaction Monitoring: By tracking the disappearance of the reactant's carbonyl peak and the appearance of a new peak corresponding to the product, FT-IR can be used for real-time monitoring of synthetic reactions involving aromatic ketones.

  • Impurity Detection: The presence of unexpected peaks in a spectrum can indicate impurities or degradation products. For example, the oxidation of a secondary alcohol to an aromatic ketone would be clearly evidenced by the emergence of a strong C=O band around 1670 cm⁻¹.

  • Polymorph and Salt Form Screening: The vibrational modes of a molecule are sensitive to its solid-state environment.[3] Different crystalline forms (polymorphs) or salt forms of an API containing an aromatic ketone moiety will often exhibit subtle but measurable differences in their FT-IR spectra, particularly in the fingerprint region. FT-IR is therefore a valuable tool in solid-state characterization and formulation development.

Conclusion

The FT-IR spectrum of an aromatic ketone is a rich source of structural information, dominated by the intense and highly sensitive carbonyl stretching vibration. A thorough analysis, however, extends to the characteristic bands of the aromatic ring and the complex fingerprint region. By understanding the fundamental principles of molecular vibrations and the electronic and environmental factors that influence them—primarily conjugation, substituent effects, and hydrogen bonding—scientists can leverage FT-IR not just for simple identification, but for nuanced structural elucidation and problem-solving. When combined with rigorous, self-validating experimental protocols, FT-IR spectroscopy stands as a powerful and essential technique in the arsenal of researchers and professionals in chemistry and drug development.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica.
  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. (n.d.). Specac Ltd.
  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
  • 7 Applications of FTIR Analysis. (2023, August 21). Richmond Scientific.
  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Applied Spectroscopy.
  • What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs.
  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts.
  • Ketone infrared spectra. (n.d.). Chemistry-Help.
  • Infrared Spectroscopy. (n.d.). Illinois State University.
  • Sample preparation and factors affect IR bands. (n.d.). SlideShare.
  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Masaryk University.
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2011). Journal of Chemical Education.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM.com.
  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.
  • FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). ResearchGate.
  • The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-,... (n.d.). ResearchGate.
  • POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. (2023, June 6). International Journal of Novel Research and Development.
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University.
  • Acetophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • FTIR-ATR | Study Guide. (n.d.). Edubirdie.
  • Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate.
  • Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra... (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Acetophenone. (n.d.). PubChem.
  • The C=O Stretch. (2018, September 22). Oregon State University.
  • IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange.
  • FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). (n.d.). ResearchGate.
  • Guide to FT-IR Spectroscopy. (n.d.). Bruker.
  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts.
  • IR-Spectroscopic Characterization of Acetophenone Complexes... (n.d.). ElectronicsAndBooks.
  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.
  • Infrared Spectroscopy Lecture Notes. (n.d.). University of Puget Sound.
  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.
  • Fermi resonance. (n.d.). Wikipedia.
  • Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts.
  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online.
  • The C=O stretching frequency. (n.d.). University of Missouri–St. Louis.
  • Combination Bands, Overtones and Fermi Resonances. (2023, January 29). Chemistry LibreTexts.
  • FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. (2023, January 4). YouTube.
  • Fermi resonance – Knowledge and References. (n.d.). Taylor & Francis.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023, March 2). YouTube.

Sources

Solubility of 1-(3,4-Dichlorophenyl)pentan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 1-(3,4-Dichlorophenyl)pentan-1-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Due to the absence of extensive public data for this specific molecule, this document synthesizes theoretical principles, physicochemical predictions, and insights from structurally analogous compounds to build a robust solubility profile. Furthermore, it details a definitive experimental protocol for precise solubility determination, ensuring researchers can generate reliable, in-house data.

Introduction: The Critical Role of Solubility

This compound is an aromatic ketone featuring a dichlorinated phenyl ring, a polar carbonyl group, and a nonpolar pentyl chain. This structural combination creates a molecule of significant interest in synthetic and medicinal chemistry. Understanding its behavior in various organic solvents is paramount for several key operations:

  • Reaction Optimization: Selecting a solvent that can effectively dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

  • Crystallization and Purification: The choice of solvent system is the most critical factor in developing an efficient crystallization process for purification, directly impacting yield, crystal habit, and purity.

  • Formulation Development: For drug development applications, solubility in pharmaceutically acceptable solvents dictates the potential for liquid formulations and influences dissolution rates from solid dosage forms.

  • Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide will deconstruct the factors governing the solubility of this compound and provide a practical framework for its experimental validation.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key descriptors for this compound are summarized below.

PropertyValueSourceInterpretation
Molecular Formula C₁₁H₁₂Cl₂OPubChem-
Molecular Weight 231.12 g/mol PubChem[1]A moderate molecular weight, not expected to be a primary limiter of solubility.
Predicted Density 1.188 ± 0.06 g/cm³ChemicalBook[2]Standard for a small organic molecule.
XLogP3 (Lipophilicity) 4.4PubChem[1]The high XLogP3 value indicates significant lipophilicity (oil-loving character) and predicts very low aqueous solubility.
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)PubChem[1]Can accept a hydrogen bond from protic solvents (e.g., alcohols).
Hydrogen Bond Donors 0PubChem[1]Cannot donate hydrogen bonds, limiting interactions with certain solvents.
Predicted Boiling Point 330.7 ± 27.0 °CChemicalBook[2]Indicates strong intermolecular forces in the liquid state.

Structural Causality: The molecule's solubility is a tale of two competing features:

  • Lipophilic Regions: The 3,4-dichlorophenyl ring and the four-carbon alkyl chain are nonpolar and dominate the molecule's character, as reflected by the high XLogP3 value. These regions will readily interact with nonpolar solvents via van der Waals forces.

  • Polar Region: The ketone (C=O) group introduces a significant dipole moment and a site for hydrogen bond acceptance. This allows for favorable interactions with polar solvents.

The overall solubility will therefore depend on a solvent's ability to effectively solvate both the large nonpolar portions and the localized polar group.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] A solute will dissolve best in a solvent that shares similar intermolecular forces.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through London dispersion forces. They are expected to be effective at solvating the dichlorophenyl ring and the pentyl chain. However, they cannot interact effectively with the polar ketone group.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments and can engage in dipole-dipole interactions with the ketone group. THF, being less polar than acetone, may also be effective at solvating the lipophilic parts.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have both a dipole moment and a hydrogen-bond-donating proton. They can interact via dipole-dipole forces and, crucially, can donate a hydrogen bond to the ketone's oxygen atom. This strong, specific interaction often enhances solubility.

The interplay of these forces is visualized in the diagram below.

G cluster_solute This compound cluster_solvents Solvent Types Solute C₁₁H₁₂Cl₂O NP_Part Dichlorophenyl Ring + Pentyl Chain Solute->NP_Part Nonpolar (van der Waals) P_Part Ketone Group (C=O) Solute->P_Part Polar (Dipole) Nonpolar Nonpolar (e.g., Toluene) NP_Part->Nonpolar Strong Interaction (Like Dissolves Like) PolarProtic Polar Protic (e.g., Ethanol) NP_Part->PolarProtic Weaker Interaction PolarAprotic Polar Aprotic (e.g., THF, Acetone) P_Part->PolarAprotic Strong Dipole-Dipole Interaction P_Part->PolarProtic Strong H-Bonding + Dipole Interaction

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

The following table presents a semi-quantitative prediction of solubility at ambient temperature.

Solvent ClassExample SolventPredicted SolubilityRationale
Ketones AcetoneHigh "Like dissolves like." The solvent's ketone group mirrors the solute's, and its overall polarity effectively solvates the molecule.
Ethers Tetrahydrofuran (THF)High THF has a good balance of polarity to interact with the ketone and nonpolar character to solvate the rest of the molecule.
Aromatic Hydrocarbons TolueneHigh Excellent solvent for the dichlorophenyl ring. The molecule's overall lipophilicity favors dissolution.
Halogenated Dichloromethane (DCM)High DCM is a versatile, moderately polar solvent effective for a wide range of organic compounds.
Alcohols (Short Chain) Methanol, EthanolModerate Can hydrogen bond with the ketone, but their high polarity is a poorer match for the large lipophilic sections.
Alcohols (Longer Chain) 1-Propanol, 1-ButanolModerate to High The increasing alkyl chain length of the solvent improves its interaction with the nonpolar parts of the solute.[6]
Amides N,N-Dimethylformamide (DMF)High Highly polar aprotic solvent, very effective at dissolving a wide range of organic molecules.
Nonpolar Alkanes n-HexaneLow Lacks any polarity to effectively solvate the ketone group, despite being a good solvent for the alkyl chain.
Aqueous WaterVery Low / Insoluble The molecule is highly lipophilic (XLogP3 = 4.4) and lacks sufficient hydrogen bonding capability to overcome the hydrophobic effect.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain definitive quantitative data, the isothermal shake-flask method is the gold standard. It is a robust and self-validating protocol.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials & Reagents:

  • This compound (crystalline solid, >99% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Calibrated analytical balance

  • Constant temperature orbital shaker or water bath

  • Syringes (e.g., 1 mL) and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains at equilibrium, confirming saturation. A general rule is to add at least 2-3 times the expected amount.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. The filter removes any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL, g/L, or mol/L.

G A 1. Preparation Add excess solid solute to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Shake at constant T for 24-48h B->C D 4. Phase Separation Let solid settle (2-4h) C->D E 5. Sampling Withdraw supernatant with filtered syringe D->E F 6. Dilution Dilute sample to known volume E->F G 7. Quantification Analyze concentration (e.g., HPLC) F->G H 8. Calculation Solubility (mg/mL) = Conc. x Dilution Factor G->H

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

This compound is a predominantly lipophilic molecule with a single polar functional group. Its solubility is highest in organic solvents that can effectively solvate both its nonpolar aromatic/aliphatic regions and its polar ketone group. Therefore, solvents like THF, acetone, toluene, and dichloromethane are predicted to be excellent choices. Solubility in alcohols is expected to be moderate but sufficient for many applications. As with all critical process parameters, these predictions should be confirmed using a robust experimental method, such as the detailed shake-flask protocol provided herein. This foundational data is indispensable for the rational design of synthetic, purification, and formulation processes.

References

  • This compound.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone, YouTube. [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Department of Applied Sciences. [Link]
  • Solubility of organic compounds. Khan Academy. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Clemson University, Department of Chemistry. [Link]
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
  • 1-[1-(3,4-Dichlorophenyl)cyclohexyl]pentan-1-amine.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective.
  • Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
  • Organic Solvent Solubility D
  • Solubility of 4-(3,4-dichlorophenyl)

Sources

The Multifaceted Biological Activities of Dichlorophenyl Ketone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the dichlorophenyl ketone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this versatile chemical class. We will delve into the anticancer, antimicrobial, and anticonvulsant properties of dichlorophenyl ketone derivatives, elucidating their mechanisms of action, providing detailed experimental protocols for their evaluation, and summarizing key structure-activity relationships to guide future drug design efforts.

I. Anticancer Activity: Targeting the Engines of Malignancy

Dichlorophenyl ketone derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and modulation of critical signaling pathways that drive tumor growth and survival.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of dichlorophenyl ketone derivatives stems from their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival. Key mechanisms include:

  • Enzyme Inhibition: A prominent mechanism is the inhibition of enzymes crucial for cancer progression. For instance, certain 2-phenol-4,6-dichlorophenyl-pyridines, which incorporate a dichlorophenyl ketone moiety, have been identified as potent and selective inhibitors of topoisomerase IIα (topo IIα).[1][2] Topoisomerases are vital for resolving DNA topological problems during replication and transcription; their inhibition leads to DNA damage and ultimately triggers apoptosis.[1][2]

  • Induction of Apoptosis: Many dichlorophenyl ketone derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often a consequence of enzyme inhibition or the disruption of critical signaling pathways. Mechanistic studies have shown that these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, preceding the onset of apoptosis.[2] The apoptotic process is often mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

  • Modulation of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is a key target for many anticancer drugs.[3][4] Dichlorophenyl-containing compounds have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream effectors.[5][6] Furthermore, some derivatives have been found to interfere with other critical pathways, such as the Hedgehog/Gli1 signaling cascade, which is implicated in the development and progression of various cancers.[5]

B. Quantitative Assessment of Anticancer Activity

The anticancer potency of dichlorophenyl ketone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values against various cancer cell lines. The following table summarizes representative data for several dichlorophenyl ketone derivatives.

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56 ± 0.03[7]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.04[7]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileMultipleSub-micromolar[7]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)B16-F0 (Melanoma)5 ± 1[5]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Hs600T (Melanoma)6 ± 1[5]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)A2058 (Melanoma)11 ± 2[5]
N-acetyl-S-dodecyl-Cys chloromethyl ketoneNalm-6 (Leukemia)2.0[8]
N-acetyl-S-dodecyl-Cys chloromethyl ketoneMolt-3 (Leukemia)2.3[8]
N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketoneNalm-6 (Leukemia)3.0[8]
N-acetyl-S-trans,trans-farnesyl-Cys chloromethyl ketoneMolt-3 (Leukemia)1.4[8]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines of interest
  • Complete cell culture medium
  • 96-well microplates
  • Dichlorophenyl ketone derivative stock solution (in a suitable solvent like DMSO)
  • MTT solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • Microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl ketone derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
D. Structure-Activity Relationship (SAR) Insights

The anticancer activity of dichlorophenyl ketone derivatives is significantly influenced by the substitution pattern on both the dichlorophenyl ring and other parts of the molecule.

  • Position of Chlorine Atoms: The relative positions of the two chlorine atoms on the phenyl ring can impact activity. For example, 2,4-dichloro and 3,4-dichloro substitutions have been shown to be effective.[7][9]

  • Substituents on Other Aromatic Rings: The nature of substituents on other aromatic rings within the molecule plays a crucial role. Electron-withdrawing groups, such as a nitro group, can enhance anticancer activity.[7] Conversely, the introduction of electron-donating groups like amino groups can also lead to potent compounds.[7]

  • Overall Molecular Framework: The core scaffold to which the dichlorophenyl ketone moiety is attached is critical. For instance, pyridine-based derivatives have shown potent topoisomerase IIα inhibitory activity.[2]

Workflow for MIC determination by broth microdilution.

III. Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Dichlorophenyl ketone derivatives have also been investigated for their potential to treat seizure disorders, demonstrating anticonvulsant properties in preclinical models.

A. Mechanism of Action: Modulating Neuronal Excitability

The anticonvulsant effects of many drugs are achieved by modulating the balance between excitatory and inhibitory neurotransmission in the brain. While the specific mechanisms for all dichlorophenyl ketone derivatives are not fully elucidated, potential targets include:

  • Enhancement of GABAergic Neurotransmission: Many anticonvulsant drugs act by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by acting as positive allosteric modulators of GABA-A receptors. [10][11][12]Molecular docking studies of some N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives suggest an affinity for GABAergic biotargets. * Modulation of Voltage-Gated Ion Channels: Another common mechanism is the blockade of voltage-gated sodium or calcium channels, which reduces neuronal excitability and prevents the propagation of seizure activity. [13]

B. Quantitative Assessment of Anticonvulsant Activity

The anticonvulsant potency is often evaluated in animal models by determining the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures.

Compound ClassSeizure ModelED₅₀ (mg/kg)Reference
2,4(1H)-Diarylimidazoles (Compound 10)MES (mice)61.7[14]
2,4(1H)-Diarylimidazoles (Compound 13)MES (mice)46.8[14]
Phenylmethylenehydantoins (Compound 14)MES (mice)28 ± 2[15]
Phenylmethylenehydantoins (Compound 12)MES (mice)39 ± 4[15]
C. Experimental Protocol: Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a widely used preclinical model for screening anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

1. Principle: A supramaximal electrical stimulus is delivered to a rodent, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

2. Materials:

  • Mice or rats
  • Electroconvulsive shock apparatus
  • Corneal electrodes
  • Saline solution
  • Dichlorophenyl ketone derivative formulation

3. Step-by-Step Methodology:

  • Animal Preparation and Dosing: Administer the test compound or vehicle to groups of animals at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).
  • Electrode Application: At the time of predicted peak effect of the compound, apply a drop of saline to the animal's corneas to ensure good electrical contact.
  • Stimulation: Place the corneal electrodes on the animal's eyes and deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.
  • Data Analysis: Record the number of animals in each dose group that are protected from the tonic hindlimb extension. Calculate the ED₅₀ value using probit analysis.
D. Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of dichlorophenyl ketone derivatives is dependent on their chemical structure.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings can significantly influence activity. For phenylmethylenehydantoins, substitution with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring resulted in good anticonvulsant activity. [15]Polar groups like nitro, cyano, and hydroxyl were found to be less active or inactive. [15]* Heterocyclic Core: The type of heterocyclic ring system is a key determinant of activity. Imidazole and hydantoin scaffolds have been shown to be effective carriers of the dichlorophenyl moiety for anticonvulsant activity. [14][15]

Potential anticonvulsant mechanisms of dichlorophenyl ketone derivatives.

IV. Conclusion: A Scaffold with a Bright Future

The dichlorophenyl ketone scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects, underscore the rich chemical space that can be explored around this core structure. The insights into their mechanisms of action, coupled with a growing body of structure-activity relationship data, provide a solid foundation for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide offer a practical framework for the robust evaluation of these compounds. As our understanding of the molecular targets and signaling pathways modulated by dichlorophenyl ketone derivatives continues to expand, so too will the opportunities to translate their therapeutic potential into clinical realities.

V. References

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Foray into Uncharted Pharmacological Territory

This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals embarking on the exploration of 1-(3,4-dichlorophenyl)pentan-1-one, a compound with a currently undefined pharmacological profile. The presence of the dichlorophenyl moiety, a common feature in a variety of bioactive molecules, suggests a rich potential for therapeutic targeting. This document outlines a rational, hypothesis-driven approach to systematically investigate and identify the potential therapeutic targets of this compound, thereby laying the groundwork for future drug discovery and development efforts.

Introduction: Deconstructing this compound

This compound is a small molecule whose biological activities are not yet extensively documented in publicly available literature.[1] Its structure, featuring a dichlorinated phenyl ring attached to a pentanone chain, provides several clues for potential biological interactions. The dichlorophenyl group is a known pharmacophore in numerous approved drugs and clinical candidates, often contributing to binding affinity and metabolic stability. The ketone group and the aliphatic chain offer potential hydrogen bonding and hydrophobic interactions, respectively.

The core directive of this guide is to provide a structured and scientifically rigorous pathway to elucidate the compound's mechanism of action and identify its primary molecular targets. We will explore three plausible and diverse therapeutic avenues based on structure-activity relationships (SAR) of analogous compounds: Oncology, Neuroscience, and Inflammatory Diseases.

Hypothesized Therapeutic Target Classes and Rationale

The structural motifs within this compound suggest potential interactions with several key classes of therapeutic targets. Below, we outline three primary hypotheses, each grounded in the established pharmacology of structurally related molecules.

Hypothesis 1: Targeting Protein Kinases in Oncology

The dichlorophenyl group is a prevalent feature in many small molecule kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. The ATP-binding pocket of many kinases contains hydrophobic regions where the dichlorophenyl group could favorably interact.

  • Scientific Rationale: The synthesis and biological evaluation of various compounds containing the dichlorophenyl moiety have demonstrated potent inhibitory effects on protein kinases involved in oncogenic signaling.[2] For instance, derivatives of 1,3,4-thiadiazole bearing a dichlorophenyl group have been investigated as Bcr-Abl kinase inhibitors for chronic myelogenous leukemia.[2]

Hypothesis 2: Modulation of Monoamine Transporters in Neuroscience

Structurally related compounds to this compound, such as bupropion analogues and other cathinone derivatives, are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are established targets for antidepressants, anxiolytics, and drugs for attention-deficit/hyperactivity disorder (ADHD).

  • Scientific Rationale: The synthesis and evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives have revealed potent inhibition of all three major biogenic amine transporters.[5] This suggests that the dichlorophenyl moiety can be a key determinant for binding to these transporters.

Hypothesis 3: Anti-inflammatory Activity through Modulation of Inflammatory Pathways

The dichlorophenyl group is also found in compounds with demonstrated anti-inflammatory properties.[6] Chronic inflammation is a key component of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.

  • Scientific Rationale: Novel 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thiones have been synthesized and shown to possess significant anti-inflammatory activity in animal models.[6] These findings indicate that the dichlorophenyl scaffold can be incorporated into molecules that modulate key inflammatory pathways.

Experimental Workflows for Target Validation

To systematically investigate the therapeutic potential of this compound, a tiered approach to experimental validation is proposed. This begins with broad-based screening and progresses to more focused, target-specific assays.

Initial Broad-Spectrum Phenotypic Screening

A logical first step is to perform a high-content phenotypic screen across a diverse panel of human cancer cell lines to identify any potential cytotoxic or anti-proliferative effects.

Experimental Protocol: Cancer Cell Line Viability Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Utilize a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo® to determine cell viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Data Presentation: IC50 Values for this compound Across a Cancer Cell Line Panel

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast
A549Lung
HCT116Colon
K562Leukemia
U87 MGGlioblastoma

(Note: The table is a template for presenting experimental data.)

Target-Specific Assays

Based on the hypotheses and any promising results from the phenotypic screen, more focused target-specific assays should be conducted.

If the compound shows anti-proliferative activity, a broad kinase panel screen is warranted to identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: Utilize a biochemical assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™), to measure the ability of the compound to inhibit the activity of a panel of recombinant kinases.

  • Compound Incubation: Incubate the compound at a fixed concentration (e.g., 10 µM) with each kinase, its specific substrate, and ATP.

  • Activity Measurement: Quantify the kinase activity by measuring the amount of phosphorylated substrate.

  • Hit Identification: Identify kinases for which the compound shows significant inhibition (e.g., >50% at 10 µM).

  • Dose-Response: For identified "hits," perform a dose-response analysis to determine the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow start Start: Compound Screening kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) start->kinase_panel hit_id Hit Identification (>50% Inhibition at 10 µM) kinase_panel->hit_id dose_response Dose-Response Curve (IC50 Determination) hit_id->dose_response sar Structure-Activity Relationship Studies dose_response->sar end Lead Optimization sar->end

Caption: Workflow for identifying and characterizing kinase inhibitors.

To investigate the potential effects on monoamine transporters, both binding and functional uptake assays are essential.

Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

  • Competitive Binding: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) of the compound for each transporter.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period.

  • Uptake Measurement: Terminate the uptake, wash the cells, and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC50 for the inhibition of neurotransmitter uptake for each transporter.

Diagram: Monoamine Transporter Signaling Pathway

Monoamine_Transporter_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release MA_in_synapse Monoamine in Synapse Transporter Monoamine Transporter (e.g., DAT) Transporter->MA Recycling Synapse->Transporter Reuptake Receptor Postsynaptic Receptor (e.g., D2 Receptor) Signaling Downstream Signaling Receptor->Signaling MA_in_synapse->Transporter MA_in_synapse->Receptor Compound This compound Compound->Transporter Inhibition

Caption: Simplified schematic of a monoaminergic synapse.

To assess the anti-inflammatory potential, in vitro assays measuring the production of key inflammatory mediators are a good starting point.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound.

  • Inflammatory Stimulus: Stimulate the cells with LPS to induce an inflammatory response.

  • Cytokine Measurement: After an appropriate incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of cytokine release.

Data Interpretation and Next Steps

The data generated from these initial assays will provide a foundational understanding of the bioactivity of this compound.

  • Potency and Selectivity: The IC50 and Ki values will indicate the potency of the compound against specific targets. Comparing these values across different targets will reveal its selectivity.

  • Structure-Activity Relationship (SAR): The initial data will serve as a benchmark for future medicinal chemistry efforts to synthesize and test analogues to improve potency and selectivity.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

While the therapeutic potential of this compound is currently unknown, its chemical structure provides a compelling rationale for investigation. The systematic approach outlined in this guide, from broad phenotypic screening to specific target-based assays, offers a robust framework for elucidating its pharmacological profile. By exploring its potential as a kinase inhibitor, a monoamine transporter modulator, or an anti-inflammatory agent, researchers can unlock the therapeutic value of this intriguing molecule and pave the way for the development of novel medicines.

References

  • PubChem. This compound.
  • Middleton DS, et al. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorg Med Chem Lett. 2005;15(17):3957-3961.
  • LookChem. 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE.
  • Wikipedia. N-Ethylpentylone.
  • ResearchGate. Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters.
  • PubMed. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety.

Sources

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(3,4-Dichlorophenyl)pentan-1-one

In the realms of pharmaceutical development and agrochemical synthesis, the precise molecular architecture of a compound dictates its function, efficacy, and safety profile. This compound (CAS No: 68120-72-9) is a key chemical intermediate utilized in the synthesis of various organic compounds, including potential new drug candidates and agrochemicals.[1] Its molecular formula is C₁₁H₁₂Cl₂O.[2][3] Given its role as a foundational building block, rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical step in quality control and regulatory compliance.

This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We will move beyond a simple recitation of data, delving into the strategic rationale behind the selection of analytical techniques and the synergistic interpretation of the resulting data. The workflow described herein represents a self-validating system, where evidence from each independent analysis converges to build an unassailable structural assignment.

Visualizing the Target Structure

A clear hypothesis of the target structure is the first step in any elucidation workflow. This allows for the prediction of expected analytical data, against which experimental results can be compared.

Caption: Proposed structure of this compound with atom numbering.

Part 1: Mass Spectrometry – The Molecular Blueprint

Expertise & Experience: The initial and most fundamental question in structure elucidation is "What is the molecular weight?". Electron Ionization Mass Spectrometry (EI-MS) provides this answer and offers the first glimpse into the molecule's composition through predictable fragmentation patterns. For a molecule containing chlorine, the isotopic distribution is a powerful confirmatory tool.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for purification and separation (GC-MS).[4]

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[5]

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.[5]

  • Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation and Trustworthiness

The mass spectrum provides two layers of validation: the molecular ion and the fragmentation pattern.

1. The Molecular Ion (M•+): The molecular weight of C₁₁H₁₂Cl₂O is 230.0265 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).[2] A key validation step is observing the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule with two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks:

  • M+ peak: Contains two ³⁵Cl isotopes. (Relative abundance = 100%)

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl isotope. (Relative abundance ≈ 65%)

  • M+4 peak: Contains two ³⁷Cl isotopes. (Relative abundance ≈ 10%)

Observing this ~100:65:10 ratio in the m/z 230, 232, and 234 region provides high confidence in the presence of two chlorine atoms.

2. Key Fragmentation Pathways: Energetically unstable molecular ions break apart in predictable ways, providing structural clues.[5] For this compound, two primary fragmentations are expected:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the alkyl chain is weak and prone to cleavage. This results in the formation of a stable acylium ion. This is often a favored fragmentation pathway for ketones.[4]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain (at least three carbons long with a γ-hydrogen).[4] It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond.

cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement MI Molecular Ion (M•+) m/z = 230/232/234 Acylium 3,4-Dichlorobenzoyl Cation [C₇H₃Cl₂O]⁺ m/z = 173/175 MI->Acylium - •C₄H₉ McLaffertyIon Enol Radical Cation [C₈H₇Cl₂O]•⁺ m/z = 188/190 MI->McLaffertyIon - C₄H₈ ButylRadical Butyl Radical [C₄H₉]• (Not Detected) Butene 1-Butene C₄H₈ (Neutral Loss)

Caption: Predicted major fragmentation pathways in the EI-MS of the target compound.

Data Summary
Ion DescriptionPredicted m/z (for ³⁵Cl)Significance
Molecular Ion (M•+)230Confirms molecular weight.
M+2 Peak232Confirms presence of two Cl atoms.
M+4 Peak234Confirms presence of two Cl atoms.
Acylium Cation173Confirms dichlorobenzoyl substructure.
McLafferty Fragment188Supports the presence of a pentanoyl chain.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The principle lies in the absorption of specific frequencies of IR radiation that correspond to the vibrational energies of molecular bonds. For our target compound, the most telling absorption will be the strong, sharp peak from the carbonyl (C=O) group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An IR beam is passed through the crystal and reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, and the attenuated beam is measured by a detector.

  • Spectrum Generation: A Fourier Transform (FT) is applied to the signal to generate the final spectrum of absorbance vs. wavenumber.

Data Interpretation and Trustworthiness

The IR spectrum of an aromatic ketone has several characteristic regions. The presence of a strong absorption in the 1670-1780 cm⁻¹ range is a clear indicator of a carbonyl group.[6][7]

  • Carbonyl (C=O) Stretch: For aromatic ketones, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency compared to a saturated ketone (which appears around 1715 cm⁻¹).[8] A strong, sharp peak is expected around 1690 cm⁻¹ .[8][9]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • Aromatic C-H Stretch: These appear as a group of weaker absorptions just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Stronger absorptions from the pentanoyl chain will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[7]

  • C-Cl Stretch: Absorptions for the C-Cl bonds are typically found in the fingerprint region, between 600-800 cm⁻¹ .

Data Summary
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensitySignificance
Aromatic C-H Stretch3000 - 3100Weak-MediumPresence of aromatic ring.
Aliphatic C-H Stretch2850 - 2960StrongPresence of alkyl chain.
Carbonyl (C=O) Stretch ~1690 Strong, Sharp Confirms conjugated ketone.
Aromatic C=C Stretch1450 - 1600MediumConfirms aromatic ring.
C-Cl Stretch600 - 800Medium-StrongSupports presence of chlorine.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

Expertise & Experience: While MS gives the mass and IR identifies functional groups, NMR spectroscopy maps the carbon-hydrogen framework of the molecule, revealing how atoms are connected. It is the most powerful tool for unambiguous structure elucidation in solution. We utilize both ¹H and ¹³C NMR to create a complete picture.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm).

  • Instrument Tuning: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: A broadband proton-decoupled ¹³C spectrum is acquired. This provides a single peak for each unique carbon atom. More scans are required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides four key pieces of information: number of signals (unique proton environments), chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Protons (See Structure)Predicted δ (ppm)MultiplicityIntegrationRationale
H-C5~0.95Triplet (t)3HTerminal methyl group, split by 2 protons on C4.
H-C4~1.40Sextet2HSplit by 3 protons on C5 and 2 protons on C3.
H-C3~1.70Quintet2HSplit by 2 protons on C4 and 2 protons on C2.
H-C2~2.95Triplet (t)2Hα- to carbonyl, deshielded. Split by 2 protons on C3.
H-C6'~7.50Doublet (d)1HAromatic proton ortho to carbonyl, ortho to Cl.
H-C5'~7.65Doublet of Doublets (dd)1HAromatic proton meta to carbonyl, between two Cl atoms.
H-C2'~7.85Doublet (d)1HAromatic proton ortho to carbonyl, meta to Cl. Deshielded.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is highly indicative of the carbon type.

Carbon Atom (See Structure)Predicted δ (ppm)Rationale
C1 (C=O) ~198.5 Carbonyl carbon, highly deshielded. [9]
C1'~136.0Aromatic carbon attached to the carbonyl group.
C2', C6'~129.0 - 131.0Aromatic C-H carbons.
C5'~132.0Aromatic C-H carbon.
C3', C4'~134.0 - 138.0Aromatic carbons attached to chlorine, deshielded.
C2~38.5α-carbon to carbonyl.
C3~26.5Aliphatic carbon.
C4~22.5Aliphatic carbon.
C5~14.0Terminal methyl carbon.

Part 4: X-ray Crystallography – The Gold Standard

For absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the definitive technique.[10][11] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also stereochemistry and conformation.[10]

Causality Behind Use: While the spectroscopic data provides overwhelming evidence, X-ray crystallography serves as the ultimate arbiter, especially for regulatory submissions or when subtle stereochemical questions are at play. The primary challenge is often not the analysis itself, but the ability to grow a single, high-quality crystal suitable for diffraction.[11]

Experimental Workflow

cluster_workflow Structure Elucidation Workflow Sample Purified Sample of This compound MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Xray X-ray Crystallography (Optional, Confirmatory) Sample->Xray Data_MS Molecular Weight Isotopic Pattern Fragmentation MS->Data_MS Data_IR Functional Groups (C=O, C-Cl, etc.) IR->Data_IR Data_NMR C-H Framework Connectivity NMR->Data_NMR Data_Xray 3D Molecular Structure Absolute Confirmation Xray->Data_Xray Synthesis Data Synthesis & Structure Verification Data_MS->Synthesis Data_IR->Synthesis Data_NMR->Synthesis Data_Xray->Synthesis Final Final Structure Confirmed Synthesis->Final

Caption: A comprehensive workflow for the structural elucidation of a novel compound.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from orthogonal analytical methods.

  • Mass Spectrometry confirms the elemental composition (C₁₁H₁₂Cl₂O) via the molecular weight and the characteristic chlorine isotope pattern.

  • Infrared Spectroscopy provides a rapid and definitive confirmation of the key conjugated ketone functional group (~1690 cm⁻¹).

  • NMR Spectroscopy provides the final, unambiguous map of the molecule, detailing the precise arrangement and connectivity of every hydrogen and carbon atom.

References

  • Ballard, C. E. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education, 87(2), 190-192.
  • Ballard, C. E. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. ERIC.
  • ResearchGate. (n.d.). A, Structure of aromatic ketones... Download Scientific Diagram.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • Unacademy. (n.d.). All About Aromatic Ketones.
  • LookChem. (n.d.). 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE(68120-72-9).
  • Enthuziastic. (2023). Ketones Structural Formula: Definition, Occurence, Naming, Uses.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
  • ResearchGate. (n.d.). X-ray diffraction patterns of o -hydroxy acetophenone azine.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Wikipedia. (n.d.). X-ray crystallography.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • ResearchGate. (n.d.). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...
  • Capot Chemical. (n.d.). Specifications of this compound.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones...
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones.
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones...
  • PubMed. (1999). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1,1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][8][13]benzodiazepines.
  • Chemistry LibreTexts. (2023). Mass spectrometry 1.
  • National Institutes of Health. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][13]dioxin-6-yl)prop-2-en-1-one.
  • Universitat de València. (n.d.). 1H and 13C NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate...
  • ResearchGate. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][13]dioxin-6-yl)prop-2-en-1-one.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Advanced Chemical Synthesis

In the fast-paced environment of pharmaceutical and agrochemical research, the imperative for rapid discovery must be balanced with an unwavering commitment to safety. Intermediates such as 1-(3,4-Dichlorophenyl)pentan-1-one are the foundational building blocks of innovation, yet their unique chemical architectures demand a nuanced and informed approach to handling. This guide serves as a comprehensive technical resource for laboratory personnel, providing in-depth safety protocols and handling methodologies grounded in the principles of chemical reactivity and toxicological prudence. As a self-validating system of safety, the following protocols are designed to foster an environment of proactive risk mitigation, ensuring both the integrity of your research and the well-being of your team.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling.

Systematic Name: this compound CAS Number: 68120-72-9[1] Molecular Formula: C₁₁H₁₂Cl₂O[1] Molecular Weight: 231.12 g/mol [1]

Table 1: Physicochemical Data

PropertyValueSource(s)
Appearance White crystalline solid[1]
Predicted Boiling Point 330.7 ± 27.0 °C[1]
Predicted Density 1.188 ± 0.06 g/cm³[1]
Storage Temperature Room Temperature; Sealed in a dry environment[1]

This profile suggests a compound with low volatility under standard laboratory conditions, however, its crystalline nature necessitates careful handling to avoid dust generation.

Section 2: Hazard Identification and Toxicological Assessment

GHS Classification (Inferred): Based on the available hazard code "Xi" (Irritant) and the general properties of similar chemical structures, the following Globally Harmonized System (GHS) classifications should be considered as a precautionary measure.[1]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)

Toxicological Insights: The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common but possible route of exposure in a laboratory setting. The irritating nature of the compound necessitates measures to prevent direct contact with the body.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have a demonstrated and documented face velocity of 80-120 feet per minute.

Personal Protective Equipment: A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron or coveralls may be appropriate.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a significant spill or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.

Diagram 1: Hierarchy of Controls

G cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Synthesis Intermediate) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for safe handling.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical for preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Weighing and Transfer: As a solid, the primary risk during handling is the generation of dust. Use a spatula for transfers and avoid any actions that could cause the material to become airborne.

  • Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to prevent splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be designated for chemical storage and not used for other purposes.

Section 5: Emergency Procedures

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[3]

Spill Response

The response to a spill should be dictated by its size and location.

For a small spill (contained within a fume hood):

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6][7]

  • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

For a large spill (outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is significant or if there is a risk of airborne dust, evacuate the entire lab and contact the institutional emergency response team.

  • Prevent the spread of the spill by diking with an appropriate absorbent material.

  • Do not attempt to clean up a large spill without the proper training and equipment.

Diagram 2: Spill Response Workflow

G Start Spill Occurs Assess Assess Spill Size and Location Start->Assess Decision Small Spill in Fume Hood? Assess->Decision SmallSpill Don PPE Absorb Spill Collect Waste Decontaminate Decision->SmallSpill Yes LargeSpill Evacuate Area Alert Others Contact Emergency Response Decision->LargeSpill No End Spill Managed SmallSpill->End LargeSpill->End

Caption: Workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, clearly labeled, and sealed container.

  • Segregation: Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal.[8]

  • Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[9] This ensures the complete destruction of the compound and minimizes environmental impact. Another potential method for the destruction of halogenated compounds is the use of Fenton's reagent, which can break them down into less toxic substances.[10]

Section 7: Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and emergency preparedness into all workflows, researchers can confidently advance their scientific objectives while upholding the highest standards of laboratory safety.

References

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Chemical Knowledge. (n.d.). Specification for storage and transport of chlorinated acetone.
  • TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety.
  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Clemson University Cooperative Extension. (2025, May 14). Pesticide Spill: Safe Management & Cleanup Guidelines.
  • OEHHA. (n.d.). chronic toxicity summary.
  • Unknown. (n.d.). hazardous waste segregation.
  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents.
  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone.
  • Maybridge. (n.d.). Material Safety Data Sheet.
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • MySkinRecipes. (n.d.). 1-Pentanone, 1-(3,4-dichlorophenyl)-.

Sources

1-(3,4-Dichlorophenyl)pentan-1-one as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)pentan-1-one for Advanced Research

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a halogenated aromatic ketone of significant interest in synthetic chemistry. The document delineates its physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, and details the analytical techniques required for its structural verification and purity assessment. Furthermore, it explores the compound's role as a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents, contextualized within structure-activity relationship (SAR) paradigms. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction and Chemical Identity

This compound (CAS No. 68120-72-9) is an aromatic ketone characterized by a pentanoyl group attached to a 3,4-dichlorinated benzene ring.[1] This substitution pattern is of particular interest in medicinal and materials science, as the dichlorophenyl moiety is a common feature in numerous biologically active compounds, conferring specific properties such as increased lipophilicity and metabolic stability.[2] The primary utility of this compound lies not in its terminal bioactivity, but as a crucial and versatile precursor for constructing more complex molecular architectures.[3][4] Its value is rooted in the reactivity of the ketone functional group and the specific electronic and steric influences of the dichlorophenyl ring, making it a foundational building block for targeted synthesis projects.[4]

Physicochemical and Spectroscopic Properties

A precise understanding of the compound's properties is essential for its handling, reaction design, and characterization. The data presented below, compiled from authoritative chemical databases, provides a baseline for laboratory use.[1][3][5]

Physical and Chemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 68120-72-9[1][4][5]
Molecular Formula C₁₁H₁₂Cl₂O[1][3]
Molecular Weight 231.12 g/mol [1][3]
Appearance White crystalline solid[5]
Boiling Point 330.7 ± 27.0 °C (Predicted)[3][4]
Density 1.188 ± 0.06 g/cm³ (Predicted)[3][4]
Storage Sealed in dry, Room Temperature[4][5][6]
XLogP3 4.4[1][7]
Predicted Spectroscopic Data for Structural Elucidation

The following table outlines the expected spectroscopic signatures for this compound, which are critical for confirming its identity and purity post-synthesis. These predictions are based on established principles of NMR, IR, and MS for similar structures.[8][9][10]

TechniqueExpected Signature
¹H NMR Aromatic Protons (3H): Multiplets in the range of δ 7.5-8.0 ppm. Methylene (α to C=O, 2H): Triplet around δ 2.9-3.1 ppm. Methylene (β to C=O, 2H): Sextet around δ 1.6-1.8 ppm. Methylene (γ to C=O, 2H): Sextet around δ 1.3-1.5 ppm. Terminal Methyl (3H): Triplet around δ 0.9-1.0 ppm.
¹³C NMR Carbonyl (C=O): δ ~198-200 ppm. Aromatic Carbons (C-Cl, C-C=O): δ ~130-140 ppm. Aromatic Carbons (C-H): δ ~128-132 ppm. Aliphatic Carbons: δ ~14-40 ppm.
IR Spectroscopy C=O Stretch (Ketone): Strong, sharp absorption at ~1680-1690 cm⁻¹. C=C Stretch (Aromatic): Absorptions around ~1550-1600 cm⁻¹. C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. C-Cl Stretch: Absorptions in the fingerprint region, ~1000-1100 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): Peak at m/z 230. Isotope Peaks: Characteristic M+2 (approx. 65% of M⁺) and M+4 (approx. 10% of M⁺) peaks due to the presence of two chlorine atoms. Key Fragment: Acylium ion [C₅H₉CO]⁺ at m/z 85.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with valeryl chloride.[11][12][13] This reaction is a cornerstone of organic synthesis, creating a C-C bond through an electrophilic aromatic substitution mechanism.[14]

Reaction Mechanism

The reaction proceeds in two primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of valeryl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive pentanoyl acylium ion intermediate.[11]

  • Electrophilic Attack: The electron-rich π-system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The chlorine substituents are deactivating but direct the incoming acyl group primarily to the position para to one of the chlorine atoms (position 4), leading to the desired product. A subsequent deprotonation restores the aromaticity of the ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize the HCl gas byproduct). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.[11][12] Cool the suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Add valeryl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Aromatic Substrate Addition: Following the complete addition of valeryl chloride, add 1,2-dichlorobenzene (1.0 equivalent) dropwise via the dropping funnel over 30-40 minutes, ensuring the temperature remains at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench it by pouring it over crushed ice containing concentrated HCl. This step is highly exothermic and should be performed with caution. The acid hydrolyzes the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Analytical Workflow for Quality Control

Confirming the identity and purity of the synthesized this compound is a critical step before its use in further research. A multi-technique approach is required for unambiguous characterization.

G Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Column/Recrystallization) TLC->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR ¹H & ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR IR Spectroscopy Structure_Verification->IR Final Pure, Verified Compound NMR->Final MS->Final IR->Final

Caption: Standard analytical workflow for compound validation.

Potential Research Applications and Significance

This compound is primarily a high-value intermediate. Its structure is a template that can be chemically modified to explore a wide chemical space for discovering new bioactive molecules.[3][4]

Intermediate for Pharmaceutical Synthesis

The dichlorophenyl ketone scaffold is a precursor to compounds with potential therapeutic activities. Research has shown that related dichlorophenyl structures are investigated for applications such as monoamine reuptake inhibitors, which are relevant in treating conditions like depression and addiction.[4] The pentanone side chain can be functionalized through various reactions:

  • Reduction of the ketone to a secondary alcohol, creating a chiral center and a site for further esterification or etherification.

  • Reductive amination to introduce nitrogen-containing functional groups, a common strategy in drug design.

  • Alpha-halogenation followed by substitution to build more complex side chains.

Building Block for Agrochemicals

The 3,4-dichloroaniline moiety, which can be derived from this ketone, is a known structural component in herbicides like Propanil.[15] The lipophilic nature and electronic properties imparted by the chlorine atoms are crucial for transport and binding to target sites in pests and weeds.[2] This makes this compound a valuable starting material for synthesizing new pesticide and herbicide candidates with potentially improved efficacy or novel modes of action.[3][4]

Platform for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to modern drug and agrochemical development. By systematically modifying a lead compound, researchers can determine which parts of the molecule are essential for its biological activity. This compound serves as an excellent platform for such studies. Modifications can be made to both the alkyl chain and the aromatic ring to probe interactions with biological targets.

G Core This compound (Core Scaffold) Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro SAR SAR Studies Core->SAR API Active Pharmaceutical Ingredients (APIs) Pharma->API Psycho CNS Agents (e.g., Bupropion Analogues) Pharma->Psycho Pest Pesticides Agro->Pest Herb Herbicides Agro->Herb Lead Lead Optimization SAR->Lead Probe Chemical Probes SAR->Probe

Caption: Role as a central building block in research.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. The following safety information is derived from available Material Safety Data Sheets (MSDS).[7][16]

  • Hazard Classification: GHS classification indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[7]

    • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis via Friedel-Crafts acylation, combined with the strategic importance of the dichlorophenyl motif, makes it a valuable tool for researchers in medicinal chemistry and agrochemical science. The ability to systematically modify its structure provides a robust platform for developing novel compounds with tailored biological activities. Adherence to rigorous analytical validation and safety protocols is paramount to ensuring its effective and safe utilization in the laboratory.

References

  • This compound | C11H12Cl2O | CID 2774046.
  • 1-Pentanone, 1-(3,4-dichlorophenyl)-. MySkinRecipes. [Link]
  • Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL). LookChem. [Link]
  • 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats.
  • US4895984A - Acylation of aromatics.
  • Structure Identification By 1h NMR - Structure Determination of Organic Compounds. University of California, Los Angeles. [Link]
  • Friedel-Crafts acyl
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. [Link]
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats.
  • DDT Chemistry, Metabolism, and Toxicity. U.S. Environmental Protection Agency. [Link]
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells.
  • Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides.
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
  • Spectroscopy Methods of structure determin

Sources

Methodological & Application

Application Note & Protocol: Regioselective Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Valeryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This application note provides a comprehensive guide to the specific acylation of 1,2-dichlorobenzene with valeryl chloride, yielding 3,4-dichlorovalerylphenone as the primary product.

1,2-Dichlorobenzene presents a unique challenge as a substrate. The two electron-withdrawing chlorine atoms deactivate the aromatic ring towards electrophilic aromatic substitution, necessitating more stringent reaction conditions compared to activated arenes.[2][3] However, a key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of polysubstitution; the resulting electron-withdrawing ketone product is less reactive than the starting material, effectively preventing a second acylation event.[3][4]

This document offers a detailed exploration of the reaction mechanism, a validated step-by-step laboratory protocol, safety considerations, and a discussion of the critical parameters that govern the reaction's regioselectivity and success. The content is tailored for researchers, scientists, and drug development professionals seeking to implement this transformation reliably and efficiently.

Reaction Mechanism & Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary stages:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of valeryl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion, which serves as the potent electrophile.[5][6]

  • Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Re-aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[6][7]

However, in practice, the AlCl₃ catalyst forms a stable complex with the carbonyl oxygen of the product ketone.[1][5] This complexation deactivates the product against further reaction but also means that a stoichiometric amount (or slight excess) of the "catalyst" is required. The complex is subsequently hydrolyzed during aqueous workup to liberate the final product.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack (Sigma Complex Formation) cluster_2 Step 3: Re-aromatization & Product Formation ValeroylCl Valeryl Chloride Complex1 Valeryl Chloride-AlCl₃ Complex ValeroylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon AlCl4_1 [AlCl₄]⁻ Complex1->AlCl4_1 SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex DCB 1,2-Dichlorobenzene DCB->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ SigmaComplex->ProductComplex HCl HCl ProductComplex->HCl AlCl3_2 AlCl₃ (regenerated) ProductComplex->AlCl3_2 Workup Aqueous Workup (H₂O) ProductComplex->Workup Quench FinalProduct 3,4-Dichlorovalerylphenone Workup->FinalProduct

Caption: Mechanism of the Friedel-Crafts Acylation of 1,2-Dichlorobenzene.

Regioselectivity: The directing effects of the two chlorine atoms on 1,2-dichlorobenzene determine the position of acylation. Both are deactivating but ortho-, para-directing groups.

  • The chlorine at C1 directs to positions C4 (para) and C6 (ortho).

  • The chlorine at C2 directs to positions C5 (para) and C3 (ortho).

Acylation at C3 and C6 is sterically hindered by the adjacent chlorine atoms. Therefore, electrophilic attack preferentially occurs at the less hindered C4 and C5 positions. Due to the combined directing influence, the major product formed is 3,4-dichlorovalerylphenone , resulting from acylation at the C4 position.[8][9]

Detailed Experimental Protocol

This protocol outlines the synthesis of 3,4-dichlorovalerylphenone on a laboratory scale.

3.1 Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
1,2-DichlorobenzeneAnhydrous, ≥99%Sigma-Aldrich
Valeryl Chloride≥99%Sigma-AldrichMoisture sensitive
Aluminum Chloride (AlCl₃)Anhydrous, powderSigma-AldrichHighly water reactive; handle in dry env.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for the reaction
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor workup
Sodium Bicarbonate (NaHCO₃)Saturated solution---For neutralization wash
Sodium Chloride (NaCl) / BrineSaturated solution---For final wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade---Drying agent
Crushed Ice------For quenching

3.2 Equipment

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel (125 mL), oven-dried

  • Nitrogen or Argon gas inlet

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash column chromatography

3.3 Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

3.4 Step-by-Step Procedure

  • Reaction Setup: Assemble the dry 250 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Purge the entire system with dry nitrogen or argon gas.[10]

  • Reagent Charging: In the flask, place anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equiv). Add 50 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension and cool the flask to 0-5 °C using an ice/water bath.[10]

  • Addition of Valeryl Chloride: In the dropping funnel, add valeryl chloride (12.1 g, 0.10 mol, 1.0 equiv) dissolved in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The formation of the acylium ion complex is exothermic; maintain the internal temperature below 10 °C.[7][10]

  • Addition of Aromatic Substrate: After the valeryl chloride addition is complete, add 1,2-dichlorobenzene (14.7 g, 0.10 mol, 1.0 equiv) dissolved in 20 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains between 0-5 °C.[7]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1,2-dichlorobenzene starting material.

  • Work-up and Quenching: Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 50 mL of concentrated HCl. In a well-ventilated fume hood , carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas.[7][10]

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.[11]

  • Washing: Combine all organic extracts. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 50 mL of brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[10]

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure 3,4-dichlorovalerylphenone.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of AlCl₃, valeryl chloride, and the quenching step, must be performed in a well-ventilated fume hood.[10]

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Avoid inhalation of the dust and any contact with skin or moisture.[3][7]

  • Valeryl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl. Lachrymatory (causes tears).[10]

  • Exothermic Reactions: Both the formation of the acylium ion complex and the final quenching with water are highly exothermic. Maintain slow addition rates and efficient cooling to control the reaction temperature.[3][7]

  • Gas Evolution: The reaction generates hydrogen chloride (HCl) gas. The quenching and neutralization steps also release HCl and CO₂ gas, respectively. Ensure proper venting.[10]

Expected Results & Characterization

The Friedel-Crafts acylation of deactivated substrates like 1,2-dichlorobenzene typically results in moderate to good yields, contingent upon strict adherence to anhydrous conditions and temperature control.

Table of Expected Parameters & Outcomes:

ParameterValueRationale / Notes
Primary Product 3,4-DichlorovalerylphenoneAcylation occurs at the sterically accessible and electronically favored C4 position.[8][9]
Appearance Pale yellow oil or low-melting solid
Expected Yield 65-80%Yield is highly dependent on the purity of reagents and maintaining anhydrous conditions.
Molar Ratio 1.1 : 1.0 : 1.0 (AlCl₃ : Acyl Chloride : Substrate)A stoichiometric excess of AlCl₃ is required to drive the reaction and account for complexation with the product.[1]
Temperature 0-5 °C (addition), RT (reaction)Initial cooling controls the exothermic formation of the electrophile; RT is sufficient for the acylation.[10]
Purification Vacuum Distillation / Column ChromatographyNecessary to remove unreacted starting materials and any minor isomeric byproducts.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

References

  • Ventura College Organic Chemistry Lab. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-chemistry.org.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chem.libretexts.org.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. En.wikipedia.org.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-499.
  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Researchgate.net.
  • Gore, P. H., & Hoskins, J. A. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide.co.uk.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

Sources

Lewis acid catalyst for dichlorovalerophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Application of Lewis Acid Catalysis in the Synthesis of 2',4'-Dichlorovalerophenone

Abstract

This document provides a comprehensive technical guide for the synthesis of 2',4'-Dichlorovalerophenone, a key chemical intermediate, via Friedel-Crafts acylation. We delve into the critical role of Lewis acid catalysts, with a primary focus on aluminum chloride (AlCl₃), exploring the reaction mechanism, catalyst selection, and process optimization. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed experimental protocol, troubleshooting advice, and an in-depth explanation of the causality behind critical procedural steps to ensure reproducible, high-yield synthesis.

Introduction: The Significance of 2',4'-Dichlorovalerophenone

2',4'-Dichlorovalerophenone (DCVP) is a versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1][2] Notably, it serves as a crucial precursor in the manufacturing of Hexaconazole, a broad-spectrum systemic fungicide.[1][3] The synthesis of DCVP is most effectively achieved through the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds on aromatic rings.[4][5][6]

This electrophilic aromatic substitution reaction involves acylating an aromatic substrate—in this case, 1,3-dichlorobenzene (m-dichlorobenzene)—using an acylating agent like valeryl chloride. The reaction is not spontaneous and requires a potent Lewis acid catalyst to proceed.[7][8][9] Aluminum chloride (AlCl₃) is the most common and powerful catalyst for this transformation, facilitating the generation of a highly reactive acylium ion.[9][10][11]

A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the prevention of polysubstitution. The ketone group of the product is electron-withdrawing, which deactivates the aromatic ring, making it less reactive than the starting material and thus resistant to further acylation.[12][13] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions, leading to a cleaner, more predictable product profile.[8]

Reaction Mechanism: The Role of the Lewis Acid

The Friedel-Crafts acylation of m-dichlorobenzene with valeryl chloride proceeds through a well-defined, three-step mechanism where the Lewis acid catalyst plays an indispensable role at multiple stages.

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid, typically anhydrous AlCl₃, coordinates to the carbonyl oxygen or the chlorine atom of valeryl chloride. This coordination polarizes the carbon-chlorine bond, weakening it sufficiently to allow for its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[4][7][8][14]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the m-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium or sigma complex.[3] The two chlorine atoms on the ring are ortho-, para-directing but deactivating. The substitution occurs at the 4-position, which is para to one chlorine and ortho to the other, a sterically and electronically favored position.

Step 3: Rearomatization and Catalyst Complexation A weak base, [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces HCl.[4] However, the reaction does not end here from a practical standpoint. The product, 2',4'-dichlorovalerophenone, is a Lewis base due to the lone pairs on its carbonyl oxygen. It readily forms a stable complex with the strong Lewis acid AlCl₃.[5]

Causality Behind Stoichiometric Catalyst Requirement: This final complexation is a crucial point. Because the product ketone sequesters the catalyst, the AlCl₃ is no longer available to activate more acyl chloride.[5][15] Consequently, Friedel-Crafts acylation, unlike truly catalytic reactions, necessitates the use of at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[15] Often, a slight excess (e.g., 1.1-1.3 equivalents) is used to drive the reaction to completion.[12]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Complexation ValerylCl Valeryl Chloride AcyliumComplex [Acylium Ion]+[AlCl₄]⁻ ValerylCl->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Arenium Ion) Dichlorobenzene m-Dichlorobenzene Dichlorobenzene->SigmaComplex + Acylium Ion Product 2',4'-Dichlorovalerophenone SigmaComplex->Product - H⁺ HCl HCl SigmaComplex->HCl - Product, - AlCl₃ ProductComplex Product-AlCl₃ Complex Product->ProductComplex + AlCl₃ ProductComplex->Product Aqueous Workup AlCl3_2 AlCl₃ Workflow Setup 1. Assemble Dry Apparatus under Inert Atmosphere Charge 2. Charge AlCl₃ & DCM Cool to 0-5 °C Setup->Charge AddValeryl 3. Add Valeryl Chloride (Dropwise, <10 °C) Charge->AddValeryl AddDCB 4. Add m-Dichlorobenzene (Dropwise, 0-5 °C) AddValeryl->AddDCB React 5. React at RT (Monitor by TLC) AddDCB->React Quench 6. Quench Reaction (Pour into Ice/HCl) React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with MgSO₄ & Filter Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify Product (Vacuum Distillation) Concentrate->Purify

Caption: Step-by-step workflow for DCVP synthesis.

4.3 Step-by-Step Procedure

  • Reaction Setup: Assemble a clean, oven-dried three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane via cannula to the flask to create a slurry. Begin stirring and cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Valeryl Chloride: In a separate dry flask, dissolve valeryl chloride (1.0 eq) in a small amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes. Causality: A slow, controlled addition is critical to manage the initial exothermic reaction as the acyl chloride-Lewis acid complex forms. Maintain the internal temperature below 10 °C. [12]4. Addition of Aromatic Substrate: After the first addition is complete, add a solution of m-dichlorobenzene (1.0 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains between 0-5 °C. [12]5. Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by periodically taking small aliquots, quenching them in dilute HCl, extracting with a small amount of ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 1:1 v/v). [12]CAUTION: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. Causality: The acid and water work together to hydrolyze the unreacted AlCl₃ and decompose the AlCl₃-ketone product complex, liberating the desired product. [5][15]7. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. [13]Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (or sodium sulfate), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent. [7]10. Purification: The resulting crude oil is purified by vacuum distillation to yield 2',4'-dichlorovalerophenone as a clear liquid or low-melting solid. [16]

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: AlCl₃ reacts violently with water, deactivating the catalyst.Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.
Insufficient Catalyst: The catalyst is complexed by the product, so less than one equivalent will result in incomplete conversion.Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (valeryl chloride). [15]
Low Reaction Temperature: The deactivated dichlorobenzene ring may require thermal energy to react.After initial addition at low temperature, allow the reaction to proceed at room temperature or gently heat to 40-50 °C if necessary. [16]
Formation of Byproducts Incorrect Regioisomer: Impure starting materials or incorrect substrate (e.g., using o- or p-dichlorobenzene).Use high-purity m-dichlorobenzene. Friedel-Crafts acylation of other isomers will yield different products. [17]
Difficult Work-up Emulsion Formation: Incomplete quenching or insufficient mixing during work-up.Pour the reaction mixture slowly into the ice/acid mixture with very vigorous stirring. Adding more brine during washing can also help break emulsions. [15]
Product Loss: The product-AlCl₃ complex is partially water-soluble.Ensure the quench solution is sufficiently acidic (pH < 1) to fully decompose the complex before extraction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (e.g., glove box or under inert gas flow) and avoid contact with skin and moisture. [13] * Valeryl Chloride: Corrosive and a lachrymator (causes tearing). Handle with care and avoid inhalation of vapors.

    • Dichloromethane: A volatile organic solvent and a suspected carcinogen. Minimize exposure.

  • Reaction Hazards: The reaction and quenching steps are exothermic and generate HCl gas. Ensure adequate cooling capacity and ventilation.

Conclusion

The Lewis acid-catalyzed Friedel-Crafts acylation is a robust and reliable method for the industrial and laboratory synthesis of 2',4'-dichlorovalerophenone. Success hinges on a clear understanding of the reaction mechanism, particularly the stoichiometric role of the aluminum chloride catalyst. By carefully controlling reaction parameters, especially maintaining anhydrous conditions and managing reaction temperature, researchers can consistently achieve high yields of the desired product. The protocol and insights provided herein serve as a comprehensive guide to navigate the practical and theoretical challenges of this important chemical transformation.

References

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Reaction Mechanism of Friedel−Crafts Acylation. (n.d.). Physics Wallah.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications.
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate.
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (n.d.). Journal of the Chemical Society C. RSC Publishing.
  • Friedel-Crafts Acylation. (2018, November 13). YouTube.
  • One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone. (2010). ResearchGate.
  • Synthesis of 4-chloro-valerophenone. (n.d.). PrepChem.com.
  • Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. (n.d.). MDPI.
  • Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. (n.d.). Organic Chemistry Portal.
  • The Chemical Profile and Synthesis of 4-Amino-3,5-dichloroacetophenone. (n.d.). Ningbo Inno Pharmchem.
  • Aluminium Chloride. (n.d.). MCC Menssing.
  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (n.d.). PubMed Central.
  • CHEMICAL SYNTHESIS OF ALUMINUM CHLORIDE (AlCl) BY COST-EFFECTIVE REDUCTION PROCESS. (n.d.).
  • Synthesis of a 2,2#Dichloroimidazolidine#4,5#dione and its Application in a Chlorodehydroxylation. (2016). Organic Syntheses.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
  • Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. (n.d.). RSC Publishing.
  • The Role of Aluminum Chloride in Dye and Rubber Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4,5-dichloro-phthalonitrile and process of making it. (1939). Google Patents.

Sources

HPLC method for purity analysis of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 1-(3,4-Dichlorophenyl)pentan-1-one.

Introduction

This compound is a chemical intermediate utilized in the synthesis of various organic compounds and active pharmaceutical ingredients.[1] The purity of such intermediates is paramount as the presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product.[2][3] Therefore, a robust, accurate, and validated analytical method is essential for quality control during the manufacturing process.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The selection of RP-HPLC is predicated on the physicochemical properties of the analyte; with a calculated LogP of 4.4, this compound is a non-polar, hydrophobic molecule, making it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.[4][5][6][7] The method described herein is designed to be stability-indicating and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9]

Chromatographic Principle: The Rationale for Reversed-Phase HPLC

Reversed-phase chromatography is the predominant mode of HPLC, utilized in over 80% of analytical separations.[10] It employs a non-polar stationary phase (typically silica particles chemically bonded with C18 or C8 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[11][12]

The separation mechanism is based on hydrophobic interactions.[7] When the sample is introduced, non-polar analytes like this compound partition from the polar mobile phase and adsorb to the hydrophobic stationary phase. To elute the analytes, the concentration of the organic solvent in the mobile phase is increased. This decreases the polarity of the mobile phase, weakening the hydrophobic interactions and allowing the analytes to desorb from the stationary phase and travel through the column. Compounds are thus eluted in order of increasing hydrophobicity. This principle provides excellent resolution for separating the main analyte from its potentially more polar or less polar impurities.

Materials and Methods

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Data Acquisition Software: Agilent OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).

  • pH Meter: Calibrated, with a resolution of 0.01 pH units.

  • Ultrasonic Bath: For solvent degassing.

  • Filtration Assembly: 0.45 µm membrane filters for solvent filtration.

Chemicals and Reagents
  • This compound Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or Milli-Q equivalent.

  • Phosphoric Acid: AR grade.

Chromatographic Conditions

The following conditions were optimized to achieve efficient separation of the main peak from potential process-related and degradation impurities.

ParameterConditionRationale
Stationary Phase (Column) Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 columns provide excellent retention and selectivity for non-polar compounds. The chosen column offers high peak shape performance across a wide pH range.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase system.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.[6]
Gradient Elution 0-20 min: 60% B to 95% B; 20-25 min: 95% B; 25.1-30 min: 60% BA gradient is employed to ensure elution of both early- and late-eluting impurities, providing a comprehensive purity profile within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThe dichlorophenyl chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for the analyte and related impurities.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overloading.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak splitting.

Experimental Protocols

Preparation of Solutions
  • Diluent Preparation: Mix equal volumes of Acetonitrile and HPLC grade Water.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Workflow

The overall process from sample receipt to final purity reporting is outlined below.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting node_prep node_prep node_hplc node_hplc node_data node_data node_report node_report A Weigh Standard & Sample B Dissolve & Dilute in Volumetric Flasks A->B C Perform System Suitability Test (SST) B->C D Inject Standard & Sample Solutions C->D If SST Passes E Acquire Chromatograms D->E F Integrate Peaks & Identify Impurities E->F G Calculate Purity & Impurity Levels (% Area) F->G H Generate Final Report G->H

Caption: HPLC Purity Analysis Workflow.
System Suitability Test (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is a core tenet of a self-validating protocol.[13] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) %RSD of peak areas ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Analytical Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • At the end of the sequence, inject the Working Standard Solution again to confirm system stability.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[9] The purpose of validation is to demonstrate that the method is suitable for its intended purpose, which is the quantitative determination of purity and impurities.[8]

G cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Range cluster_reliability Reliability node_main node_main node_primary node_primary node_secondary node_secondary center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness Linearity->Range LOD LOD (Detection Limit) Precision->LOD LOQ LOQ (Quantitation Limit) Precision->LOQ

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.
Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank diluent, and samples spiked with potential impurities. Conduct forced degradation studies (acid, base, peroxide, thermal, photolytic).The main peak should be free from interference from blanks and impurities. Peak purity analysis (via DAD) should pass, indicating spectral homogeneity.
Linearity Analyze five concentration levels from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD should meet the lab's internal criteria.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio should be approximately 3:1.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio should be approximately 10:1. Precision at the LOQ level should have %RSD ≤ 10%.
Range Confirmed by the linearity and accuracy studies.The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable levels of precision, accuracy, and linearity.[13]
Robustness Intentionally vary critical method parameters: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).System suitability parameters must remain within the established criteria. Peak retention times and areas should not be significantly affected.

Data Analysis and Interpretation

The purity of the sample is typically determined by the area percent method, which assumes that all components have a similar detector response.

  • Calculation of Individual Impurity:

    
    
    
  • Calculation of Assay Purity:

    
    
    

For higher accuracy, especially if impurity standards are available, quantification can be performed against a reference standard using response factors.

Conclusion

The RP-HPLC method described provides a reliable and robust solution for the purity analysis of this compound. The gradient elution on a C18 column ensures excellent separation of the active ingredient from its potential process-related and degradation impurities. The comprehensive validation, performed in alignment with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This application note serves as a complete protocol for researchers, scientists, and quality control professionals, enabling the consistent and accurate quality assessment of this compound.

References

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?
  • PubChem. This compound. National Center for Biotechnology Information.
  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Wikipedia. Reversed-phase chromatography.
  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • YouTube. 14 Principles of Reversed Phase HPLC.
  • Moravek. Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • AZoLifeSciences. Reversed-Phase Chromatography: An Overview.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines. International Council for Harmonisation.
  • Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
  • PubChem. 1-[1-(3,4-Dichlorophenyl)cyclohexyl]pentan-1-amine. National Center for Biotechnology Information.
  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals.
  • LookChem. Cas 68120-72-9, 1-(3,4-DICHLORO-PHENYL).
  • ACS Publications. Synthesis and Pharmacological Characterization of...a Potent, Subtype Selective...Modulator of the Human Dopamine D1 Receptor.
  • PubChem. 4-Amino-1-(2,5-dichlorophenyl)pentan-2-one. National Center for Biotechnology Information.
  • MDPI. Chemical Impurities: An Epistemological Riddle with Serious Side Effects.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION...
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
  • Impactfactor.org. Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms.

Sources

Application Note: A Guided Protocol for the Purification of 1-(3,4-Dichlorophenyl)pentan-1-one via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3,4-Dichlorophenyl)pentan-1-one, a key intermediate in pharmaceutical and agrochemical synthesis, using the recrystallization technique. Due to the limited availability of specific physicochemical data, such as an experimentally determined melting point and precise solubility profiles, this guide is structured to empower the researcher to perform a systematic solvent screening to identify optimal purification conditions. The protocol details the principles of solvent selection, a small-scale screening procedure, and a full-scale recrystallization workflow, all while emphasizing the causal relationships behind each experimental step and adhering to stringent safety protocols.

Introduction and Physicochemical Profile

This compound is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] The purity of this compound is critical for the successful synthesis of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[2][3] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[3][4]

A critical first step in developing a recrystallization protocol is to understand the physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂Cl₂O[1][5]
Molecular Weight 231.12 g/mol [1][5]
Appearance White crystalline solid-
Predicted Boiling Point 330.7 ± 27.0 °C[1]
Predicted Density 1.188 ± 0.06 g/cm³[1]
Melting Point Not experimentally determined in available literature.-

Note on Melting Point: The absence of a reported melting point is a significant data gap. A primary objective before proceeding with the full-scale recrystallization is the experimental determination of the melting point of the crude material. This value is crucial for selecting a solvent with a boiling point that is lower than the compound's melting point to prevent the compound from "oiling out" (melting before it dissolves), which hinders proper crystal formation.

The Cornerstone of Purity: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[2]

  • Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[2]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should have low toxicity and flammability.

Given the structure of this compound, which has a nonpolar aromatic ring and a moderately polar ketone functional group, a range of solvents with varying polarities should be considered. The general principle of "like dissolves like" can serve as a starting point for solvent selection.[2]

Experimental Protocol: A Two-Stage Approach

This protocol is divided into two essential stages: a preliminary solvent screening to identify the optimal solvent or solvent system, followed by the full-scale recrystallization.

Stage 1: Small-Scale Solvent Screening Protocol

This initial stage is critical for identifying a suitable solvent system and should be performed with small quantities of the crude compound.

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, isopropanol, and water)

  • Test tubes or small Erlenmeyer flasks

  • Hot plate and a water or sand bath for heating

  • Pasteur pipettes

  • Glass stirring rods

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and stir or swirl the contents at room temperature. Observe if the compound dissolves. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling and Crystallization Test: Once the solid is dissolved, remove the test tube from the heat and allow it to cool to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass stirring rod to induce crystallization.

  • Ice Bath Cooling: If crystallization occurs at room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: A suitable solvent is one in which the compound is sparingly soluble at room temperature, readily soluble when hot, and forms a good quantity of crystals upon cooling.

Two-Solvent System: If no single solvent is ideal, a two-solvent system can be employed.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. For this compound, a potential system could be ethanol (good solvent) and water (poor solvent). To test this, dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

Stage 2: Full-Scale Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, proceed with the full-scale purification.

Workflow Diagram:

Caption: Workflow for the recrystallization of this compound.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the selected solvent. Heat the flask on a hot plate, swirling gently, and add the minimum amount of hot solvent required to completely dissolve the solid.[2][7] It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the final yield.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated stemless funnel and fluted filter paper.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][8]

  • Washing: While the crystals are still in the Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2][8]

  • Drying: Allow the crystals to dry completely by pulling air through the funnel for a period of time. The crystals can then be transferred to a watch glass for further air drying or dried in a desiccator.

Safety and Handling

Working with chlorinated organic compounds requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors or any fine particles of the compound.[9][10]

  • Handling: Avoid skin and eye contact with this compound and all solvents.[9] In case of contact, flush the affected area with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

  • Contingency: An eyewash station and safety shower should be readily accessible.[10][11]

Conclusion

This application note provides a robust framework for the purification of this compound by recrystallization. By following the guided, two-stage approach of solvent screening and subsequent full-scale recrystallization, researchers can effectively determine the optimal conditions for obtaining a high-purity product. The emphasis on understanding the underlying principles of the technique, coupled with stringent safety measures, ensures a successful and safe purification process. The final purity of the recrystallized product should be assessed by techniques such as melting point analysis, where a sharp melting range close to the literature value (once determined) indicates high purity.[12]

References

  • New Jersey Department of Health. (n.d.). DICHLOROPHENYL TRICHLOROSILANE. Hazardous Substance Fact Sheet.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: (2S)-2-(3,4-dichlorophenyl)oxirane.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2-Bis-(4-chlorophenyl)-1,1-dichloroethylene, 99%.
  • University of Arizona. (n.d.). Recrystallization.
  • University of California, Riverside. (n.d.). Recrystallization.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Practical Organic Chemistry. (2013, September 9). Recrystallization [Video]. YouTube.
  • MySkinRecipes. (n.d.). 1-Pentanone, 1-(3,4-dichlorophenyl)-.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points.
  • ResearchGate. (2025, August 10). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
  • Guha, R. (2010, February 26). Organic Solvent Solubility Data Book. CORE.
  • Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2025, August 5). Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in eleven alcohols with the temperature range from 283K to 323K.

Sources

Application Notes and Protocols for 1-(3,4-Dichlorophenyl)pentan-1-one: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(3,4-Dichlorophenyl)pentan-1-one

This compound, a halogenated aromatic ketone, serves as a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring a dichlorinated phenyl ring coupled with a pentanone chain, provides a versatile scaffold for the construction of complex therapeutic agents. This intermediate is of particular interest to researchers and professionals in drug discovery and development due to its role in the synthesis of compounds targeting the central nervous system, among other therapeutic areas.[1] The dichlorophenyl moiety is a common feature in several approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide to the synthesis, purification, and analytical characterization of this compound, underpinned by established chemical principles and validated experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, reaction optimization, and purification.

PropertyValueSource
Molecular Formula C₁₁H₁₂Cl₂OPubChem[1]
Molecular Weight 231.12 g/mol PubChem[1]
CAS Number 68120-72-9PubChem[1]
Appearance White to off-white crystalline solid
Predicted Boiling Point 330.7 ± 27.0 °C
Predicted Density 1.188 ± 0.06 g/cm³

Synthesis via Friedel-Crafts Acylation: Mechanism and Protocol

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with valeryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is the key reactive species.

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from valeryl chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-dichlorobenzene ring attacks the acylium ion. The electron-withdrawing nature of the two chlorine atoms deactivates the ring, making this step the rate-determining step. Acylation occurs preferentially at the position para to one of the chlorine atoms and meta to the other, leading to the desired 3,4-disubstituted product.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding this compound. The catalyst is regenerated in the process.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Valeryl_Chloride Valeryl Chloride Acylium_Ion Acylium Ion + [AlCl₄]⁻ Valeryl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex Dichlorobenzene 1,2-Dichlorobenzene Dichlorobenzene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺

Figure 1: General workflow for the Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Materials:

  • 1,2-Dichlorobenzene

  • Valeryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 1,2-dichlorobenzene (1.0 eq) to the flask. Slowly add valeryl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocols: Achieving High Purity

The crude this compound often contains unreacted starting materials and side products. High purity is essential for its use as a pharmaceutical intermediate, which can be achieved through recrystallization or column chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective and scalable method for purifying crystalline solids.[3][4][5][6] The choice of solvent is critical for successful recrystallization.

Solvent Selection:

A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent pair system, such as ethanol/water or hexane/ethyl acetate, can also be effective.

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

For smaller scale purifications or to separate closely related impurities, silica gel column chromatography is a highly effective technique.

Column_Chromatography Start Crude Product Dissolve Dissolve in minimal solvent Start->Dissolve Load Load onto silica gel column Dissolve->Load Elute Elute with mobile phase (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Figure 2: Workflow for purification by column chromatography.

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable mobile phase, typically a mixture of non-polar and polar solvents (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds and confirming their molecular weight.

Typical GC-MS Parameters:

ParameterSetting
GC Column DB-5ms or equivalent
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 230, considering isotopic distribution of chlorine), along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons (α to carbonyl): A triplet around δ 2.9-3.1 ppm.

  • Methylene Protons (β and γ to carbonyl): Multiplets in the range of δ 1.3-1.8 ppm.

  • Terminal Methyl Protons: A triplet around δ 0.9 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbon: A signal around δ 198-200 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

  • Aliphatic Carbons: Signals in the range of δ 10-40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Key FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone) 1680-1690Strong
C-H (sp³) 2850-3000Medium-Strong
C=C (Aromatic) 1450-1600Medium-Weak
C-Cl 700-850Strong

The conjugation of the carbonyl group with the aromatic ring typically lowers the C=O stretching frequency compared to a saturated ketone.[7][8][9][10]

Application in Pharmaceutical Synthesis: A Precursor to Sertraline and Bupropion Analogues

This compound is a key starting material or intermediate in the synthesis of several important pharmaceuticals. For instance, related structures like 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone are crucial for the production of the widely prescribed antidepressant, Sertraline .[11][12][13][14][15] The synthesis of Sertraline involves the condensation of this tetralone with methylamine, followed by reduction and resolution.[11]

Furthermore, the structural motif of a substituted phenyl ketone is central to the synthesis of Bupropion , another prominent antidepressant.[16][17][18][19][20] While bupropion itself is a propiophenone derivative, the synthetic methodologies are analogous, often involving α-halogenation of the ketone followed by nucleophilic substitution with an amine. The principles and protocols detailed herein for this compound are therefore highly relevant to the synthesis of bupropion analogues and other novel chemical entities with potential therapeutic applications.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Valeryl chloride is corrosive and a lachrymator.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and analytical methods detailed in these application notes provide a robust framework for its synthesis, purification, and characterization. A thorough understanding of the underlying chemical principles and adherence to safe laboratory practices are paramount for the successful and efficient utilization of this important building block in the development of new medicines.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • ResearchGate. (2025). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • Bondre, N., et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Google Patents. (2008). US20080114188A1 - Processes for preparing sertraline.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101113136A - Method for preparing sertraline hydrochloride.
  • Rajamanickam, V., et al. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research.
  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • National Institutes of Health. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • ResearchGate. (2025). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin).
  • PubChem. (n.d.). Bupropion.
  • The Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies.
  • White Rose Research Online. (2022). A greener synthesis of the antidepressant bupropion hydrochloride.

Sources

Application Notes and Protocols for the Derivatization of 1-(3,4-Dichlorophenyl)pentan-1-one for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Dichlorinated Phenyl Scaffold

The global pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the strategic modification of existing chemical scaffolds offers a fertile ground for the discovery of compounds with enhanced biological activity and improved pharmacological profiles. The molecule 1-(3,4-dichlorophenyl)pentan-1-one serves as a compelling starting point for such explorations. The presence of the 3,4-dichlorophenyl moiety is of particular interest, as halogenated aromatic rings are prevalent in numerous clinically approved drugs, often contributing to enhanced binding affinity and metabolic stability. The pentan-1-one side chain provides a reactive handle—the carbonyl group and its adjacent α-protons—that is amenable to a variety of chemical transformations.

This guide provides a comprehensive framework for the derivatization of this compound, with a focus on synthesizing novel compounds for subsequent biological evaluation. We will delve into the rationale behind selecting specific derivatization strategies, namely the synthesis of chalcones and Mannich bases, two classes of compounds renowned for their broad spectrum of bioactivities, including anticancer and antimicrobial effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific reasoning that underpins them.

Strategic Derivatization: From a Core Scaffold to a Library of Bioactive Candidates

The derivatization of this compound is predicated on leveraging its inherent chemical reactivity to generate a diverse library of analogues. The primary sites for modification are the α-carbon to the carbonyl group and the carbonyl group itself. These sites allow for the introduction of a wide array of functional groups and heterocyclic systems, which can profoundly influence the molecule's steric and electronic properties, and consequently, its biological activity.

Rationale for Derivatization Pathways

Two principal synthetic pathways are proposed herein, each chosen for its reliability, versatility, and the proven biological significance of the resulting products:

  • Claisen-Schmidt Condensation to Yield Chalcones: This reaction introduces an α,β-unsaturated ketone system, a well-established pharmacophore known for its Michael acceptor capabilities, allowing for covalent interactions with biological targets.[4] The synthesis of chalcones from this compound and various aromatic aldehydes allows for systematic exploration of structure-activity relationships (SAR) by modifying the aldehydic component.

  • Mannich Reaction to Synthesize β-Amino Ketones (Mannich Bases): This three-component reaction introduces an aminoalkyl group at the α-position to the carbonyl.[5][6] Mannich bases are recognized for their diverse pharmacological activities, and their synthesis allows for the incorporation of various amine functionalities, which can modulate the compound's polarity, basicity, and potential for hydrogen bonding.[2][7]

The following diagram illustrates the overarching strategy for the derivatization of the parent ketone into these two promising classes of compounds.

Derivatization_Strategy Parent_Ketone This compound Chalcones Chalcone Derivatives (α,β-Unsaturated Ketones) Parent_Ketone->Chalcones Claisen-Schmidt Condensation Mannich_Bases Mannich Bases (β-Amino Ketones) Parent_Ketone->Mannich_Bases Mannich Reaction Bioassays Biological Assays (Cytotoxicity, Antimicrobial, etc.) Chalcones->Bioassays Mannich_Bases->Bioassays

Caption: Overall strategy for derivatizing this compound.

Experimental Protocols: Synthesis of Derivatives

The following protocols are presented as robust starting points for the synthesis of chalcone and Mannich base derivatives of this compound. Researchers are encouraged to adapt and optimize these conditions based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with a representative aromatic aldehyde.[4]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol. Stir the solution at room temperature until the ketone is fully dissolved.

  • Base Addition: To the stirred solution, add 10 mL of a 40% aqueous solution of sodium hydroxide dropwise. Maintain the temperature at approximately 20-25°C.

  • Aldehyde Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add 10 mmol of the chosen aromatic aldehyde dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3. A solid precipitate should form.

  • Purification: Collect the crude chalcone by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol.[8]

Proposed Chalcone Derivatives for Synthesis and Bioassay:

Derivative IDAromatic Aldehyde UsedRationale for Selection
C-1 4-MethoxybenzaldehydeThe methoxy group is an electron-donating group that can enhance bioavailability.
C-2 4-NitrobenzaldehydeThe nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the chalcone and potentially enhance antimicrobial activity.
C-3 4-ChlorobenzaldehydeThe presence of an additional chlorine atom may increase lipophilicity and contribute to enhanced cytotoxic effects.
Protocol 2: Synthesis of Mannich Bases

This protocol outlines the synthesis of β-amino ketones from this compound, formaldehyde, and a secondary amine.[5]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (2N)

  • Ethyl acetate

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 10 mmol of this compound, 15 mmol of the chosen secondary amine, and 15 mmol of formaldehyde solution in 50 mL of ethanol.

  • Acidification: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress using TLC.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

  • Work-up: Dissolve the residue in water and extract with ethyl acetate to remove any unreacted starting material. Basify the aqueous layer to a pH of 9-10 with 2N NaOH to precipitate the Mannich base.

  • Purification: Extract the free base into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The Mannich base can be further purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.[5]

Proposed Mannich Base Derivatives for Synthesis and Bioassay:

Derivative IDSecondary Amine UsedRationale for Selection
M-1 DimethylamineIntroduces a simple, less sterically hindered amino group.
M-2 PiperidineIncorporates a cyclic amine, which can enhance binding to biological targets.
M-3 MorpholineThe oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially improving solubility and target interaction.

Protocols for Biological Evaluation

Once synthesized and characterized, the novel derivatives should be subjected to a panel of bioassays to determine their therapeutic potential. The following are standard, robust protocols for preliminary screening.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9] It is a widely used method for the initial screening of potential anticancer agents.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well sterile microplates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized derivatives (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.[14]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][16]

Conclusion and Future Directions

The derivatization of this compound into chalcones and Mannich bases represents a promising strategy for the development of novel bioactive compounds. The protocols outlined in this guide provide a solid foundation for the synthesis and preliminary biological evaluation of a diverse library of derivatives. The subsequent bioassay data will be instrumental in elucidating structure-activity relationships, which will, in turn, guide the design of next-generation analogues with improved potency and selectivity. Further investigations could also explore the synthesis of other heterocyclic systems, such as pyrazolines from the chalcone intermediates, to further expand the chemical space and potential therapeutic applications of this versatile scaffold.

References

  • The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
  • Wikipedia. (n.d.). Broth microdilution.
  • Hwang, S., et al. (n.d.). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Royal Society of Chemistry. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
  • Al-Majma'ah University. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Journal of Applied Sciences.
  • Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis.
  • National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • NROChemistry. (n.d.). Mannich Reaction.
  • Thieme. (n.d.). Mannich Reaction.
  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • JournalAgent. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES).
  • National Institutes of Health. (n.d.). Mannich bases in medicinal chemistry and drug design.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review.
  • OAText. (n.d.). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst.
  • ResearchGate. (2023). Recent advances in biological applications of mannich bases — An overview.
  • ResearchGate. (2023). (PDF) Recent advances in biological applications of mannich bases — An overview.
  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • Academic Journals. (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea.
  • National Institutes of Health. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization.
  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation.
  • Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone.
  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts.
  • PubMed. (n.d.). Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release.
  • ResearchGate. (2025). Structure–activity relationship studies on chalcone derivatives.
  • ResearchGate. (n.d.). Structure activity relationship (SAR) of the synthesised chalcones 2a–f....
  • PubMed. (n.d.). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities.

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Bupropion Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Bupropion

Bupropion is a unique unicyclic aminoketone that functions as a dopamine-norepinephrine reuptake inhibitor (DNRI).[1] It is widely prescribed as an antidepressant (Wellbutrin®) and a smoking cessation aid (Zyban®).[1][2] The therapeutic success of bupropion has spurred significant interest in the synthesis of its analogues to explore their potential as pharmacotherapies for addiction, depression, and other CNS disorders.[3][4][5] By systematically modifying the structure of the parent molecule, researchers can investigate structure-activity relationships (SAR) to develop compounds with improved potency, selectivity, or pharmacokinetic profiles.[2][6]

This guide provides a detailed overview of the prevalent and well-documented synthetic route to bupropion and its analogues. The core strategy is a robust two-step process beginning with a substituted propiophenone.

Note on Starting Material Selection

While this guide addresses the synthesis of bupropion analogues, it is important to clarify the selection of the starting material. The established and extensively published precursor for bupropion itself is 3'-chloropropiophenone . The synthesis of analogues follows this template, typically starting with an appropriately substituted aromatic ketone. This document will focus on this validated propiophenone-based pathway, as it represents the most reliable and scientifically vetted approach to accessing this class of compounds. The general principles and protocols described can be adapted for various substituted propiophenone precursors to generate a diverse library of bupropion analogues.

General Synthetic Strategy: The Two-Step Pathway

The synthesis of bupropion analogues from substituted propiophenones is elegantly straightforward, proceeding through two canonical organic reactions:

  • α-Halogenation: An electrophilic halogen (typically bromine) is selectively introduced at the position alpha to the carbonyl group of the propiophenone.

  • Nucleophilic Substitution: The resulting α-halo ketone is then treated with a primary or secondary amine, which displaces the halogen to form the desired α-amino ketone.

This strategy is highly modular, allowing for the generation of diverse analogues by varying either the initial substituted propiophenone or the amine used in the second step.

Synthetic_Pathway cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Amination Start Substituted Propiophenone Intermediate α-Bromo Ketone Start->Intermediate Br₂, Acid Catalyst (e.g., HOAc) Amine Primary or Secondary Amine (R-NH₂) Product Bupropion Analogue (α-Amino Ketone) Amine->Product Intermediate_ref->Product Nucleophilic Substitution

Caption: General two-step synthesis of bupropion analogues.

Part 1: Synthesis of the α-Bromo Ketone Intermediate

The critical first step is the selective halogenation at the α-carbon of the ketone. Acid-catalyzed bromination is the most common and effective method.

Mechanism and Rationale

The reaction proceeds via an acid-catalyzed enol intermediate.[7][8]

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid, HBr). This increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons.

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol. This keto-enol tautomerism is the rate-limiting step.[7][8]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).[9]

  • Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product.

Why Acid Catalysis? Under acidic conditions, the reaction is readily controlled to achieve mono-halogenation. Each successive halogenation is slower than the first because the electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for further enolization.[10] This selectivity is crucial for producing the desired intermediate.

Protocol 1: α-Bromination of 3'-Chloropropiophenone

This protocol details the synthesis of 2-bromo-1-(3-chlorophenyl)propan-1-one, the direct precursor to bupropion. It can be adapted for other substituted propiophenones.

Materials:

  • 3'-Chloropropiophenone

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (HOAc)

  • Ice water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Setup: In a well-ventilated fume hood, dissolve 1.0 equivalent of 3'-chloropropiophenone in dichloromethane (approx. 5 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.[11]

  • Cooling: Place the flask in an ice water bath to cool the solution.

  • Reagent Preparation: Prepare a solution of 1.0-1.1 equivalents of bromine in dichloromethane in an addition funnel.

    • Scientist's Note: Using a slight excess of bromine ensures complete consumption of the starting material, but a large excess can lead to unwanted side products.[12] Molecular bromine is highly corrosive and toxic; handle with extreme care.[1]

  • Reaction Initiation: Add a few drops of the bromine solution to the stirred ketone solution. The characteristic red-brown color of bromine should fade as it reacts. If the reaction does not start, warming the flask briefly with your hand may be necessary to initiate it.[11]

  • Controlled Addition: Once the reaction begins, add the remainder of the bromine solution dropwise, maintaining the temperature with the ice bath. The rate of addition should be controlled such that the bromine color dissipates before the next drop is added.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature to ensure it goes to completion.

  • Work-up: The reaction mixture, containing the α-bromo ketone product, is typically not isolated. The solvent is carefully removed under reduced pressure (distillation), and the crude intermediate is immediately used in the next step.[11] α-bromo ketones are often lachrymatory and potent alkylating agents, making direct use preferable.[1][13]

Part 2: Amination to Form Bupropion Analogues

The second step involves a nucleophilic substitution reaction where an amine displaces the α-bromide to form the final product. The choice of amine at this stage dictates the final analogue produced.

Mechanism and Rationale

The reaction is a standard Sₙ2 nucleophilic substitution.[14] The amine, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide leaving group. A second equivalent of the amine then acts as a base to deprotonate the resulting ammonium salt, yielding the neutral α-amino ketone and an ammonium bromide salt.

Why Use Excess Amine? It is critical to use at least two equivalents of the amine. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen bromide (HBr) that is formed.[1] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. In practice, a larger excess (4-10 equivalents) is often used to drive the reaction to completion.[15]

Protocol 2: Synthesis of Bupropion from the α-Bromo Ketone Intermediate

This protocol describes the reaction with tert-butylamine. To synthesize other analogues, simply substitute tert-butylamine with another desired primary or secondary amine (e.g., cyclopropylamine, piperidine).[3][4]

Materials:

  • Crude α-bromo ketone from Part 1

  • tert-Butylamine (or other desired amine)

  • Suitable solvent (e.g., acetonitrile, THF)

  • Hydrochloric acid (ethereal or aqueous) for salt formation

  • Ethyl acetate and water for extraction

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To the crude α-bromo ketone, add a suitable solvent like acetonitrile.

  • Amine Addition: Add 4-10 equivalents of tert-butylamine. The reaction is often exothermic; addition may need to be controlled.

    • Scientist's Note: The large excess of amine also serves to minimize the formation of side products. The choice of solvent is important; greener alternatives to solvents like NMP have been successfully employed.[1][16]

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Extraction:

    • Cool the reaction mixture and filter to remove the ammonium bromide salt precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.[15]

  • Salt Formation and Purification: For purification and improved stability, the aminoketone free base is converted to its hydrochloride salt.

    • Dissolve the crude product in a solvent like ethyl acetate or diethyl ether.

    • Slowly add a solution of HCl (e.g., 1 M aqueous HCl or saturated ethereal HCl) with stirring.[2][17]

    • The bupropion hydrochloride salt will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum. The final product can be further purified by recrystallization if necessary.[2]

Experimental_Workflow cluster_setup Reaction Setup cluster_amination Amination cluster_workup Work-up & Purification start Dissolve Ketone in CH₂Cl₂ cool Cool in Ice Bath start->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 stir Stir at RT add_br2->stir evap Remove CH₂Cl₂ (Crude Bromo Ketone) stir->evap Proceed to Amination add_amine Add Solvent (ACN) & Excess Amine evap->add_amine react Stir (RT or Heat) add_amine->react filter_salt Filter Ammonium Salt react->filter_salt Proceed to Work-up concentrate Concentrate Filtrate filter_salt->concentrate extract Ethyl Acetate Extraction & Wash concentrate->extract form_salt Add HCl to Precipitate Product as Salt extract->form_salt isolate Filter & Dry Product form_salt->isolate

Caption: Step-by-step experimental workflow for analogue synthesis.

Data Presentation: A Selection of Synthesized Analogues

The described synthetic route has been used to generate a wide array of bupropion analogues to probe their activity at dopamine (DAT) and norepinephrine (NET) transporters.

Analogue IDStarting KetoneAmine UsedKey In Vitro Activity (IC₅₀)Reference
Bupropion (2a) 3'-Chloropropiophenonetert-ButylamineDAT: 530 nM, NET: 1400 nM[3]
Analogue 2x 3'-ChloropropiophenoneCyclopropylamineDAT: 31 nM, NET: 180 nM[3][5]
Analogue 2r 3'-ChloropropiophenoneCyclopentylamineDAT: 44 nM, NET: 230 nM[3]
Analogue 2m 3'-Bromopropiophenonetert-ButylamineDAT: 110 nM, NET: 1000 nM[3]
Analogue 2n 4'-Chloropropiophenonetert-ButylamineDAT: 140 nM, NET: 1100 nM[3]

This table presents a small subset of synthesized compounds to illustrate the modularity of the synthesis and its impact on biological activity. IC₅₀ values indicate the concentration required to inhibit 50% of transporter activity.

References

  • Damaj, M. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Damaj, M. I., et al. (2010). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation. PubMed.
  • Wikipedia. (n.d.). Ketone halogenation.
  • LibreTexts Chemistry. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • RTI International. (n.d.). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation.
  • Chad's Prep. (2019). Mechanism of alpha-halogenation of ketones. YouTube.
  • Eshleman, A. J., et al. (2020). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience.
  • Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry.
  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules.
  • Page, M. A., & Craig, D. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed.
  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
  • CHEM2050. (2009). Synthesis of Bupropion (Wellbutrin)-Part I. YouTube.
  • Cele, Z. E., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. RSC Advances.
  • Google Patents. (n.d.). Process for preparing alpha-halo-ketones.
  • Andrew, O. B., et al. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Journal of Chemical Education.
  • Wikipedia. (n.d.). α-Halo ketone.
  • White Rose Research Online. (2022). A greener synthesis of the antidepressant bupropion hydrochloride.
  • ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones.
  • Google Patents. (n.d.). Process for preparing bupropion hydrochloride.

Sources

Revolutionizing Agrochemical Synthesis: Advanced Catalytic and Flow Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cultivating Innovation in Crop Protection

The global imperative to ensure food security for a growing population necessitates continuous innovation in the agrochemical industry. The development of novel fungicides, herbicides, and insecticides with enhanced efficacy, improved safety profiles, and greater environmental sustainability is paramount.[1] At the heart of this endeavor lies the art and science of chemical synthesis. Traditional synthetic methods, often reliant on harsh conditions and multi-step processes, are increasingly being supplanted by more elegant and efficient strategies. This guide delves into the application of three transformative methodologies—photoredox catalysis, continuous flow chemistry, and C-H activation—that are reshaping the landscape of agrochemical discovery and development. By providing detailed application notes and protocols, we aim to empower researchers, scientists, and drug development professionals to harness these powerful tools in their quest for the next generation of crop protection agents.

I. Photoredox Catalysis: Harnessing Light to Forge Complex Agrochemicals

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[2][3] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide array of chemical transformations. This approach is particularly valuable in the synthesis of agrochemicals, many of which are based on complex heterocyclic scaffolds.[2][3][4]

Causality in Experimental Design: Why Photoredox?

The decision to employ photoredox catalysis is driven by several key advantages over traditional thermal methods:

  • Mild Reaction Conditions: Reactions are often conducted at room temperature, preserving sensitive functional groups and reducing energy consumption.

  • High Functional Group Tolerance: The gentle nature of photoredox catalysis allows for the use of substrates with a wide range of functional groups, minimizing the need for protecting group strategies.[4]

  • Novel Reactivity: This methodology provides access to unique reaction pathways that are often inaccessible through conventional two-electron chemistry, enabling the construction of previously challenging molecular architectures.

  • Sustainability: The use of visible light as a traceless and renewable reagent, coupled with the potential for catalyst recycling, aligns with the principles of green chemistry.[5]

Application Focus: Synthesis of Pyrazole-Containing Fungicides

Pyrazole derivatives are a prominent class of fungicides, with many commercial products featuring this heterocyclic core. The following protocol details a photoredox-catalyzed approach to synthesize a key pyrazole intermediate, demonstrating a formal [4+1] annulation strategy.[6]

Experimental Protocol: Relay Visible-Light Photoredox Synthesis of a Pyrazole Derivative [6]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification prep1 Combine hydrazone (0.1 mmol), 2-bromo-1,3-dicarbonyl compound (0.12 mmol), and photocatalyst (e.g., Ir(ppy)3, 1-2 mol%) in a vial. prep2 Add solvent (e.g., DMSO, 1.0 mL) and a base (e.g., DIPEA, 0.2 mmol). prep1->prep2 prep3 Degas the mixture by sparging with an inert gas (e.g., Argon) for 10-15 minutes. prep2->prep3 react1 Place the sealed vial in a photoreactor equipped with a cooling fan. prep3->react1 react2 Irradiate with visible light (e.g., blue LEDs, 450 nm) with vigorous stirring. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Upon completion, quench the reaction with saturated aq. NH4Cl. react3->workup1 workup2 Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Combine organic layers, dry over Na2SO4, and concentrate in vacuo. workup2->workup3 workup4 Purify the crude product by flash column chromatography on silica gel. workup3->workup4

Caption: Workflow for the photoredox synthesis of pyrazole derivatives.

Materials and Reagents:

ReagentSupplierPurity
Hydrazone derivativeCommercially available>95%
Diethyl 2-bromomalonateCommercially available>98%
Tris(2-phenylpyridine)iridium(III)Commercially available>98%
N,N-Diisopropylethylamine (DIPEA)Commercially available>99%
Dimethyl sulfoxide (DMSO), anhydrousCommercially available>99.8%
Ethyl acetate, HPLC gradeCommercially available>99.5%
Hexanes, HPLC gradeCommercially available>99%
Saturated aqueous ammonium chloridePrepared in-houseN/A
Anhydrous sodium sulfateCommercially available>99%
Silica gel for column chromatographyCommercially available230-400 mesh

Step-by-Step Methodology:

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine the hydrazone derivative (0.1 mmol, 1.0 equiv.), diethyl 2-bromomalonate (0.12 mmol, 1.2 equiv.), and the iridium photocatalyst (0.001-0.002 mmol, 1-2 mol%).

  • Solvent and Base Addition: Add anhydrous DMSO (1.0 mL) and DIPEA (0.2 mmol, 2.0 equiv.) to the vial.

  • Degassing: Seal the vial with a septum and degas the reaction mixture by bubbling argon through it for 10-15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with a cooling fan to maintain room temperature. Irradiate the mixture with a blue LED lamp (λ = 450 nm) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole derivative.

II. Continuous Flow Chemistry: A Paradigm Shift in Agrochemical Production

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a transformative approach to chemical synthesis and manufacturing.[7] This technology provides precise control over reaction parameters, leading to enhanced safety, improved yields, and greater consistency compared to traditional batch processing.[8] In the context of agrochemical synthesis, flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require short reaction times.[9]

The Rationale for Flow: Engineering Safer and More Efficient Syntheses

The adoption of continuous flow technology is underpinned by fundamental chemical engineering principles that offer tangible benefits:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control and preventing thermal runaways.

  • Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with explosive or toxic intermediates.[8]

  • Rapid Reaction Optimization: Flow systems allow for the rapid screening of reaction conditions by simply adjusting flow rates, temperatures, and reagent concentrations, accelerating process development.[7]

  • Seamless Scalability: Scaling up production in a flow system is often achieved by running the system for longer periods ("scaling out") or by using multiple reactors in parallel ("numbering up"), which is generally more straightforward than scaling up batch reactors.[7]

Application Focus: Synthesis of the Herbicide Clethodim

Clethodim is a widely used post-emergence herbicide for the control of annual and perennial grasses. Its synthesis can be streamlined and made safer using a continuous flow process. The following protocol outlines a laboratory-scale continuous flow synthesis of Clethodim.[10][11]

Experimental Protocol: Continuous Flow Synthesis of Clethodim

Diagram of the Flow Chemistry Setup:

G reagent1 Reagent A in Solvent (5-(2-(ethylthio)propyl)-3-hydroxy- 2-propionylcyclohex-2-enone) pump1 Syringe Pump 1 reagent1->pump1 reagent2 Reagent B in Solvent (O-(3-chloro-2-propenyl)hydroxylamine) pump2 Syringe Pump 2 reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Reactor Coil (e.g., PFA tubing in a heated bath) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A basic continuous flow setup for the synthesis of Clethodim.

Materials and Reagents:

ReagentSupplierPurity
5-(2-(ethylthio)propyl)-3-hydroxy-2-propionylcyclohex-2-enoneSynthesized in-house or custom synthesis>95%
O-(3-chloro-2-propenyl)hydroxylamineCommercially available>97%
Toluene, anhydrousCommercially available>99.8%
Acetonitrile, HPLC gradeCommercially available>99.9%

Step-by-Step Methodology:

  • System Assembly: Assemble the continuous flow system as depicted in the diagram above. This typically consists of two syringe pumps, a T-mixer, a reactor coil (e.g., PFA tubing of a known length and internal diameter), a temperature-controlled bath, a back-pressure regulator, and a collection vessel.

  • Reagent Preparation:

    • Prepare a solution of 5-(2-(ethylthio)propyl)-3-hydroxy-2-propionylcyclohex-2-enone (Reagent A) in anhydrous toluene at a concentration of 0.5 M.

    • Prepare a solution of O-(3-chloro-2-propenyl)hydroxylamine (Reagent B) in anhydrous toluene at a concentration of 0.6 M.

  • System Priming: Prime the pumps and tubing with the respective reagent solutions to ensure no air bubbles are present in the system.

  • Reaction Initiation: Set the desired temperature for the reactor bath (e.g., 80 °C). Start the syringe pumps simultaneously at flow rates calculated to achieve the desired residence time and stoichiometry. For example, to achieve a 1:1.2 molar ratio and a 10-minute residence time in a 5 mL reactor, the flow rates would be adjusted accordingly.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Work-up and Analysis: The collected product stream can be analyzed directly by techniques such as HPLC or GC-MS to determine conversion and purity. For isolation, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.

III. C-H Activation: The Alchemist's Dream for Late-Stage Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering the potential to construct complex molecules with unparalleled efficiency.[12][13][14] C-H activation strategies bypass the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. This is particularly impactful for the late-stage functionalization of agrochemicals, where the ability to modify a complex core structure can rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[12][13]

The Logic of C-H Activation: A More Direct Synthetic Path

The strategic implementation of C-H activation is guided by the desire for synthetic elegance and efficiency:

  • Atom Economy: By directly converting a C-H bond to a C-C or C-heteroatom bond, these methods maximize the incorporation of atoms from the reactants into the final product.

  • Step Economy: C-H activation can significantly reduce the number of synthetic steps required to build a target molecule, leading to higher overall yields and reduced resource consumption.

  • Access to Novel Chemical Space: This technology enables the modification of molecular positions that are difficult to access through traditional functional group manipulations, opening up new avenues for agrochemical design.[12]

  • Late-Stage Functionalization: The ability to selectively modify C-H bonds in the presence of other functional groups is a key advantage for the diversification of complex lead compounds in the discovery pipeline.[13][14]

Application Focus: Palladium-Catalyzed C-H Arylation of an Agrochemical Precursor

The following protocol describes a palladium-catalyzed C-H arylation of an imidazole-4-carboxamide precursor, a scaffold relevant to plant growth-promoting agents. This demonstrates the potential of C-H activation to introduce molecular diversity into agrochemical leads.[15]

Experimental Protocol: Palladium-Catalyzed C-H Arylation [15][16][17]

Diagram of the Catalytic Cycle:

G pd0 Pd(0) pd2_halide Ar-Pd(II)-X pd0->pd2_halide Oxidative Addition pd2_ch [Pd(II) Complex] pd2_halide->pd2_ch C-H Activation (Concerted Metalation- Deprotonation) product Arylated Product pd2_ch->product Reductive Elimination product->pd0 substrate Substrate (R-H) substrate->pd2_ch aryl_halide Aryl Halide (Ar-X) aryl_halide->pd0 base Base base->pd2_ch

Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.

Materials and Reagents:

ReagentSupplierPurity
Imidazole-4-carboxamide precursorSynthesized in-house or custom synthesis>95%
Aryl iodide derivativeCommercially available>98%
Palladium(II) acetate (Pd(OAc)2)Commercially available>98%
Triphenylphosphine (PPh3)Commercially available>99%
Potassium carbonate (K2CO3)Commercially available>99%
N,N-Dimethylformamide (DMF), anhydrousCommercially available>99.8%

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the imidazole-4-carboxamide precursor (0.2 mmol, 1.0 equiv.), the aryl iodide (0.3 mmol, 1.5 equiv.), Pd(OAc)2 (0.01 mmol, 5 mol%), PPh3 (0.02 mmol, 10 mol%), and K2CO3 (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times. Add anhydrous DMF (2.0 mL) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 120 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C-H arylated product.

Conclusion: Synthesizing a More Sustainable Future

The methodologies of photoredox catalysis, continuous flow chemistry, and C-H activation represent more than just incremental improvements in synthetic chemistry; they are enabling technologies that are fundamentally changing how agrochemicals are discovered, developed, and manufactured. By embracing these innovative approaches, the agrochemical industry can accelerate the delivery of safer, more effective, and more sustainable solutions to meet the ever-present challenge of global food security. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists at the forefront of this critical endeavor.

References

  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity.Canadian Journal of Chemistry. ([Link])
  • Visible Light-promoted Synthesis of Bioactive N, N-heterocycles.Request PDF. ([Link])
  • Visible-light-promoted catalyst-/additive-free synthesis of aroylated heterocycles in a sustainable solvent.Green Chemistry. ([Link])
  • Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds.Organic Chemistry Frontiers. ([Link])
  • Visible light-mediated chemistry of indoles and related heterocycles.Chemical Society Reviews. ([Link])
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.Semantic Scholar. ([Link])
  • Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals.CABI Digital Library. ([Link])
  • Visible light mediated strategies for the synthesis of nitrogen-based heterocycles.Request PDF. ([Link])
  • Palladium-Catalyzed Electrooxidative Double C–H Arylation.Journal of the American Chemical Society. ([Link])
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
  • Study on the Synthesis of Clethodim.
  • Clethodim.PubChem. ([Link])
  • Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatiz
  • Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic P
  • Late-Stage C–H Functionaliz
  • Aliphatic C—H Oxidations for Late-Stage Functionaliz
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Advances in Development of C–H Activation/Functionalization Using a Catalytic Directing Group.
  • Electrochemical Late-Stage Functionaliz
  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • MAY THE FLOW BE WITH YOU: CONTINUOUS FLOW MANUFACTURING OF PHARMACEUTICAL INGREDIENTS.Aji Bio-Pharma. ([Link])
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.Request PDF. ([Link])
  • Manufacturing Scale-Up of Drugs and Biologics.pda.org. ([Link])
  • Continuous Manufacturing Process Development from Lab to Market, Role of Digital Tools.aiche.org. ([Link])
  • Q13 Continuous Manufacturing of Drug Substances and Drug Products.FDA. ([Link])
  • Integrated lab-scale continuous manufacturing of pharmaceutical products.STAX. ([Link])

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and scalable Friedel-Crafts acylation reaction, focusing on practical considerations for safety, efficiency, and product purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable building block in organic synthesis.[1] Its structure, featuring a dichlorinated phenyl ring and a pentanoyl chain, allows for diverse functionalization, making it a crucial component in the synthesis of biologically active molecules. The reliable and efficient production of this intermediate at scale is therefore of significant importance.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with valeryl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.[4][5] However, scaling up this reaction presents several challenges, including managing the high exothermicity, ensuring efficient mixing of heterogeneous reaction mixtures, and handling corrosive and moisture-sensitive reagents.[6]

This application note provides a detailed, step-by-step protocol for the synthesis of this compound on a laboratory scale, with specific considerations for process scale-up. It also covers critical aspects of reaction monitoring, work-up, purification, and analytical characterization.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme:

Caption: Schematic of the reaction apparatus.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions. 2[6]. Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the system, as aluminum chloride is highly hygroscopic. 3[7][8]. Initial Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (filled with calcium chloride or calcium sulfate) is assembled. T[3]he flask is charged with anhydrous dichloromethane (DCM) and 1,2-dichlorobenzene. 4[3]. Cooling: The reaction flask is cooled to 0-5 °C using an ice-water bath.

[3]#### 4.2 Reagent Addition and Reaction

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution of 1,2-dichlorobenzene in DCM, ensuring the temperature remains below 10 °C. T[5]his addition is exothermic.

  • Acylating Agent Addition: Valeryl chloride is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5 °C. T[3]he reaction is highly exothermic, and slow addition is crucial to control the temperature. 3[6][9]. Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). F[6]or TLC, a suitable mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting material (1,2-dichlorobenzene) and the appearance of the product spot (visualized under UV light) indicate the reaction's progression.

Work-up and Isolation
  • Quenching: The reaction is carefully quenched by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. T[6][10]his step is highly exothermic and should be performed in a well-ventilated fume hood. The acid helps to decompose the aluminum chloride-ketone complex. 2[9]. Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. 3[6]. Washing: The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. 4[10]. Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

[10]#### 4.4 Purification

The crude this compound can be purified by one of the following methods, depending on the scale and required purity:

  • Recrystallization: For smaller scales, recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water) can provide a high-purity product. *[5] Vacuum Distillation: On a larger scale, vacuum distillation is an effective method for purification. The predicted boiling point of this compound is approximately 330.7 °C at atmospheric pressure, so distillation under reduced pressure is necessary to prevent decomposition. *[2] Column Chromatography: For very high purity requirements, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

[10]### 5. Scale-Up Considerations

  • Heat Management: The Friedel-Crafts acylation is highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential. The rate of addition of the acylating agent must be carefully controlled to maintain the desired temperature range.

  • Mixing: Anhydrous aluminum chloride is a solid that is sparingly soluble in many organic solvents. Efficient agitation is necessary to ensure good mass transfer and prevent localized overheating. For larger reactors, mechanical overhead stirring is required.

  • Reagent Handling: Handling large quantities of corrosive and moisture-sensitive reagents like valeryl chloride and aluminum chloride requires specialized equipment and procedures. C[3][8]losed-system transfers are recommended to minimize exposure to air and moisture. *[11] Off-Gas Scrubbing: The reaction generates hydrogen chloride gas, which is corrosive and toxic. T[3]he reactor must be vented through a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HCl gas.

  • Quenching: The quenching process is also highly exothermic and generates a large volume of gas. The quench should be performed slowly and with adequate cooling and venting.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques:

Analytical TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.2-7.8 ppm; aliphatic protons of the pentanoyl chain between 0.9-3.0 ppm.
¹³C NMR Carbonyl carbon around 198-202 ppm; aromatic carbons in the range of 125-140 ppm; aliphatic carbons between 13-45 ppm.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the product (231.12 g/mol ), showing the characteristic isotopic pattern for two chlorine atoms.
Infrared (IR) Spectroscopy Strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹; C-Cl stretching bands in the fingerprint region.
High-Performance Liquid A single major peak indicating the purity of the compound.
Chromatography (HPLC)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. *[7][12] Fume Hood: All operations should be performed in a well-ventilated fume hood. *[3][12] Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas. I[7][8]t should be handled in a dry environment. *[3] Valeryl Chloride: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin. *[3] Dichloromethane: DCM is a suspected carcinogen and should be handled with care. *[10] Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

[11]### 8. References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Aluminum Chloride: Properties and Handling for Industrial Use. Retrieved from [Link]

  • He, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Communications Chemistry.

  • Organic Chemistry Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • SafeRack. (n.d.). Aluminum Chloride (AlCl3) Handling. Retrieved from [Link]

  • ResearchGate. (2023, December 20). How can I conduct (safely) the reaction of aluminium with hydrochloric acid. Retrieved from [Link]

  • Studylib. (n.d.). aluminum-chloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehyd. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Pentanone, 1-(3,4-dichlorophenyl)-. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Harvard University. (n.d.). Friedel-Crafts Acylation.doc. Retrieved from [Link]

  • Google Patents. (n.d.). US4895984A - Acylation of aromatics. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2019, September 18). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2019, September 18). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. Retrieved from [Link]

  • Wikipedia. (n.d.). Aluminium chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Retrieved from

  • Der Pharma Chemica. (n.d.). Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of dichlorobenzene. As Senior Application Scientists, we have compiled this resource of frequently asked questions and troubleshooting guides to address common issues, particularly low reaction yields, and to provide a deeper understanding of the underlying chemical principles.

Overview: The Challenge of Acylating Dichlorobenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] However, when applied to dichlorobenzene, the reaction becomes significantly more challenging. The two chlorine atoms on the aromatic ring are electron-withdrawing through induction, which deactivates the ring and makes it less nucleophilic.[3][4] This deactivation is the primary reason for the low yields often observed in this transformation, necessitating carefully optimized conditions and a robust understanding of the reaction's limitations.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or non-existent. What is the most likely cause?

A1: The most common culprit is the inherent low reactivity of the dichlorobenzene substrate.[4] The two electron-withdrawing chlorine atoms strongly deactivate the aromatic ring, making it a poor nucleophile for the electrophilic acylium ion. This high activation energy barrier means that standard Friedel-Crafts conditions used for more activated rings like toluene or anisole will often fail.

However, several specific factors can exacerbate this issue:

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst (typically AlCl₃) is the engine of this reaction. If it's inactive or present in insufficient quantity, the reaction will not proceed.

  • Moisture: Aluminum chloride (AlCl₃) and other Lewis acids are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[4][5]

  • Sub-optimal Temperature: Acylation of deactivated rings often requires higher temperatures to overcome the energy barrier. Reactions run at room temperature may show little to no conversion.[4][6]

To diagnose the issue, follow the logical troubleshooting workflow below.

TroubleshootingWorkflow cluster_catalyst Catalyst Checks cluster_conditions Condition Checks Start Low or No Yield CheckCatalyst Step 1: Verify Catalyst Integrity Start->CheckCatalyst CheckConditions Step 2: Assess Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK C1 Anhydrous Conditions? CheckCatalyst->C1 C2 Sufficient Loading? (>1 equivalent) CheckCatalyst->C2 C3 Fresh, High-Purity Catalyst? CheckCatalyst->C3 CheckSubstrate Step 3: Evaluate Substrate & Regioselectivity CheckConditions->CheckSubstrate Conditions OK R1 Adequate Temperature? CheckConditions->R1 R2 Appropriate Solvent? CheckConditions->R2 R3 Sufficient Reaction Time? CheckConditions->R3 CheckWorkup Step 4: Review Workup & Purification CheckSubstrate->CheckWorkup Substrate OK Optimize Advanced Optimization CheckWorkup->Optimize Workup OK

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: Why is a stoichiometric amount of AlCl₃ required? I thought it was a catalyst.

A2: This is a critical point of confusion that separates Friedel-Crafts acylation from many other catalytic reactions. While AlCl₃ does act catalytically to generate the electrophilic acylium ion, it also forms a strong complex with the lone pair of electrons on the oxygen atom of the resulting ketone product.[2][7] This complexation deactivates the product towards further acylation (preventing polysubstitution, a major advantage over Friedel-Crafts alkylation) but also sequesters the AlCl₃.[2][3]

Because the catalyst is effectively consumed by the product, at least one full equivalent of AlCl₃ relative to the acylating agent is required to drive the reaction to completion.[2][7] For deactivated substrates like dichlorobenzene, a slight excess (e.g., 1.1 to 1.3 equivalents) is often recommended to account for any minor deactivation by moisture or other impurities.[8]

CatalystComplexation Reactants Acyl Chloride + AlCl₃ Acylium [R-C=O]⁺ (Electrophile) Reactants->Acylium Generates Product Acylated Product (Ketone) Acylium:e->Product:w Reacts with Aromatic Dichlorobenzene (Nucleophile) Complex Product-AlCl₃ Complex (Catalyst Sequestered) Product->Complex Complexes with AlCl₃

Caption: The dual role of AlCl₃ as catalyst and sequestered agent.

Q3: Does the isomer of dichlorobenzene (ortho, meta, para) affect the reaction outcome?

A3: Yes, the choice of isomer has a profound impact on both reactivity and the final product distribution (regioselectivity).[4][9]

  • Reactivity: Competitive acylation studies have shown that the relative reactivity is approximately ortho > meta > para .[9] This is a complex outcome of activating resonance effects and deactivating inductive effects from the two chlorine atoms.

  • Regioselectivity: The chlorine atoms are ortho-, para-directing groups.[1] The final substitution pattern is a result of the combined directing effects of both chlorines, balanced with steric hindrance.

Dichlorobenzene IsomerMajor Acylation Product(s)Common Byproducts
o-Dichlorobenzene (1,2-)3,4-Dichloroacetophenone2,3-Dichloroacetophenone
m-Dichlorobenzene (1,3-)2,4-Dichloroacetophenone2,6-Dichloroacetophenone
p-Dichlorobenzene (1,4-)2,5-DichloroacetophenoneRearrangement/dechlorination products[9]

Data compiled from benzoylation studies, which are indicative of general acylation patterns.[4][9]

For instance, with p-dichlorobenzene, all four available positions are electronically equivalent. Acylation occurs ortho to one chlorine atom and meta to the other, leading cleanly to the 2,5-disubstituted product.[1] With o-dichlorobenzene, the 4-position is sterically most accessible and electronically favored, leading primarily to the 3,4-disubstituted product.[4]

Validated Experimental Protocol: Acylation of 1,4-Dichlorobenzene

This protocol provides a robust method for the synthesis of 2,5-dichloroacetophenone, a key intermediate in pharmaceutical manufacturing.[3]

Safety Precautions:

  • This reaction is exothermic and generates HCl gas. It MUST be performed in a well-ventilated fume hood.[3]

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry environment (e.g., glove box or with care on the bench).[3][8]

  • Acetyl chloride is corrosive and a lachrymator. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]

Materials & Reagents:

  • 1,4-Dichlorobenzene (14.7 g, 0.10 mol)

  • Anhydrous Aluminum Chloride (14.7 g, 0.11 mol, 1.1 equiv.)

  • Acetyl Chloride (8.7 g, 7.9 mL, 0.11 mol, 1.1 equiv.)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Ice water (200 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes (e.g., CaCl₂).

  • Initial Charging: Add 1,4-dichlorobenzene to the flask. If it is solid, it can be gently heated to melt (m.p. ~53°C) or dissolved in a portion of the solvent.

  • Catalyst Addition: Carefully add the anhydrous aluminum chloride to the reaction flask with stirring.

  • Addition of Acylating Agent: Add the acetyl chloride dropwise from the dropping funnel over a period of 30 minutes. Control the addition rate to manage the exothermic reaction and HCl gas evolution.

  • Reaction: After the addition is complete, gently heat the reaction mixture to a mild reflux (approx. 40°C for DCM) and maintain for 4-6 hours with constant stirring.[3] Monitor the reaction progress by TLC if desired.

  • Quenching: Cool the reaction flask to room temperature and then in an ice bath. VERY SLOWLY AND CAREFULLY , pour the reaction mixture onto 200 mL of crushed ice/ice water in a separate beaker with vigorous stirring. This step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.[3]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 5% NaOH solution, 50 mL of water, and finally 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent by gravity filtration.

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.[3]

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,5-dichloroacetophenone.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel–Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2452-2454. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
  • Farmer, S., et al. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281. [Link]
  • BenchChem. (2025).
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-dichlorophenyl)pentan-1-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the Friedel-Crafts acylation of 1,2-dichlorobenzene. Here, you will find targeted troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to enhance your understanding and experimental success.

Troubleshooting Guide: Enhancing Regioselectivity

Q1: My Friedel-Crafts acylation of 1,2-dichlorobenzene with valeryl chloride is producing a mixture of isomers. What is the primary cause of this low regioselectivity?

A1: The primary cause of low regioselectivity in this reaction is the directing effects of the two chlorine substituents on the aromatic ring. In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, chlorine atoms are deactivating yet ortho-, para-directing.[1][2][3] This means they decrease the overall reactivity of the benzene ring but direct incoming electrophiles to the positions ortho and para to themselves.

With 1,2-dichlorobenzene, the situation is complex:

  • Position 4 (para to one chlorine and meta to the other): This is the most favored position for substitution. The para-directing effect is generally stronger than the meta-directing effect, and this position is sterically accessible. This leads to the desired product, this compound.

  • Position 3 (ortho to one chlorine and meta to the other): This position is also activated by one chlorine atom. However, it is sterically more hindered than position 4.

  • Position 5 (para to one chlorine and ortho to the other): This position is electronically favorable but can be influenced by the choice of catalyst and reaction conditions.

The formation of a mixture of isomers, primarily the 3,4- and 2,3-dichloro isomers, is a common outcome. The ratio of these products is highly dependent on the reaction conditions. For instance, in the benzoylation of o-dichlorobenzene, the 3,4-disubstituted product is the major isomer formed.[4][5]

Q2: How can I increase the yield of the desired this compound isomer and minimize the formation of other regioisomers?

A2: Optimizing reaction conditions is crucial for maximizing the yield of the 3,4-isomer. Here are key parameters to control:

  • Choice of Lewis Acid Catalyst: While aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to lower selectivity.[6][7] Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer better regioselectivity, albeit potentially requiring longer reaction times or higher temperatures.[8] Metal triflates, like ytterbium triflate (Yb(OTf)₃), are also effective for deactivated substrates and can improve selectivity.[6]

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used in Friedel-Crafts acylations. Nitrobenzene, in particular, has been shown to favor the formation of the 3,4-isomer in the acylation of o-dichlorobenzene.[4] However, due to its toxicity, safer alternatives like 1,2-dichloroethane can also be effective.[9]

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. This minimizes the energy available for the formation of less stable intermediates that lead to undesired isomers.

  • Order of Reagent Addition (Perrier Addition): The Perrier addition method can improve selectivity. In this procedure, the acyl chloride and Lewis acid are pre-mixed to form the acylium ion complex before the substrate (1,2-dichlorobenzene) is added slowly.[9] This can lead to a more controlled reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Friedel-Crafts acylation of 1,2-dichlorobenzene?

A1: The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with valeryl chloride to form a highly electrophilic acylium ion (CH₃(CH₂)₃CO⁺). This ion is resonance-stabilized.[10][11][12]

  • Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[13][14]

  • Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, along with HCl.[10][11]

G Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Valeryl_Chloride CH₃(CH₂)₃COCl Acylium_Ion_Complex [CH₃(CH₂)₃CO]⁺[AlCl₄]⁻ Valeryl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Dichlorobenzene 1,2-Dichlorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Dichlorobenzene->Sigma_Complex + Acylium Ion Final_Product This compound Sigma_Complex->Final_Product - H⁺

Caption: Key steps in the Friedel-Crafts acylation of 1,2-dichlorobenzene.

Q2: Why is my reaction yield low, even with optimized regioselectivity?

A2: Low yields in Friedel-Crafts acylations, especially with deactivated substrates like 1,2-dichlorobenzene, can stem from several factors:

  • Deactivated Aromatic Ring: The two electron-withdrawing chlorine atoms make the benzene ring less nucleophilic and thus less reactive towards electrophilic attack.[6][7] This inherent low reactivity often requires more forcing conditions (e.g., higher temperatures, longer reaction times, or a more potent catalyst) to achieve a reasonable yield.[5]

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[7] It is imperative to use anhydrous conditions, including oven-dried glassware and freshly opened or purified reagents.

  • Insufficient Catalyst: Friedel-Crafts acylation typically requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[8] For deactivated substrates, a slight excess of the catalyst (e.g., 1.1-1.3 equivalents) is often necessary.

  • Sub-optimal Temperature: While lower temperatures favor regioselectivity, they can also decrease the reaction rate and lead to lower conversion. A careful balance must be struck. Monitoring the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time at a given temperature.[6]

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of 1,2-Dichlorobenzene

This protocol provides a starting point for the synthesis of this compound. Optimization of the parameters outlined in the troubleshooting section may be necessary.

Materials:

  • 1,2-Dichlorobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Place a drying tube containing calcium chloride on top of the condenser.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Valeryl Chloride: Dissolve valeryl chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Addition of 1,2-Dichlorobenzene: Dissolve 1,2-dichlorobenzene (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20-40 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate this compound.

G Experimental Workflow for Friedel-Crafts Acylation Setup 1. Reaction Setup (Dry glassware, N₂ atmosphere) Charging 2. Reagent Charging (AlCl₃, Solvent, 0-5 °C) Setup->Charging Add_Valeryl_Cl 3. Add Valeryl Chloride (Dropwise, <10 °C) Charging->Add_Valeryl_Cl Add_Substrate 4. Add 1,2-Dichlorobenzene (Dropwise, 0-5 °C) Add_Valeryl_Cl->Add_Substrate React 5. Reaction (Stir, monitor progress) Add_Substrate->React Workup 6. Workup (Quench with ice/water) React->Workup Extract 7. Extraction (DCM) Workup->Extract Wash 8. Washing (Acid, Base, Brine) Extract->Wash Dry_Concentrate 9. Drying & Concentration Wash->Dry_Concentrate Purify 10. Purification (Distillation or Chromatography) Dry_Concentrate->Purify Product Pure this compound Purify->Product

Caption: A stepwise workflow for the synthesis of this compound.

Data Summary

The regioselectivity of the Friedel-Crafts acylation of substituted benzenes is highly dependent on the nature of the substituents and the reaction conditions. The following table provides a general overview of the directing effects of various substituents.

Substituent GroupActivating/DeactivatingDirecting Effect
-Cl, -Br, -IDeactivatingOrtho, Para[15]
-NO₂DeactivatingMeta[2]
-COCH₃DeactivatingMeta[15]
-CH₃ActivatingOrtho, Para[15]
-OHActivatingOrtho, Para[3]

References

  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups - Benchchem. URL
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acyl
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. URL
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. URL
  • Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. URL
  • Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. URL
  • EAS Reactions (3)
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL
  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. URL
  • Friedel–Crafts Acyl
  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. URL
  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction | Organic Chemistry Class Notes | Fiveable. URL
  • Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactiv
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. URL
  • Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) - LookChem. URL
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C - RSC Publishing. URL
  • Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene - Benchchem. URL
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. URL
  • Friedel-Crafts Acyl
  • 1-Pentanone, 1-(3,4-dichlorophenyl)- - MySkinRecipes. URL
  • Friedel-Crafts Alkylation vs.
  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity | Journal of the American Chemical Society. URL
  • Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene - Benchchem. URL
  • This compound | C11H12Cl2O | CID 2774046 - PubChem. URL
  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchG
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)
  • Examples of regioselective benzoylations with regioselectivity arising...
  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the - Chemistry Central Journal. URL
  • The Alkylation of Benzene by Acyl
  • (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)
  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. URL
  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). URL

Sources

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions to ensure your synthesis is efficient, reproducible, and yields a high-purity product. This compound is a valuable building block in the creation of various organic compounds, including pharmaceuticals and agrochemicals.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during the Friedel-Crafts acylation of 1,2-dichlorobenzene with valeryl chloride to produce this compound.

Issue 1: Low or No Product Yield

A common frustration in Friedel-Crafts acylation is a lower-than-expected yield. Several factors can contribute to this issue.

Possible Cause 1: Deactivated Aromatic Ring

The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[3][4][5] This inherent low reactivity can be a primary reason for poor yields.

  • Solution: To overcome this, ensure your reaction conditions are optimized for a deactivated substrate. This may involve using a more potent Lewis acid catalyst or increasing the reaction temperature to provide sufficient energy to overcome the activation barrier.[6][7]

Possible Cause 2: Inactive or Insufficient Catalyst

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[3][6] Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[3][6]

    • Use Stoichiometric Amounts: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[3][6][8] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often necessary.[8]

Possible Cause 3: Suboptimal Reaction Temperature

Temperature plays a critical role in reaction kinetics. While some acylations proceed at room temperature, reactions with deactivated rings often require heating.[3]

  • Solution: If your reaction is sluggish at room temperature, consider gradually increasing the heat. However, be cautious, as excessively high temperatures can lead to the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.[9]

Issue 2: Formation of Multiple Products (Isomers and Side Products)

The appearance of unexpected spots on your TLC plate or multiple peaks in your GC-MS data indicates the formation of side products.

Possible Cause 1: Isomer Formation

The Friedel-Crafts acylation of 1,2-dichlorobenzene can theoretically yield two primary isomers: this compound and 1-(2,3-dichlorophenyl)pentan-1-one. The directing effects of the two chlorine atoms (ortho, para-directing) and steric hindrance influence the regioselectivity. The 3,4-isomer is generally the major product due to substitution at the less sterically hindered position para to one chlorine and ortho to the other.[7][10]

  • Solution: While completely eliminating the minor isomer can be challenging, optimizing reaction conditions can improve selectivity.

    • Catalyst Choice: Different Lewis acids can exhibit varying degrees of regioselectivity. Experimenting with alternative catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) might be beneficial.[7][11]

    • Solvent Effects: The choice of solvent can also influence the isomer ratio.[7] Common solvents for this reaction include dichloromethane, 1,2-dichloroethane, or nitrobenzene.[11]

Possible Cause 2: Deacylation or Rearrangement Products

Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), side reactions such as deacylation or rearrangement of the acyl group can occur.[10]

  • Solution:

    • Milder Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate.

    • Controlled Addition: Add the acylating agent (valeryl chloride) dropwise to the cooled reaction mixture to manage the initial exotherm.[9]

Issue 3: Difficult Purification

Separating the desired product from starting materials, isomers, and other impurities can be a significant challenge.

Possible Cause: Similar Physical Properties of Isomers

The boiling points and polarities of the this compound and 1-(2,3-dichlorophenyl)pentan-1-one isomers are often very similar, making separation by distillation or standard column chromatography difficult.

  • Solution:

    • High-Performance Column Chromatography: Utilize a high-resolution silica gel column with an optimized solvent system (e.g., a hexane/ethyl acetate gradient) to improve separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[12] Experiment with different solvents or solvent mixtures to find one that selectively crystallizes the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism in three main steps[4][13]:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with valeryl chloride to form a highly electrophilic acylium ion (CH₃(CH₂)₃CO⁺), which is stabilized by resonance.[13][14][15]

  • Electrophilic Attack: The π-electrons of the 1,2-dichlorobenzene ring act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[15]

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (although it remains complexed to the product).[8][13]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for introducing a pentyl group?

A2: Friedel-Crafts acylation has two significant advantages over alkylation. First, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in Friedel-Crafts alkylation, especially with primary alkyl halides.[16][17][18] This ensures the straight-chain pentanoyl group is introduced without isomerization. Second, the acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents polysubstitution.[5][9][15] In contrast, the alkyl group in Friedel-Crafts alkylation is activating, making the product more reactive than the starting material and leading to polyalkylation.[16]

Q3: Can I use valeric anhydride instead of valeryl chloride?

A3: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts acylation.[13][18] The reaction mechanism is similar, involving the generation of an acylium ion. However, using an anhydride requires a larger stoichiometric amount of the Lewis acid catalyst.

Q4: What safety precautions should I take during this synthesis?

A4: Several safety hazards need to be managed:

  • Aluminum Chloride: Anhydrous AlCl₃ is highly reactive with water and moisture-sensitive. It should be handled in a dry environment, and exposure to skin should be avoided as it can cause severe burns.[19]

  • Valeryl Chloride: This reagent is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup must be equipped with a gas trap or scrubber.[5][9]

  • Quenching: The work-up step, which involves quenching the reaction with water or dilute acid, is highly exothermic. This should be done slowly and with efficient cooling in an ice bath.[5][9]

Visualizing the Reaction and Side Products

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Charge 1,2-Dichlorobenzene & Anhydrous Solvent A->B C Add AlCl3 & Cool to 0-5 °C B->C D Dropwise Addition of Valeryl Chloride C->D E Warm to Room Temp & Stir (1-3h) D->E F Monitor by TLC E->F G Quench with Ice/ Conc. HCl F->G H Extract with Organic Solvent G->H I Dry & Evaporate Solvent H->I J Purify (Distillation or Chromatography) I->J K K J->K Final Product: This compound

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Mechanism of Side Product Formation

This diagram illustrates the formation of the desired product and the principal isomeric side product.

G Reactants 1,2-Dichlorobenzene + Valeryl Chloride + AlCl3 Acylium Acylium Ion CH3(CH2)3C+=O ↔ CH3(CH2)3C≡O+ Reactants->Acylium Generates Sigma_34 σ-Complex (Attack at C4) Acylium->Sigma_34 Electrophilic Attack (less hindered) Sigma_23 σ-Complex (Attack at C5) Acylium->Sigma_23 Electrophilic Attack (more hindered) Product_34 This compound (Major Product) Sigma_34->Product_34 Deprotonation Product_23 1-(2,3-Dichlorophenyl)pentan-1-one (Minor Product) Sigma_23->Product_23 Deprotonation

Caption: Formation of isomeric products in the acylation of 1,2-dichlorobenzene.

Quantitative Data Summary

The yield and regioselectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions. The following table summarizes representative data.

CatalystSolventTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)Reference
AlCl₃Nitrobenzene25-3,4-DichlorobenzophenoneHigh[10]
AlCl₃1,2-DichloroethaneReflux-4-Ac-3,3'-dmbp~100%[20]
AlCl₃CS₂--4-Ac-3,3'-dmbp38.5%[20]

Note: The data presented are for analogous dichlorobenzene or substituted biphenyl systems to illustrate the impact of reaction conditions, as specific yield data for this compound can be proprietary. The principles remain directly applicable.

Experimental Protocol: A General Guideline

This protocol is a general starting point and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 1,2-Dichlorobenzene

  • Valeryl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen). Protect the system from atmospheric moisture with a drying tube.[9]

  • Reagent Charging: To the flask, add anhydrous DCM and anhydrous AlCl₃ (1.1 - 1.3 equivalents). Cool the resulting suspension to 0-5 °C using an ice bath.[9]

  • Acyl Chloride Addition: Dissolve valeryl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature below 10 °C.[9]

  • Substrate Addition: Dissolve 1,2-dichlorobenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-40 minutes, keeping the temperature between 0-5 °C.[9]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.[9]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This will quench the reaction and break up the aluminum chloride-ketone complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

References
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Wikipedia. (2024). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • LookChem. (n.d.). Cas 68120-72-9, 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis.
  • MySkinRecipes. (n.d.). 1-Pentanone, 1-(3,4-dichlorophenyl)-.
  • Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.
  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • Harvard University. (n.d.). Friedel-Crafts Acylation.doc.
  • Rønne, M. H., & Torssell, K. B. G. (2011). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Chemistry Central Journal, 5(1), 1-8.
  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

Technical Support Center: Purification of Crude 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3,4-Dichlorophenyl)pentan-1-one. This valuable ketone intermediate, often synthesized via Friedel-Crafts acylation, presents unique purification challenges due to the potential for regioisomeric and unreacted starting material contamination. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Introduction to Purification Challenges

The synthesis of this compound typically involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with valeryl chloride or valeric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While effective, this reaction can lead to a crude product containing a mixture of the desired compound and several impurities. The primary challenges in purification stem from:

  • Regioisomer Formation: The dichlorophenyl ring can be acylated at different positions, leading to isomers that may have similar physical properties to the target compound, making separation difficult. The primary expected regioisomer is the 2,3-dichloro isomer.

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and valeryl chloride/valeric acid can contaminate the final product.

  • Polysubstitution Products: Although less common in acylation compared to alkylation, there is a possibility of further acylation of the product.[1]

This guide will provide systematic approaches to tackle these purification hurdles using common laboratory techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Observed Problem Potential Cause Suggested Solution & Explanation
Oily Product After Work-up Presence of unreacted starting materials (1,2-dichlorobenzene is a liquid). High concentration of impurities depressing the melting point.Solution: Perform a vacuum distillation. 1,2-dichlorobenzene has a significantly lower boiling point (approx. 180 °C) than the predicted boiling point of the product (330.7±27.0 °C).[2] This will effectively remove volatile starting materials. The product itself can be distilled under high vacuum if necessary.
Recrystallization Yields No Crystals or an Oil Incorrect solvent choice. Supersaturation has not been reached. The concentration of impurities is too high.Solution: 1. Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures like ethanol/water or hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. 2. Induce Crystallization: If a supersaturated solution has been formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. 3. Pre-purification: If the impurity load is very high, first use column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
Broad Melting Point Range After Recrystallization Incomplete removal of impurities, particularly regioisomers.Solution: 1. Multiple Recrystallizations: Perform a second recrystallization, potentially with a different solvent system. 2. Column Chromatography: This is the most effective method for separating isomers with different polarities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) should provide good separation. The desired this compound is expected to be more polar than unreacted 1,2-dichlorobenzene and less polar than some potential oxidation byproducts.
Product Purity by HPLC/GC-MS is Still Low Co-elution of impurities with the product in chromatography. Ineffective separation by a single purification technique.Solution: Employ a combination of purification techniques. For example, perform an initial vacuum distillation to remove volatile impurities, followed by column chromatography to separate regioisomers, and a final recrystallization to obtain a highly pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the most likely impurities I will encounter?

A2: Based on the Friedel-Crafts acylation synthesis, the most probable impurities are:

  • Unreacted 1,2-dichlorobenzene: The starting aromatic compound.

  • Unreacted valeric acid/anhydride: From the acylating agent.

  • Regioisomers: Primarily 1-(2,3-Dichlorophenyl)pentan-1-one. Other isomers are possible but less likely due to steric hindrance.

  • Polysubstituted byproducts: Products from multiple acylations of the dichlorobenzene ring.

Q3: Which analytical techniques are best for assessing the purity of my product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of column chromatography and for a quick assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve different isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

Q4: Can I use a bisulfite wash to purify my ketone?

A4: While bisulfite extraction can be effective for some ketones, sterically hindered or conjugated ketones may be unreactive. Given the substitution on the aromatic ring, the reactivity of this compound with bisulfite may be limited. A small-scale test would be necessary to determine its effectiveness.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying the crude product by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude product into several test tubes.
  • Add a small amount (0.5-1 mL) of different solvents (e.g., ethanol, methanol, isopropanol, hexanes, toluene, or a mixture such as ethanol/water) to each test tube.
  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
  • Gently heat the test tubes in a water bath. The ideal solvent will completely dissolve the compound at an elevated temperature.
  • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.
  • Determine the melting point and assess the purity by an appropriate analytical method (e.g., HPLC or GC-MS).
Protocol 2: Purification by Column Chromatography

This protocol is effective for separating the desired product from regioisomers and other impurities with different polarities.

1. Preparation of the Column:

  • Select an appropriately sized glass column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

2. Sample Preparation:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, the crude product can be adsorbed onto a small amount of silica gel.

3. Loading the Column:

  • Carefully load the prepared sample onto the top of the silica gel bed.

4. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.
  • Monitor the separation by collecting fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification Decision Workflow

Purification_Workflow Crude Crude Product (Oily or Solid) Distillation Vacuum Distillation Crude->Distillation  High content of  volatile impurities ColumnChrom Column Chromatography Crude->ColumnChrom  Low content of  volatile impurities Recrystallization Recrystallization Crude->Recrystallization  Relatively clean  crude product Distillation->ColumnChrom  Regioisomers  present ColumnChrom->Recrystallization  Final Polishing PureProduct Pure Product ColumnChrom->PureProduct Recrystallization->PureProduct

Caption: Decision tree for selecting the appropriate purification strategy.

General Friedel-Crafts Acylation and Impurity Formation

Friedel_Crafts cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Crude Product Mixture DCB 1,2-Dichlorobenzene Reaction AlCl₃ Catalyst DCB->Reaction VC Valeryl Chloride VC->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 1-(2,3-Dichlorophenyl)pentan-1-one (Regioisomer) Reaction->Impurity1 Impurity2 Unreacted 1,2-Dichlorobenzene Reaction->Impurity2 Impurity3 Polysubstituted Byproducts Reaction->Impurity3

Caption: Synthesis of this compound and potential impurities.

References

  • University of Michigan. (n.d.).
  • Scribd. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Ventura College. (n.d.).
  • ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]
  • MySkinRecipes. (n.d.). 1-Pentanone, 1-(3,4-dichlorophenyl)-. [Link]
  • LookChem. (n.d.). Cas 68120-72-9, 1-(3,4-DICHLORO-PHENYL)-PENTAN-1-ONE. [Link]
  • ResearchGate. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. [Link]
  • ResearchGate. (2025). Solubility of 4-(3,4-dichlorophenyl)
  • PubChem. (n.d.). This compound. [Link]

Sources

Troubleshooting co-elution in HPLC analysis of halogenated aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of halogenated aromatic compounds. Co-elution—the failure to adequately separate two or more compounds—is a frequent and frustrating issue in this field, leading to inaccurate quantification and identification. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline resolution.

Section 1: The First Step - Is It Really Co-elution?

Before adjusting your method, it's critical to confirm that you are, in fact, dealing with co-eluting peaks and not another issue like poor peak shape.

Q1: My chromatogram shows a single, symmetrical peak, but I suspect there are two compounds. How can I be sure?

A: Perfect co-elution can present as a deceptively symmetrical peak.[1] While visual inspection is the first step, it's often insufficient. The most reliable methods for detecting hidden co-elution involve advanced detectors.[1][2]

  • Diode Array Detector (DAD/PDA) Analysis: A DAD is invaluable for assessing peak purity.[1] It acquires full UV-Vis spectra at multiple points across the peak's elution profile. If all spectra are identical, the peak is likely pure. However, if the spectra differ from the upslope to the downslope, it's a strong indication of co-elution.[2][3]

  • Mass Spectrometry (MS) Analysis: An MS detector is the definitive tool. By examining the mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present, confirming the presence of multiple compounds.[1][4] Even if the compounds are isomers with the same mass, slight differences in fragmentation patterns can sometimes reveal their presence.

Q2: I see a shoulder on my peak. What does that mean?

A: A peak shoulder is a classic sign of partial co-elution, where two compounds are beginning to separate but are not fully resolved.[1] It's a clear signal that your current method lacks sufficient resolving power. While a shoulder is an obvious indicator, you should also be wary of broader-than-expected peaks or peaks that show significant tailing or fronting, as these can also mask minor co-eluting impurities.

Section 2: A Systematic Approach to Resolving Co-elution

When tackling a co-elution problem, it's tempting to change multiple parameters at once. A systematic approach is far more efficient and scientifically sound. This workflow starts with the simplest adjustments and progresses to more significant method modifications.

Troubleshooting_Workflow start Co-elution Suspected check_purity Confirm Co-elution (DAD Peak Purity / MS) start->check_purity step1 Step 1: Adjust Mobile Phase Strength (Optimize k') check_purity->step1 Confirmed resolved Resolution Achieved step1->resolved Success not_resolved Not Resolved step1->not_resolved No Improvement step2 Step 2: Modify Temperature (± 10-15°C) step2->resolved not_resolved2 not_resolved2 step2->not_resolved2 No Improvement step3 Step 3: Change Organic Modifier (ACN <=> MeOH) step3->resolved not_resolved3 not_resolved3 step3->not_resolved3 No Improvement step4 Step 4: Change Stationary Phase (Alter Selectivity, α) step4->resolved not_resolved4 not_resolved4 step4->not_resolved4 No Improvement step5 Step 5: Employ Orthogonal Method (e.g., 2D-LC, HILIC) step5->resolved not_resolved->step2 not_resolved2->step3 not_resolved3->step4 not_resolved4->step5

Caption: A systematic workflow for troubleshooting co-elution in HPLC.

Section 3: Deep Dive into Key Parameters (FAQs)

Understanding the "why" behind each parameter adjustment is key to intelligent method development.

Q3: My peaks are eluting very early (low k'). How does this contribute to co-elution and how do I fix it?

A: The retention factor (k', also called capacity factor) measures how long a compound is retained on the column relative to an unretained compound. If k' is very low (e.g., less than 2), the analytes are spending minimal time interacting with the stationary phase, essentially just washing through with the mobile phase.[1] Without sufficient interaction, the column has no opportunity to perform a separation.

The Fix: Weaken your mobile phase to increase retention.[1] In reversed-phase HPLC, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). Aim for a k' between 2 and 10 for your primary peaks to ensure adequate interaction and provide a robust window for separation.[5]

Q4: I'm using a standard C18 column. Why might this not be optimal for halogenated aromatics?

A: While C18 columns are excellent general-purpose columns, their primary separation mechanism is based on hydrophobicity. Halogenated aromatic isomers often have very similar hydrophobicities, making them difficult to resolve on a C18 phase alone.[6] To resolve these compounds, you need a stationary phase that offers alternative chemistries or "selectivity" (α).[1]

The Causality: Selectivity is the most powerful factor in the resolution equation.[5] Changing the stationary phase is the most effective way to impact selectivity.[6] For halogenated aromatics, columns that promote pi-pi (π-π) interactions are highly effective.

Stationary PhasePrimary Interaction Mechanism(s)Best For Separating...
C18 / C8 Hydrophobic InteractionsCompounds with differences in alkyl chain length or overall hydrophobicity.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic, π-π InteractionsAromatic compounds, offering different selectivity than C18.[7]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Halogen BondingIsomers of halogenated compounds, polar aromatics, and basic compounds.[8][9]
Biphenyl Hydrophobic, enhanced π-π InteractionsUnsaturated and aromatic compounds, offering strong retention for compounds with ring structures.[8]
Fullerene (e.g., C70) π-π, Halogen-π (X-π) InteractionsIsomers of halogenated benzenes, where separation is driven by the number and type of halogen.[10][11]
Q5: When should I choose acetonitrile (ACN) vs. methanol (MeOH) as the organic modifier?

A: Switching between ACN and MeOH is a simple yet powerful way to alter selectivity. While they are often used interchangeably, their different chemical properties can change peak elution order.

  • Methanol is a protic solvent and a stronger hydrogen bond donor. It can engage in different intermolecular interactions with analytes compared to ACN.

  • Acetonitrile is aprotic and generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure.[5]

The Insight: If you have co-elution with an ACN/water mobile phase, simply substituting methanol (and adjusting the concentration to achieve similar retention) can sometimes be enough to resolve the critical pair.[2] This is a fundamental step in method development before moving to more complex changes.[5]

Q6: How can temperature be used to resolve co-eluting peaks?

A: Temperature is a surprisingly effective tool for optimizing separations. Its effects are twofold:

  • Efficiency: Increasing column temperature lowers the mobile phase viscosity.[12][13] This leads to improved mass transfer, resulting in sharper peaks and higher efficiency. It also reduces system backpressure, allowing for higher flow rates.[14]

  • Selectivity: More importantly, temperature can alter the selectivity of a separation, especially for compounds with different chemical structures or ionizable groups.[12] A change of just 10-15°C can sometimes reverse the elution order of two peaks or move them far enough apart to achieve baseline resolution.[6]

Practical Tip: Perform a "temperature scouting" run. Analyze your sample at 30°C, 45°C, and 60°C. This simple experiment can quickly reveal if temperature is a useful parameter for your specific separation.[7]

Q7: Will lowering the flow rate always improve my resolution?

A: Not necessarily. While reducing the flow rate can sometimes improve resolution by giving analytes more time to interact with the stationary phase, there is an optimal flow rate determined by the Van Deemter equation.[15][16]

  • Too High: At very high flow rates, mass transfer becomes inefficient, leading to peak broadening and loss of resolution.[17]

  • Too Low: At very low flow rates, longitudinal diffusion (the random movement of analyte molecules within the mobile phase) can become significant, causing peaks to broaden and resolution to decrease.[18]

The Fix: For most analytical columns (e.g., 4.6 mm ID), an optimal flow rate is typically in the range of 1.0-1.5 mL/min.[18] If you are operating at a very high flow rate to save time, reducing it may improve resolution. However, drastically lowering it may be counterproductive.[16]

Section 4: Advanced Strategies for Stubborn Co-elution

Q8: I've tried everything and my peaks still co-elute. What's next?

A: When a single chromatographic dimension is insufficient, the next step is to employ an orthogonal separation strategy. "Orthogonal" means using a second separation technique that relies on a completely different chemical principle.[4][19]

Orthogonal_Separation cluster_0 Dimension 1: Reversed-Phase HPLC cluster_1 Dimension 2: HILIC d1_input Sample Mixture (A, B, C, D) d1_sep Separation by Hydrophobicity d1_input->d1_sep Inject d1_output Co-eluting Peak (B+C) d2_input Co-eluting Fraction (B+C) d1_output->d2_input Transfer d1_sep->d1_output Peak A Peak A d1_sep->Peak A Peak D Peak D d1_sep->Peak D d2_sep Separation by Polarity d2_input->d2_sep Inject Peak B Peak B d2_sep->Peak B Peak C Peak C d2_sep->Peak C

Caption: Orthogonal separation using 2D-LC to resolve a co-eluting pair.

Methods:

  • Two-Dimensional LC (2D-LC): This is a powerful automated technique. The co-eluting fraction from the first column (e.g., a C18) is automatically transferred to a second column with a different chemistry (e.g., a HILIC or PFP column) for further separation.[4]

  • Manual Orthogonal Screening: If 2D-LC is not available, you can develop two independent methods. For instance, complement your primary reversed-phase method with a HILIC (Hydrophilic Interaction Liquid Chromatography) method, which separates based on polarity.[19]

Section 5: Practical Experimental Protocols

Protocol 1: Peak Purity Assessment using a Diode Array Detector (DAD)
  • Method Setup: Ensure your DAD is set to acquire data across a wide spectral range (e.g., 200-400 nm). Set the data acquisition rate high enough to capture at least 20-30 points across the peak.

  • Injection: Inject a concentrated solution of your sample to ensure a strong signal.

  • Data Analysis: In your chromatography data system (CDS), select the peak of interest.

  • Activate Purity Function: Use the "Peak Purity" or "Spectral Analysis" tool. The software will compare spectra from the peak apex with spectra from the upslope and downslope.

  • Interpret Results: The software will typically provide a "Purity Angle" and a "Purity Threshold" or a similar metric. If the Purity Angle is less than the Threshold, the peak is considered spectrally pure. A value greater than the threshold indicates co-elution.[1]

Protocol 2: Systematic Temperature Scouting Study
  • Initial Conditions: Set up your HPLC system with your current method (column, mobile phase, flow rate).

  • Equilibration: Set the column oven to your starting temperature (e.g., 30°C). Allow the system to fully equilibrate for at least 15-20 minutes until a stable baseline is achieved.

  • First Injection: Inject your sample and record the chromatogram.

  • Increase Temperature: Increase the column oven temperature by 15°C (e.g., to 45°C). Allow the system to re-equilibrate completely.

  • Second Injection: Inject the sample again.

  • Final Temperature: Repeat the process at a higher temperature (e.g., 60°C).

  • Analysis: Compare the three chromatograms, paying close attention to the resolution (Rs) between the critical pair of peaks. Note any changes in retention time and peak order.[12] This will quickly determine the optimal operating temperature or if temperature is a useful parameter for optimization.[6]

References

  • Chromatography Forum. (2015).
  • Dolan, J. W., et al. (n.d.).
  • D'Orazio, G., & Fanali, C. (n.d.). Combining Orthogonal Comprehensive Two-Dimensional Liquid Chromatography Methods in Food Analysis.
  • Chromtech. (n.d.). HPLC Column Selection Guide. URL
  • Scribd. (n.d.). HPLC Column Selection Guide. URL
  • Axion Labs. (n.d.).
  • Sueishi, T., et al. (2019).
  • Sigma-Aldrich. (n.d.).
  • Rathbone, D. (2013). HPLC Column Selection.
  • Chrom Tech, Inc. (2025).
  • Benchchem. (2025). Resolving co-elution issues in the HPLC analysis of citronellol enantiomers. URL
  • Yoshikawa, K., et al. (2020).
  • Axion Labs on YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. URL
  • Chromatography Today. (n.d.). The Use of Temperature to Eliminate Organic Solvent in Analytical HPLC Methods. URL
  • Link Lab. (n.d.). HPLC Column Selection Guide. URL
  • Slideshare. (n.d.). orthogonal hplc methods. URL
  • Chromatography Today. (n.d.).
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. URL
  • uHPLCs.com. (2023).
  • Chromatography Today. (n.d.).
  • ResearchGate. (2019).
  • University of Iowa. (2025). Resolving Polychlorinated Biphenyl Congener Coelutions: A Case Study in Environmental Air Samples. URL
  • Benchchem. (n.d.).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. URL
  • Phenomenex. (2025).
  • BUCHI. (n.d.).
  • Agilent. (2010). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. URL
  • RSC Publishing. (2019).
  • Phenomenex. (2025).
  • ResearchGate. (2017).
  • Axion Labs. (n.d.).
  • Phenomenex. (2025). Types of HPLC Detectors. URL
  • Davidson Analytical Services. (n.d.).
  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. URL
  • EPA. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs)
  • Pharmaguideline. (n.d.). Different Types of HPLC Detectors. URL
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. URL
  • ACS ES&T Water. (2023). Polychlorinated Biphenyls (PCBs)
  • Bio-Analysis Centre. (2022). Types of detectors used in HPLC. URL
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC. URL
  • LC Services. (2024).
  • Fisher Scientific. (n.d.). Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. URL
  • Biotage. (2023).
  • NIH. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. URL

Sources

Technical Support Center: Synthesis and Storage of Dichlorophenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for dichlorophenyl ketones. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers encountering stability issues during the synthesis, purification, and storage of this important class of chemical intermediates. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical field experience to ensure the integrity of your research and development workflows.

Troubleshooting Guide: Diagnosing and Resolving Degradation

Encountering unexpected results or impurities can be a significant setback in any research endeavor. This troubleshooting guide is structured to help you systematically identify the root cause of dichlorophenyl ketone degradation and implement effective solutions.

Interactive Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing degradation issues. Start at the "Unexpected Results" node and follow the path that best describes your observations.

Troubleshooting Dichlorophenyl Ketone Degradation cluster_synthesis During Synthesis/Workup cluster_storage During Storage cluster_solutions Potential Solutions start_synthesis Unexpected Results (e.g., low yield, new spots on TLC, discoloration) check_reaction Reaction Monitoring Are side products forming during the reaction? start_synthesis:f0->check_reaction:f0 Investigate check_workup Aqueous Workup Is the compound exposed to strong acid/base or prolonged contact with water? check_reaction:f1->check_workup:f0 If yes solution_thermal Control Temperature check_reaction:f0->solution_thermal High Temp Reaction check_purification Purification Is degradation occurring during chromatography or distillation? check_workup:f1->check_purification:f0 If yes solution_hydrolysis Minimize Water/pH Extremes check_workup:f0->solution_hydrolysis Suspect Hydrolysis check_purification:f0->solution_thermal High Temp Purification solution_purification Optimize Purification check_purification:f0->solution_purification Degradation on Column start_storage Stored Sample Analysis Does a previously pure sample now show impurities? check_storage_conditions Storage Conditions How is the sample stored? (light, temp, atmosphere) start_storage:f1->check_storage_conditions:f0 Investigate check_container Container Is the container appropriate and tightly sealed? check_storage_conditions:f1->check_container:f0 If yes solution_photo Protect from Light check_storage_conditions:f0->solution_photo Exposed to Light check_storage_conditions:f0->solution_thermal Stored at High Temp solution_oxidation Inert Atmosphere check_storage_conditions:f0->solution_oxidation Exposed to Air check_container:f0->solution_hydrolysis Moisture Ingress

Caption: Workflow for troubleshooting dichlorophenyl ketone degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of dichlorophenyl ketones, providing explanations grounded in chemical principles and offering preventative measures.

Q1: My dichlorophenyl ketone sample has developed a yellow tint over time. What is the likely cause?

A change in color, particularly the development of a yellow hue, is often an indicator of degradation. The most probable cause is photodegradation . Aromatic ketones are known to absorb UV light, which can excite the molecule to a higher energy state and lead to the formation of radical species. These reactive intermediates can then undergo a variety of reactions, including polymerization or reaction with oxygen, to form colored impurities.

Recommendation: Always store dichlorophenyl ketones in amber glass vials or other light-blocking containers to prevent exposure to UV and visible light.[1]

Q2: I'm observing a new, more polar spot on the TLC of my dichlorophenyl ketone after aqueous workup. What could this be?

The appearance of a more polar impurity following an aqueous workup is a strong indication of hydrolysis . Although ketones are generally stable to neutral water, the presence of acidic or basic conditions can catalyze the cleavage of the molecule.[2][3] For some dichlorophenyl ketones, particularly those with activating groups on the phenyl ring or a strained ketone, hydrolysis can be a significant issue. For instance, studies on related compounds have shown hydrolysis can lead to the formation of corresponding carboxylic acids or other cleavage products.[4][5]

Recommendation: During aqueous workup, use neutralized water and avoid prolonged exposure to acidic or basic solutions. If pH adjustment is necessary, perform it at low temperatures and work quickly.

Q3: My yield of dichlorophenyl ketone is consistently lower than expected, even though the reaction appears to go to completion by TLC. Where could I be losing material?

If starting materials are fully consumed, the loss of product often occurs during purification. Dichlorophenyl ketones can be susceptible to thermal degradation , especially if they contain other functional groups that are thermally labile. High temperatures during distillation or even localized heating on a chromatography column can lead to decomposition.

Recommendation:

  • Distillation: If distillation is necessary, use a high-vacuum system to lower the boiling point of the compound.

  • Chromatography: When performing column chromatography, choose a solvent system that provides good separation without requiring excessively long retention times. Ensure the silica gel or other stationary phase is neutral, as acidic or basic media can promote degradation on the column.

Q4: What are the ideal storage conditions for ensuring the long-term stability of dichlorophenyl ketones?

To maximize the shelf-life of dichlorophenyl ketones, a multi-faceted approach to storage is essential. The key is to protect the compound from the primary drivers of degradation: light, heat, moisture, and oxygen.

Storage Parameter Recommendation Rationale
Temperature Store at 2-8 °C.[1]Reduces the rate of thermally induced degradation reactions.
Light Store in amber vials or protect from light.[1]Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).[6][7][8]Prevents ingress of moisture and air.
Purity Ensure the sample is free of residual acid, base, or metal catalysts.Contaminants can catalyze degradation pathways.
Q5: What analytical techniques are best for detecting and identifying degradation products of dichlorophenyl ketones?

A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis of dichlorophenyl ketone stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the ketone and detecting the formation of degradation products.[9][10] A reverse-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile degradation products.[9] The mass spectrum provides molecular weight and fragmentation information, which is crucial for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile degradation products, LC-MS is the preferred method.[9] It provides both separation and mass data, enabling the identification of a wide range of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of unknown degradation products if they can be isolated in sufficient purity.

Key Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of dichlorophenyl ketones.

Degradation_Factors cluster_products Degradation Products CPK Dichlorophenyl Ketone Photo_Products Photodegradation Products (e.g., radicals, polymers, colored impurities) CPK->Photo_Products Thermal_Products Thermal Degradation Products (e.g., fragmentation products) CPK->Thermal_Products Hydrolysis_Products Hydrolysis Products (e.g., dichlorobenzoic acid, etc.) CPK->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., peroxy compounds, ring-opened products) CPK->Oxidation_Products Light Light (UV/Vis) Light->CPK hv Heat Heat Heat->CPK Δ Water_pH Water (H₂O) (Acidic/Basic pH) Water_pH->CPK H⁺/OH⁻ Oxygen Oxygen (O₂) Oxygen->CPK [O]

Caption: Key factors contributing to dichlorophenyl ketone degradation.

Experimental Protocols

Protocol 1: Standard Stability Assessment of a Dichlorophenyl Ketone

This protocol outlines a forced degradation study to assess the stability of a dichlorophenyl ketone under various stress conditions.

Materials:

  • Dichlorophenyl ketone sample

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

  • HPLC system with UV detector

  • pH meter

  • Oven and UV chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the dichlorophenyl ketone in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the dichlorophenyl ketone in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile to a concentration of 1 mg/mL for HPLC analysis.

  • Photodegradation:

    • Place a solution of the dichlorophenyl ketone (1 mg/mL in acetonitrile) in a clear vial.

    • Expose the vial to UV light (e.g., 254 nm) in a UV chamber for 24 hours.

    • Analyze by HPLC.

  • Control Samples:

    • Prepare control samples by diluting the stock solution with the appropriate solvent and storing them under normal laboratory conditions (room temperature, protected from light).

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

References

  • Unknown. (2025, August 5). Identification of Photodegradation Products of DDT in Water. ResearchGate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC).
  • Unknown. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Unknown. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH.
  • Unknown. (n.d.). Hydrolysis of DCPT (250 μM) in HBSS over time. ResearchGate.
  • Unknown. (2025, August 6). Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation. ResearchGate.
  • Unknown. (n.d.). Bacterial Degradation of Ring-Chlorinated Acetophenones. PMC - NIH.
  • Unknown. (n.d.). Degradation of 1,1,1-Trichloro-2,2-Bis (4-Chlorophenyl) Ethane (DDT) by Brown-Rot Fungi. ResearchGate.
  • Eawag. (1998, December 28). 1,1,1-Trichloro-2,2-bis-(4'-chlorophenyl)ethane (DDT) Pathway Map. Eawag-BBD.
  • Unknown. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Wedemeyer, G. (1967). Biodegradation of dichlorodiphenyltrichloroethane: Intermediates in dichlorodiphenylacetic acid metabolism by Aerobacter aerogenes. U.S. Geological Survey.
  • Unknown. (n.d.). Advanced Organic Synthesis Guide. Scribd.
  • U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity. EPA NEPS.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation.
  • UNT Digital Library. (2025, November 20). Synthesis, Stability, and Reactions of Dichloroketene.
  • PubMed. (n.d.). Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium.
  • Unknown. (2022, March 31). The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents.
  • YouTube. (2023, February 6). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes.
  • Quora. (2018, March 30). What does the hydrolysis of ketones yield?.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • PubMed. (n.d.). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard].
  • Rasayan Journal of Chemistry. (n.d.). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE.
  • PubMed. (n.d.). Oxidative degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical waters.
  • CABI Digital Library. (n.d.). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Google Patents. (n.d.). CN105272839A - Synthesis method of diphenyl ketone.
  • PubMed. (1996, October 1). Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection.
  • PubMed Central. (1955, March). Studies in detoxication. 64. The synthesis of the isomeric dichlorophenylmercapturic acids.
  • Wikipedia. (n.d.). Aluminium chloride.
  • PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit.
  • ResearchGate. (2016, June 13). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation.
  • ResearchGate. (2025, August 6). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography.
  • PubMed. (n.d.). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed. (2018, April 8). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography].

Sources

Technical Support Center: Optimizing Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific applications.

Section 1: Foundational Principles of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The electrophile in this reaction is a resonance-stabilized acylium ion, formed by the interaction of the acylating agent with the Lewis acid.[5][6][7] This acylium ion is then attacked by the electron-rich aromatic ring.[6]

A key feature of Friedel-Crafts acylation is the deactivation of the product towards further substitution. The introduced acyl group is electron-withdrawing, making the aromatic ring of the ketone product less nucleophilic than the starting material.[2][8] This characteristic effectively prevents polyacylation, a common issue in Friedel-Crafts alkylation.[8][9]

Section 2: The Critical Role of Reaction Temperature

Reaction temperature is a pivotal parameter in Friedel-Crafts acylation, influencing reaction rate, yield, and selectivity. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[10] However, excessively high temperatures can lead to undesirable side reactions and decomposition of starting materials or products.[8][10]

The optimal temperature is highly dependent on the reactivity of the substituted benzene. Activated rings, those with electron-donating groups, will generally react at lower temperatures, while deactivated rings, containing electron-withdrawing groups, necessitate higher temperatures to achieve a reasonable reaction rate.[11] Careful optimization is crucial to balance reactivity with the prevention of side product formation.[8]

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the acylation of substituted benzenes in a practical question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low or no yield is a frequent problem that can often be traced back to a few key factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the benzene ring significantly reduces its nucleophilicity, hindering or even preventing the electrophilic attack by the acylium ion.[10][12]

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[10][11][13] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[10][11] Always use anhydrous conditions and freshly opened or properly stored reagents.[10][11]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[10][14] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[8][10][14]

  • Inappropriate Reaction Temperature: An unsuitable temperature can halt the reaction. If the temperature is too low, the activation energy may not be overcome; if it's too high, degradation can occur.[10]

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

While Friedel-Crafts acylation is generally more selective than alkylation, the formation of multiple isomers or byproducts can still occur.

  • Regioselectivity: The directing effect of the substituent on the benzene ring dictates the position of acylation (ortho, meta, or para). However, steric hindrance from a bulky acylating agent can influence the isomer ratio, often favoring the para product.[10]

  • Kinetic vs. Thermodynamic Control: In some cases, the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[15][16][17][18][19] Lower temperatures tend to favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibrium to be reached, favoring the more stable thermodynamic product.[17][19]

  • Solvent Effects: The polarity of the solvent can also play a role in regioselectivity.[8] For instance, in some reactions, non-polar solvents may favor one isomer, while polar solvents favor another.[13]

Q3: My reaction mixture has turned dark, and I'm getting a lot of charring. What's happening?

Darkening of the reaction mixture and charring are typically signs of decomposition, which can be caused by:

  • Excessively High Reaction Temperature: This is the most common culprit. The reactants or products may not be stable at the temperature being used, leading to degradation.[8]

  • Reactive Substrate: Highly activated aromatic compounds can be susceptible to polymerization or other side reactions in the presence of a strong Lewis acid.[8]

To mitigate this, consider the following:

  • Reduce the reaction temperature.[8]

  • Add the acylating agent or catalyst dropwise to control any exothermic reaction.[8]

  • Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂.[8]

Q4: Can I perform a Friedel-Crafts acylation on a benzene ring with an amine (-NH₂) or hydroxyl (-OH) group?

Generally, no. Aromatic compounds with amine or hydroxyl groups are not suitable substrates for Friedel-Crafts acylation under standard conditions.[13][20] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex that deactivates the catalyst and strongly deactivates the aromatic ring.[13][14][20]

Section 4: Data-Driven Optimization

Table 1: Effect of Substituents on Reactivity and Recommended Temperature Range
Substituent GroupClassificationEffect on RingTypical Temperature Range
-OH, -NH₂, -ORStrongly ActivatingElectron-DonatingNot suitable for standard Friedel-Crafts
-Alkyl (e.g., -CH₃)ActivatingElectron-Donating0 °C to room temperature
-HNeutralReferenceRoom temperature to 50 °C
-Halogen (F, Cl, Br, I)DeactivatingElectron-Withdrawing50 °C to 100 °C
-COCH₃, -CO₂RDeactivatingElectron-WithdrawingHigher temperatures, may require stronger conditions
-NO₂, -CN, -SO₃HStrongly DeactivatingElectron-WithdrawingGenerally unreactive under standard conditions

Note: This table provides general guidelines. Optimal temperatures must be determined empirically for each specific reaction.

Visualizing the Mechanism

The following diagram illustrates the generally accepted mechanism for Friedel-Crafts acylation.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation Acyl_Halide R-CO-Cl Acylium_Complex R-CO-Cl⁺-AlCl₃⁻ Acyl_Halide->Acylium_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O]⁺ Acylium_Complex->Acylium_Ion Cleavage Lewis_Acid_Complex AlCl₄⁻ Sigma_Complex Arenium Ion (Sigma Complex) Benzene Substituted Benzene Benzene->Sigma_Complex + [R-C≡O]⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex + AlCl₄⁻ - H⁺ Final_Product Acylated Benzene Product_Complex->Final_Product Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Section 5: Experimental Protocols

General Protocol for the Acylation of Toluene with Acetyl Chloride

This protocol is a representative example and should be adapted based on the specific substrate and safety considerations.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to handle the evolving HCl gas.[21]

  • Reagent Preparation: In a fume hood, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) in the reaction flask.[22] Cool the suspension to 0-5 °C using an ice bath.[22]

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.[22]

  • Aromatic Substrate Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in the anhydrous solvent to the dropping funnel.[22] Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.[8]

  • Reaction: After the addition is complete, the reaction may be stirred at a low temperature or allowed to warm to room temperature, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[14][22]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[22] The product can then be purified by recrystallization or column chromatography.[14]

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
  • BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Unknown. (n.d.). Substituent effects in Friedel-Crafts reactions.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation of Toluene with 4-Bromobutyryl Chloride.
  • Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism.
  • BenchChem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?.
  • ResearchGate. (n.d.). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements.
  • NPTEL. (n.d.). Benzene and Related Compounds - II.
  • Unknown. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene.
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Journal of Chemical Education. (2013, February 19). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides.
  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Reddit. (2024, April 27). Why can't this reaction continue?.
  • National Institutes of Health. (n.d.). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.
  • ResearchGate. (n.d.). Temperature and time optimization.

Sources

Technical Support Center: Strategies for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when removing unreacted starting materials from a product mixture. The following information is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Quick Links

Choosing Your Purification Strategy

Selecting the appropriate purification method is critical for efficiently isolating your target compound.[1][2][3] The choice depends on several factors, including the physical and chemical properties of your product and the unreacted starting materials, the scale of your reaction, and the desired final purity.[4][5]

dot graph "Purification_Method_Selection" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Reaction Mixture"]; IsProductSolid [label="Is the Product a Solid?", shape=diamond, fillcolor="#FBBC05"]; IsProductLiquid [label="Is the Product a Liquid?", shape=diamond, fillcolor="#FBBC05"]; MultigramScale [label="Multigram Scale?", shape=diamond, fillcolor="#EA4335"]; SubgramScale [label="< 1g Scale?", shape=diamond, fillcolor="#EA4335"]; MW_check [label="MW < 350 amu?", shape=diamond, fillcolor="#EA4335"];

Crystallization [label="Consider Crystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Distillation [label="Consider Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Chromatography is Safest", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microscale [label="< 50 mg?", shape=diamond, fillcolor="#EA4335"]; MicroscaleMethods [label="Microscale Methods", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> IsProductSolid; Start -> IsProductLiquid;

IsProductSolid -> MultigramScale [label="Yes"]; IsProductSolid -> SubgramScale [label="No"]; MultigramScale -> Crystallization [label="Yes"]; MultigramScale -> Chromatography [label="No"];

SubgramScale -> Chromatography;

IsProductLiquid -> MW_check; MW_check -> Distillation [label="Yes"]; MW_check -> Chromatography [label="No"];

SubgramScale -> Microscale; Microscale -> MicroscaleMethods [label="Yes"]; Microscale -> Chromatography [label="No"]; } A decision tree to guide the initial selection of a purification method based on the scale of the reaction and the physical state of the product.

Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest Suited ForKey AdvantagesCommon Limitations
Liquid-Liquid Extraction Differential solubility in two immiscible liquids.[6]Initial work-up to remove water-soluble or acid/base-reactive impurities.[7]Fast, simple, and scalable.Can lead to emulsions; less effective for compounds with similar solubilities.[8][9]
Column Chromatography Differential adsorption onto a stationary phase.[6]Separating mixtures with multiple components or compounds with similar polarities.High resolution; applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; potential for product degradation on the stationary phase.
Crystallization/Recrystallization Differences in solubility at varying temperatures.[3]Purifying solid compounds on a multigram scale.[1]Can yield highly pure material; relatively inexpensive.Product loss in the mother liquor; may not be effective for all solids.[10][11]
Distillation Differences in boiling points.[2]Purifying liquids with significantly different boiling points.[5][12]Effective for large-scale purification of liquids.[4]Not suitable for heat-sensitive compounds or compounds with high boiling points.[1]

Troubleshooting Common Purification Techniques

This section provides answers to specific problems you may encounter during the purification process.

Liquid-Liquid Extraction

Q: I've formed a stable emulsion between the organic and aqueous layers. How can I break it?

A: Emulsion formation is a common issue in liquid-liquid extraction, often caused by vigorous shaking.[8]

  • Causality: Emulsions are stabilized by surfactant-like molecules at the interface of the two immiscible liquids. Vigorous agitation increases the surface area between the two phases, promoting emulsion formation.

  • Solutions:

    • Gentle Inversion: Instead of shaking, gently swirl or invert the separatory funnel.[8] This minimizes the energy input that leads to emulsion formation while still allowing for sufficient mixing.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[8][9] This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by "salting out" the organic components.[8]

    • Filtration: For small-scale extractions, you can sometimes break an emulsion by passing the mixture through a plug of glass wool or a phase separation filter paper.[8]

    • Centrifugation: If available, centrifuging the emulsion can force the separation of the two phases.[8][13]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics of the mixture and potentially break the emulsion.[8]

Q: I'm not sure which layer is the organic and which is the aqueous. How can I tell?

A: Misidentifying layers is a common mistake that can lead to the loss of your product.[14]

  • Causality: The relative positions of the organic and aqueous layers are determined by their densities. Chlorinated solvents are generally denser than water, while many other common organic solvents are less dense.

  • Solutions:

    • The "Water Drop" Test: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.[9]

    • Check Densities: Refer to a table of solvent densities to predict which layer should be on top.

    • Never Discard a Layer Prematurely: Always keep both layers until you have definitively identified and isolated your product.[14][15]

dot graph "Liquid_Liquid_Extraction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Combine Reaction Mixture and Extraction Solvent in Separatory Funnel"]; Invert [label="Gently Invert Funnel (Vent Frequently)"]; Separate [label="Allow Layers to Separate"]; Emulsion [label="Emulsion Formed?", shape=diamond, fillcolor="#FBBC05"]; BreakEmulsion [label="Apply Emulsion Breaking Technique (e.g., add brine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drain [label="Drain Lower Layer"]; Collect [label="Collect Upper Layer"]; Identify [label="Identify and Isolate Product Layer"];

Start -> Invert; Invert -> Separate; Separate -> Emulsion; Emulsion -> Drain [label="No"]; Emulsion -> BreakEmulsion [label="Yes"]; BreakEmulsion -> Separate; Drain -> Collect; Collect -> Identify; } A simplified workflow for a successful liquid-liquid extraction, including a key troubleshooting step for emulsion formation.

Column Chromatography

Q: My product is co-eluting with a starting material. How can I improve the separation?

A: Co-elution occurs when the product and impurity have similar affinities for the stationary phase in the chosen mobile phase.[16]

  • Causality: The separation in column chromatography is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If the polarities of the product and starting material are too similar, they will travel down the column at nearly the same rate.

  • Solutions:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good solvent system will show a clear separation between your product and the impurity, with the product having an Rf value of approximately 0.3.[16]

    • Use a Gradient Elution: Instead of a single solvent system (isocratic elution), start with a less polar mobile phase and gradually increase its polarity. This can help to resolve compounds with similar polarities.[16]

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina, which has different selectivity.[16]

    • Reduce Column Loading: Overloading the column can lead to band broadening and poor separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[16]

Q: I'm not recovering my product from the column. Where did it go?

A: Loss of product on a chromatography column can be due to several factors.

  • Causality: Highly polar compounds can bind very strongly to the polar stationary phase (silica gel) and may not elute with the chosen mobile phase. Alternatively, the compound may be unstable on the acidic silica gel.[7]

  • Solutions:

    • Flush with a More Polar Solvent: Try flushing the column with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol, to elute strongly bound compounds.[16]

    • Check for Product Instability: If you suspect your product is degrading on the silica gel, consider using a deactivated stationary phase, such as neutral alumina, or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[16]

    • Alternative Visualization: If you are using a UV lamp to visualize your spots on TLC and see no product, it may not be UV-active. Try using a different visualization technique, such as a potassium permanganate stain.[16]

Crystallization & Precipitation

Q: My product will not crystallize out of solution, even after cooling. What can I do?

A: Failure to crystallize is often due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal formation.[10]

  • Causality: Crystallization requires the formation of a supersaturated solution, where the concentration of the solute is higher than its solubility at a given temperature. Crystal formation is initiated by nucleation, which can sometimes be difficult to achieve.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.[4][10]

      • Seed Crystals: If you have a small amount of the pure product, add a single crystal to the solution to act as a template for crystal growth.[4][10]

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of your product.[4][11]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes prevent crystallization.[10]

    • Add an "Anti-Solvent": If your product is soluble in the crystallization solvent, you can try adding a miscible solvent in which your product is insoluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.[10]

Q: My recrystallized product is still impure. What went wrong?

A: Impurities can be trapped within the crystal lattice (occlusion) or may not have been effectively removed during the washing step.[10]

  • Causality: If the solution cools too quickly, impurities can be trapped within the rapidly forming crystals. Insufficient washing of the filtered crystals can also leave behind impurities from the mother liquor.

  • Solutions:

    • Ensure Slow Cooling: Allow the solution to cool slowly to promote the formation of well-ordered crystals that exclude impurities.

    • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.[10]

    • Repeat the Recrystallization: If the product is still not pure, a second recrystallization may be necessary.

Distillation

Q: I'm seeing pressure fluctuations and poor separation in my distillation. What could be the cause?

A: Inconsistent pressure and poor separation can stem from a variety of issues within the distillation apparatus.[17]

  • Causality: Stable operation of a distillation column depends on consistent temperature and pressure gradients. Fluctuations can be caused by issues with heating, cooling, or blockages.

  • Solutions:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Leaks can cause pressure fluctuations and affect the efficiency of the separation.

    • Monitor Heating and Cooling: Ensure the heating mantle is providing consistent heat and that the condenser has a steady flow of coolant.[18] Uneven heating or inadequate cooling can disrupt the vapor-liquid equilibrium.[17]

    • Inspect for Blockages: Check for any blockages in the column, condenser, or receiving flask that could impede vapor flow.[17]

    • Ensure Proper Insulation: For fractional distillation, insulating the column can help maintain the temperature gradient necessary for efficient separation.

Q: My product seems to be decomposing during distillation. How can I prevent this?

A: Thermal decomposition is a risk for compounds that are not stable at their atmospheric boiling point.

  • Causality: The high temperatures required for atmospheric distillation can cause some organic compounds to decompose.

  • Solution:

    • Vacuum Distillation: By reducing the pressure in the system, you can lower the boiling point of your compound, allowing it to distill at a lower, non-destructive temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude product after a reaction?

A preliminary aqueous work-up is often a crucial first step.[7] This typically involves dissolving the crude product in an organic solvent and washing it with water or a dilute acidic or basic solution to remove water-soluble impurities and unreacted reagents.[6][7]

Q2: How do I choose a solvent for recrystallization?

The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.[3][19] The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures.

Q3: Can I reuse my silica gel column?

While it is sometimes possible to reuse a chromatography column if the impurities are not strongly retained, it is generally not recommended for achieving high purity, as residual material from the previous run can contaminate your current purification.

Q4: What are scavenger resins?

Scavenger resins are solid-supported reagents designed to react selectively with and remove specific types of excess reagents or by-products from a reaction mixture, simplifying the purification process.[6]

Q5: My crude NMR looks very messy. Does this mean my reaction failed?

Not necessarily. A crude NMR spectrum can often look complex due to the presence of solvents, starting materials, and by-products. It is important to look for the characteristic peaks of your expected product. Purification is often necessary before a clean NMR spectrum can be obtained.[15]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Troubleshooting in Distillation Columns | PDF - Slideshare.
  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
  • Troubleshooting Guide - Phenomenex.
  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone.
  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube.
  • Common Challenges with Pharmaceutical & Chemical Separation.
  • Troubleshooting Distillation Column Malfunctions - Ship & Shore Environmental, Inc.
  • HPLC Troubleshooting Guide.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Coping with crystallization problems - ResearchGate.
  • Comprehending 9 Common Quality Issues in Chemical Industry - Blog | Falcony.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind.
  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • Distillation Troubleshooting | McGraw-Hill Education - Access Engineering.
  • Common Mistakes to Avoid in Water Purification: Precautions to Take - Ampac USA.
  • methods of purification of organic compounds - BYJU'S.
  • Liquid-Liquid extraction problems and solutions - YouTube.
  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit.
  • 10 Common Problems in Chemical Injection and How to Prevent Them.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Improving Crystallization and Precipitation: A Review of 20 Years - Part I - YouTube.
  • Troubleshooting Crystal Trays : r/crystallography - Reddit.
  • Improving Crystallization and Precipitation: A Review of 20 Years - Part II - YouTube.
  • Problems with extractions - Chemistry Teaching Labs - University of York.
  • How to isolate impurities from a reaction product - Biotage.
  • Common Chemical Dosing Issues and How Quality Systems Help Avoid Them - Dask Water.
  • US4218358A - Process for removing unreacted monomers from polymerization slurries - Google Patents.
  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research.
  • How to purify and isolate required compound from a reaction mixture? - ResearchGate.
  • Can anyone help with purifying product from reaction mixture with column chromatography?
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • The Purification of Organic Compound: Techniques and Applications - Reachem.
  • How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors.

Sources

Technical Support Center: Halogenated Compound NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of halogenated compounds. As researchers and drug development professionals, you are aware that incorporating halogens into molecular structures can profoundly alter their chemical and biological properties. However, these same atoms introduce unique and often complex challenges in NMR spectral interpretation.

This guide is designed to move beyond simple step-by-step instructions. It provides a framework for understanding the fundamental principles governing these complexities, enabling you to troubleshoot effectively and extract maximum structural information from your data. We will explore the causality behind common spectral artifacts and provide validated protocols to overcome them, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the NMR analysis of halogenated compounds.

Q1: Why are the ¹H or ¹³C NMR peaks of my chlorinated, brominated, or iodinated compound broad and poorly resolved?

A: This is a classic and frequently observed phenomenon caused by the quadrupolar nature of most halogen nuclei.

  • The Scientific Principle: Nuclei with a spin quantum number (I) greater than 1/2, such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I, possess a non-spherical charge distribution, resulting in an electric quadrupole moment.[1][2] This quadrupole interacts with local electric field gradients in the molecule, providing a very efficient mechanism for nuclear relaxation.

  • The Effect: This rapid quadrupolar relaxation of the halogen nucleus can shorten the lifetime of the spin states of nearby, coupled nuclei (like ¹H or ¹³C). According to the Heisenberg uncertainty principle, a shorter lifetime leads to a broader energy range, which manifests as significant line broadening in the NMR spectrum.[2][3] In many cases, the signal can be broadened to the point where it is indistinguishable from the baseline.

Q2: I see an incredibly complex multiplet for a proton near a fluorine atom. How do I begin to interpret this?

A: You are observing the effects of ¹H-¹⁹F spin-spin coupling, which is often much stronger and occurs over more bonds than ¹H-¹H coupling.

  • The Scientific Principle: Fluorine-19 (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it "NMR-active" and easy to observe. It couples strongly with protons. Unlike typical three-bond ¹H-¹H couplings that are around 7 Hz, ¹H-¹⁹F couplings can be large and vary significantly with the number of intervening bonds and stereochemistry.[4][5]

    • Two-bond (geminal) ²J(H,F) couplings can be in the range of 45-60 Hz.

    • Three-bond (vicinal) ³J(H,F) couplings are highly dependent on the dihedral angle.

    • Couplings over four or more bonds are common.

  • The Effect: These large couplings create wide, complex multiplets that can overlap with other signals, making the ¹H spectrum very difficult to interpret directly.[6] The most effective strategy is to use fluorine decoupling or 2D correlation experiments, as detailed in the troubleshooting section.

Q3: My compound contains chlorine or bromine. Should I expect to see splitting in my ¹H or ¹³C spectrum from the halogen isotopes?

A: Generally, no. You should expect to see line broadening instead of distinct splitting.

  • The Scientific Principle: While chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) have multiple abundant isotopes, their rapid quadrupolar relaxation "decouples" them from attached protons and carbons.[3] The spin state of the halogen changes so quickly on the NMR timescale that the neighboring ¹H or ¹³C nucleus only "sees" an average state, which does not result in resolvable splitting.

  • The Exception: You may observe the effect of these "isotopomers" on the NMR spectrum of another nucleus that is not rapidly relaxing and is also attached to the halogen. For example, in the ³¹P NMR spectrum of PCl₃, you can resolve distinct peaks for P(³⁵Cl₃), P(³⁵Cl₂³⁷Cl), etc., due to the slight difference in the electronic effect of the isotopes.[7] However, for ¹H and ¹³C NMR of organic molecules, this effect typically contributes only to line broadening.

Q4: The chemical shift of the proton on the same carbon as my halogen (α-proton) is much further downfield than I expected. Why?

A: This is due to the strong electron-withdrawing inductive effect of the halogen.

  • The Scientific Principle: Halogens are highly electronegative. They pull electron density away from the atoms to which they are bonded.[8][9] A proton's chemical shift is determined by the degree to which it is "shielded" by surrounding electrons from the main magnetic field of the spectrometer.

  • The Effect: By withdrawing electron density, the halogen "deshields" the nearby protons.[9] These deshielded protons experience a greater effective magnetic field and therefore resonate at a higher frequency, which corresponds to a larger chemical shift (further downfield).[10][11] The strength of this effect correlates with electronegativity (F > Cl > Br > I).

Part 2: Troubleshooting Guide for Complex Spectra

This guide provides systematic workflows to diagnose and solve specific experimental challenges.

Problem 1: Severe Line Broadening or Complete Signal Loss Near Cl, Br, or I
  • Symptom: In your ¹H or ¹³C spectrum, signals for nuclei alpha or beta to a chlorine, bromine, or iodine atom are either extremely broad or entirely absent.

  • Underlying Cause: Rapid quadrupolar relaxation of the halogen nucleus (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, ¹²⁷I) is causing efficient relaxation and subsequent broadening of the signals of neighboring nuclei.[3][12]

// Yes Path exp1 [label="Protocol 1:\nVariable Temperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; exp2 [label="Protocol 2:\nAcquire Data on a\nHigher-Field Spectrometer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path exp3 [label="Protocol 3:\nUtilize 2D NMR for\nIndirect Assignment", fillcolor="#34A853", fontcolor="#FFFFFF"]; exp4 [label="Computational Modeling\n(DFT/GIAO)", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> q1; q1 -> exp1 [label=" Yes "]; exp1 -> exp2; q1 -> exp3 [label=" No "]; exp3 -> exp4; }

Caption: Troubleshooting broad signals from quadrupolar effects.

  • Protocol 1: Variable Temperature (VT) NMR

    • Causality: Changing the temperature alters the rate of molecular tumbling and the quadrupolar relaxation rate. In some cases, lowering the temperature can sharpen the signals, although the opposite can also occur. This is an empirical approach worth trying.

    • Methodology:

      • Acquire a standard ¹H spectrum at your initial temperature (e.g., 298 K).

      • Cool the sample in decrements of 20 K (e.g., to 278 K, 258 K) and allow it to equilibrate for 5-10 minutes at each temperature.

      • Re-shim the spectrometer at each new temperature.

      • Acquire a ¹H spectrum at each temperature and compare the linewidths of the signals of interest.

  • Protocol 2: Analysis on a Higher-Field Spectrometer

    • Causality: The separation (in Hz) between chemical shifts increases with the magnetic field strength, while the effects of quadrupolar relaxation are less dependent on the field. A higher field can therefore improve the resolution of broadened signals relative to the baseline.[13]

    • Methodology: If you have access to spectrometers with different field strengths (e.g., 400 MHz and 600 MHz), re-running the sample on the higher-field instrument is a straightforward step to improve spectral dispersion.

  • Protocol 3: Indirect Assignment via 2D NMR

    • Causality: If the signal for a proton alpha to a halogen is unobservable, you cannot use it in a COSY experiment. However, you can often still see its carbon signal in a ¹³C spectrum (though it may be broadened). You can use long-range correlations to identify it.

    • Methodology:

      • Acquire a high-quality ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[14]

      • Identify a proton that is two or three bonds away from the unobserved proton's carbon (the C-X carbon).

      • Look for a correlation peak in the HMBC spectrum between this known proton and the C-X carbon. This allows you to assign the chemical shift of the carbon even if its attached proton is missing from the ¹H spectrum.

Problem 2: Uninterpretable Overlapping Multiplets in Fluorinated Compounds
  • Symptom: The ¹H NMR spectrum is a forest of complex, overlapping signals, making it impossible to determine multiplicity or integration for individual protons.

  • Underlying Cause: Large and variable ¹H-¹⁹F coupling constants (J(H,F)) over multiple bonds are creating complex splitting patterns that obscure the simpler ¹H-¹H coupling information.[6][15]

G start Symptom: Complex, Overlapping Multiplets in ¹H Spectrum step1 Protocol 1: Acquire Broadband ¹⁹F Spectrum start->step1 step2 Protocol 2: Acquire ¹H{¹⁹F} Decoupled Spectrum step1->step2 result1 Reveals number of unique fluorine environments step1->result1 step3 Protocol 3: Run 2D ¹H-¹⁹F HETCOR Spectrum step2->step3 result2 Simplifies ¹H spectrum to show only H-H couplings. Allows for integration and multiplicity analysis. step2->result2 result3 Directly correlates coupled ¹H and ¹⁹F nuclei. Confirms H-F connectivity. step3->result3

Caption: Workflow for analyzing complex spectra of fluorinated compounds.

  • Protocol 1: Acquire a Broadband ¹⁹F Spectrum

    • Causality: Before untangling the ¹H spectrum, it is essential to know how many distinct fluorine environments exist in the molecule. This is the simplest first step.

    • Methodology: This is a standard 1D experiment. Simply set up a ¹⁹F experiment with proton decoupling. The resulting spectrum will show a singlet for each unique fluorine environment.

  • Protocol 2: ¹H{¹⁹F} Decoupling (Fluorine Decoupling)

    • Causality: This is the most powerful method for simplifying the ¹H spectrum. By irradiating the entire range of ¹⁹F frequencies during the acquisition of the ¹H signal, all H-F couplings are removed.[15]

    • Methodology:

      • Set up a standard ¹H acquisition experiment.

      • In the experiment parameters, enable broadband ¹⁹F decoupling. This requires a spectrometer equipped with a probe capable of observing ¹H while decoupling ¹⁹F (an X-broadband probe).

      • The resulting ¹H spectrum will be free of any splitting from fluorine. The multiplets will now only reflect ¹H-¹H couplings, making them readily interpretable via standard N+1 rules.

  • Protocol 3: 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation)

    • Causality: This 2D experiment generates a spectrum with the ¹H chemical shifts on one axis and the ¹⁹F chemical shifts on the other. A cross-peak appears at the coordinates of a proton and a fluorine that are coupled to each other.

    • Methodology:

      • Select a 2D H-F correlation experiment from the spectrometer's library (e.g., gHETCOR).

      • The experiment will correlate the ¹H and ¹⁹F nuclei, providing unambiguous proof of which protons are coupled to which fluorines. This is invaluable for assigning complex structures.[15]

Problem 3: General Poor Spectral Quality (Independent of Halogen Type)
  • Symptom: Broad, asymmetric peaks; rolling baseline; unexpected signals (impurities).

  • Underlying Cause: These issues are typically not related to the halogen itself but to fundamental problems in sample preparation or handling.

  • [ ] Sample Homogeneity: Is the sample fully dissolved? Any suspended solid particles will severely degrade the magnetic field homogeneity, causing broad lines.[16]

    • Solution: Always filter your sample through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[17][18]

  • [ ] NMR Tube Quality: Are you using a high-quality, clean, and unscratched NMR tube?

    • Solution: Use tubes rated for your spectrometer's field strength. Clean tubes thoroughly with appropriate solvents and dry them completely to avoid residual solvent peaks.[17][18] Do not dry them in a hot oven, as this can cause distortion.[17]

  • [ ] Sample Concentration: Is the concentration appropriate?

    • Solution: For ¹H NMR, aim for 5-25 mg in 0.6-0.7 mL of solvent. Very high concentrations can increase viscosity and broaden lines.[18] For less sensitive nuclei like ¹³C, higher concentrations are necessary.[16]

  • [ ] Paramagnetic Contamination: Could there be trace paramagnetic metals (e.g., Fe, Cu) from reagents or spatulas?

    • Solution: Paramagnetic impurities are a major cause of extreme line broadening.[16] Ensure all glassware is scrupulously clean and avoid contact with metal spatulas where possible.

  • [ ] Contaminant Identification: Are the extra peaks from common lab contaminants?

    • Solution: Common impurities include water, silicone grease, acetone, and ethyl acetate.[19][20] Consult published tables of common NMR impurities to identify them.[20]

Data Summary Tables

Table 1: NMR Properties of Key Halogen Isotopes

IsotopeNatural Abundance (%)Spin (I)Quadrupole Moment (Q) [fm²]Key NMR Characteristic
¹⁹F1001/20High sensitivity, sharp signals, complex coupling
³⁵Cl75.773/2-8.165Quadrupolar; causes line broadening
³⁷Cl24.233/2-6.435Quadrupolar; causes line broadening
⁷⁹Br50.543/2+31.3Quadrupolar; causes severe line broadening
⁸¹Br49.463/2+26.1Quadrupolar; causes severe line broadening
¹²⁷I1005/2-71.0Quadrupolar; causes extreme line broadening

Data compiled from sources discussing quadrupolar nuclei and their effects.[1][12][21][22]

Table 2: Representative ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹J(C,F)1150 - 250Very large, useful for ¹³C assignments.
²J(H,F)240 - 80Geminal coupling, often large and distinct.
³J(H,F)30 - 40Vicinal coupling, highly dependent on dihedral angle.
ⁿJ(H,F), ⁿJ(C,F)>30 - 20Long-range couplings are common and add complexity.

Data compiled from sources discussing fluorine coupling constants.[4][5][6][15]

References

  • Arunan, E., et al. (2011). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. [Link]
  • ResearchGate. "Solid-state NMR of quadrupolar halogen nuclei." [Link]
  • University of Wisconsin-Madison, Department of Chemistry. "Consequences of nuclei with quadrupole moments in NMR." [Link]
  • Aguilar, J. A., et al. (2023). "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society. [Link]
  • OpenOChem Learn. "Interpreting NMR." [Link]
  • Dungan, C. H., & Van Wazer, J. R. (1970). "NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds." Journal of Chemical Physics. [Link]
  • Caballero, N. B., et al. (2019). "Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes." Molecules. [Link]
  • Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Chemical Science. [Link]
  • Harris, R. K., et al. (1982). "The resolution of chlorine and bromine isotope shifts in the 31P nuclear magnetic resonance spectra of PCl3 and PBr3." Journal of the Chemical Society, Dalton Transactions. [Link]
  • University of California, Davis.
  • Chemistry LibreTexts.
  • University of Missouri-St. Louis.
  • Bruker.
  • Reddit. "Struggling with NMR!" [Link]
  • Organomation.
  • San Diego State University NMR Facility. "Common Problems." [Link]
  • MIT OpenCourseWare.
  • University College London.
  • YouTube. "How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift." [Link]
  • Fiveable.
  • University of Ottawa. "Quadrupolar nuclei." [Link]
  • Chemistry LibreTexts. "Quadrupolar Coupling." [Link]
  • Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. "Troubleshooting 1H NMR Spectroscopy." [Link]
  • YouTube. "H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems." [Link]
  • TSFX. "Interpreting NMR Spectra." [Link]
  • ResearchGate.
  • Chemistry LibreTexts. "5.2 Mass Spectrometry." [Link]
  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]
  • Reddit. "Common Sources of Trace, Non-Solvent Impurities in NMR Spectra." [Link]

Sources

Ion suppression effects in LC-MS analysis of dichlorophenylpentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the LC-MS analysis of dichlorophenylpentanone and related synthetic cathinone compounds. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of ion suppression. Here, we move beyond generic advice to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the accuracy, sensitivity, and reproducibility of your analytical data.

Introduction to Ion Suppression in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest.[1] When analyzing dichlorophenylpentanone in complex biological matrices such as plasma, urine, or oral fluid, these co-eluting endogenous substances (e.g., phospholipids, salts, proteins) can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference, known as a matrix effect, often manifests as ion suppression —a reduction in the analyte's signal intensity that can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4][5] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant hurdle, as the interference occurs during the initial ionization process before mass analysis.[4][5]

Core Mechanisms of Ion Suppression

Understanding the "why" behind ion suppression is the first step toward effective troubleshooting. While the precise mechanisms are complex and can be analyte-dependent, they primarily revolve around processes within the electrospray ionization (ESI) source.[5][6]

  • Competition for Ionization: In the ESI source, a finite number of charges are available on the surface of the evaporating droplets.[1][6] When a high concentration of co-eluting matrix components is present, these molecules compete with dichlorophenylpentanone for these charges, leading to a decreased ionization efficiency for the analyte of interest.[1][6]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as increasing their surface tension and viscosity.[4][5][6] This hinders solvent evaporation and the formation of gas-phase analyte ions, thereby suppressing the signal.[4][5][6]

  • Analyte Co-precipitation: Non-volatile materials in the sample matrix can cause the analyte to co-precipitate as the solvent evaporates.[6] This traps the dichlorophenylpentanone in the solid phase, preventing its ionization and detection by the mass spectrometer.[6]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the LC-MS analysis of dichlorophenylpentanone.

Q1: My dichlorophenylpentanone signal is unexpectedly low and variable, even with a new column. Could this be ion suppression?

A1: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression. The variability often arises from slight differences in the matrix composition between samples. To confirm this, a post-extraction spike experiment is recommended.

Q2: What is a post-extraction spike experiment and how do I perform one?

A2: This experiment is a direct method to assess the extent of ion suppression.[7]

Protocol: Post-Extraction Spike for Ion Suppression Assessment

  • Prepare three sample sets:

    • Set A (Neat Solution): Spike a known concentration of dichlorophenylpentanone into the mobile phase or reconstitution solvent.

    • Set B (Pre-extraction Spike): Spike the same concentration of dichlorophenylpentanone into a blank matrix (e.g., drug-free plasma) before the sample preparation procedure.

    • Set C (Post-extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. In the final step, spike the same concentration of dichlorophenylpentanone into the processed extract.

  • Analyze all three sets using your LC-MS method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

A Matrix Effect value significantly less than 100% indicates ion suppression. A value greater than 100% suggests ion enhancement, a less common but still problematic matrix effect.

Sample Set Description Purpose
A Analyte in clean solventEstablishes the 100% response baseline
B Analyte spiked in matrix before extractionMeasures overall process efficiency (recovery + matrix effect)
C Analyte spiked in extracted matrixIsolates and quantifies the matrix effect

Q3: I've confirmed ion suppression. What is the most effective first step to mitigate it?

A3: The most effective initial strategy is often to improve chromatographic separation to move the dichlorophenylpentanone peak away from co-eluting matrix components.[1][4] This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different column chemistry.[8]

Q4: Can my choice of mobile phase additives worsen ion suppression?

A4: Absolutely. While additives like trifluoroacetic acid (TFA) can improve peak shape, they are known to cause significant ion suppression in ESI-MS.[4] It is generally recommended to use formic acid at low concentrations (e.g., 0.1%) as it is more volatile and less likely to cause signal suppression.[4]

Q5: Is APCI less susceptible to ion suppression than ESI for dichlorophenylpentanone analysis?

A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI.[4][6] This is due to the different ionization mechanisms; APCI involves gas-phase ionization, which is less affected by non-volatile matrix components.[4] If your analyte is amenable to APCI, switching ionization sources can be a viable solution.[4][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving ion suppression issues.

Issue 1: Inconsistent quantification and poor reproducibility for dichlorophenylpentanone.

Diagnostic Workflow:

Caption: Diagnostic workflow for inconsistent quantification.

Corrective Actions:
  • Implement a Stable Isotope-Labeled (SIL) Internal Standard: This is the most robust way to compensate for matrix effects.[1][8] A SIL internal standard for dichlorophenylpentanone will have nearly identical chemical properties and retention time, ensuring it experiences the same degree of ion suppression as the analyte.[7][8] The ratio of the analyte to the internal standard remains constant, leading to more accurate and precise quantification.[1]

Issue 2: Low signal intensity and poor sensitivity for dichlorophenylpentanone.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low signal intensity.

Corrective Actions:
  • Chromatographic Optimization:

    • Adjust Gradient: A shallower gradient can improve the separation of dichlorophenylpentanone from interfering matrix components.[1][8]

    • Column Selection: Consider a column with a different stationary phase (e.g., a polar C18) to alter selectivity.[9] For chelating compounds, metal-free columns can prevent the formation of metal salts that cause ion suppression.[10]

  • Enhanced Sample Preparation: Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient for complex matrices.[2][4]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many polar interfering compounds in the aqueous phase.[2][6]

    • Solid-Phase Extraction (SPE): SPE offers high selectivity by using a solid sorbent to bind and elute the analyte, providing a much cleaner extract.[1][2][6] This is often the most effective method for removing phospholipids, a major source of ion suppression in plasma samples.[2]

    Technique Pros Cons Effectiveness for Ion Suppression
    Protein Precipitation Fast, simpleNon-selective, high levels of phospholipids remainLow
    Liquid-Liquid Extraction Good for removing salts and polar interferencesCan be labor-intensive, solvent selection is criticalModerate to High
    Solid-Phase Extraction Highly selective, excellent for removing phospholipidsMore complex method developmentHigh
  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[3][11] However, this approach is only feasible if the analyte concentration is high enough to remain above the instrument's limit of detection after dilution.[3][11]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Dichlorophenylpentanone from Plasma

This protocol provides a general framework for a mixed-mode cation exchange SPE, which is effective for basic compounds like synthetic cathinones.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetate buffer.

    • Wash with 1 mL of methanol.

  • Elution: Elute the dichlorophenylpentanone and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

This rigorous cleanup protocol significantly reduces matrix components, thereby minimizing ion suppression and improving data quality.

Conclusion

Ion suppression is a multifaceted challenge in the LC-MS analysis of dichlorophenylpentanone. A thorough understanding of its mechanisms, coupled with a systematic troubleshooting approach, is essential for developing robust and reliable analytical methods. By optimizing chromatographic conditions, implementing advanced sample preparation techniques, and utilizing stable isotope-labeled internal standards, researchers can effectively mitigate ion suppression and ensure the integrity of their results.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL.
  • Ion suppression (mass spectrometry). (2023, April 11). In Wikipedia.
  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1084-1092.
  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 16(6), 354-360.
  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
  • An Uncommon Fix for LC–MS Ion Suppression. (2019, August 1). LCGC International.
  • Nelson, M. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC International.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Shamsi, S. A., & Daniel, C. (1999). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 71(17), 3647–3653.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2015, April 1). LCGC International.
  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). American Association for Clinical Chemistry.
  • Jagerdeo, E., & Abdel-Rehim, M. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3245.
  • Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube.
  • Al-Asmari, A. I., Al-Zahrani, O. H., Al-Swayeh, O. A., & Al-Jaber, N. S. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of Clinical Biochemistry, 52(Pt 1), 18–38.
  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Ion Suppression: A Thoroughly Documented Matrix Effect in LC–ESI-MS. Journal of the American Society for Mass Spectrometry.
  • Matuszewski, B. K. (2006). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography B, 830(2), 293-300.
  • Concheiro, M., de Castro, A., Quintela, O., Cruz, A., & Lôpez-Rivadulla, M. (2018). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 42(9), 626–633.
  • LC-MS/MS analysis of 23 Synthetic Cathinones (Bath Salts) from Urine using Luna Omega 3 µm Polar C18. (2022, May 20). Phenomenex.
  • Giné, C., Espinosa, P., Pérez-Mañá, C., & de la Torre, R. (2019). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Molecules, 24(21), 3878.
  • Ion Suppression in LC-MS-MS Analysis. (n.d.). Scribd.
  • A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022, April 22). Pharmaceuticals (Basel).
  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122.

Sources

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of quantifying 1-(3,4-Dichlorophenyl)pentan-1-one, a halogenated aromatic ketone. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. The protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3]

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. This compound, as a potential intermediate or compound of interest, requires a validated analytical method to ensure product quality, consistency, and regulatory compliance. This guide will compare two orthogonal and widely-used analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Foundational Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the purpose of analytical method validation. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The core validation characteristics, as stipulated by ICH Q2(R1), that will be addressed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][7]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Refine Parameters Proto Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Generation Final Final Report->Final Method Implementation

Caption: A typical workflow for analytical method validation.

Comparison of Analytical Methodologies

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and available instrumentation.

FeatureRP-HPLC-UVGC-MS
Principle Separation based on polarity differences between the analyte and a non-polar stationary phase.Separation based on volatility and boiling point, with mass-to-charge ratio detection.
Analyte Suitability Ideal for non-volatile or thermally labile compounds. The dichlorophenyl and ketone groups are strong chromophores, making UV detection suitable.[8]Suitable for volatile or semi-volatile, thermally stable compounds. The analyte's predicted properties suggest it is amenable to GC analysis.
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Mass spectrometry provides structural information, allowing for high confidence in peak identity.
Sensitivity Moderate. Dependent on the molar absorptivity of the analyte at the chosen wavelength.High. Especially in Selected Ion Monitoring (SIM) mode.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization for less volatile compounds, but likely not needed for this analyte. Headspace analysis is an option for certain matrices.[9][10]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is often the first choice for routine quality control due to its robustness and cost-effectiveness. The presence of the aromatic ring and carbonyl group in this compound allows for strong UV absorbance, making this a viable detection method.

Experimental Protocol: HPLC-UV Method Validation

1. Chromatographic Conditions (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (e.g., ~254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Experiments

  • Specificity:

    • Prepare a solution of the analyte.

    • Prepare a placebo solution (matrix without the analyte).

    • Prepare a spiked placebo solution.

    • Inject all three solutions and compare chromatograms. The analyte peak should be absent in the placebo and well-resolved from any matrix peaks in the spiked sample.

    • Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure the method can separate the analyte from potential degradation products.

  • Linearity:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is determined from the linearity data and should demonstrate acceptable accuracy and precision.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically 98-102% recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be within acceptable limits (e.g., ≤ 2%).

  • LOD & LOQ:

    • Can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.[7]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Systematically vary key method parameters, such as:

      • Mobile phase composition (± 2%)

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

    • Analyze samples under each condition and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Method B: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of specificity and often greater sensitivity than HPLC-UV. It is an excellent confirmatory technique and is well-suited for identifying and quantifying trace-level impurities. Halogenated compounds often exhibit good chromatographic behavior on standard GC columns.[11][12]

Experimental Protocol: GC-MS Method Validation

1. Chromatographic and Spectrometric Conditions (Example)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1) or Splitless for higher sensitivity

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring the molecular ion and key fragment ions).

2. Validation Experiments

The validation experiments for GC-MS follow the same principles as for HPLC-UV, with some specific considerations.

  • Specificity:

    • Analyze a blank matrix and a spiked sample.

    • The high selectivity of MS, especially in SIM mode, provides excellent specificity. The retention time and the relative abundance of characteristic ions should be consistent with the reference standard.

  • Linearity, Range, Accuracy, and Precision:

    • These are performed similarly to the HPLC-UV method, using the peak area from the SIM chromatogram for calculations. Acceptance criteria are generally the same.

  • LOD & LOQ:

    • Determined using the S/N ratio from the SIM chromatogram. Due to the low noise in SIM mode, LOD and LOQ are often significantly lower than in HPLC-UV.

  • Robustness:

    • Vary parameters such as:

      • Inlet temperature (± 10°C)

      • Oven ramp rate (± 2°C/min)

      • Carrier gas flow rate (± 0.1 mL/min)

    • The retention time may shift, but the peak shape and quantification should remain reliable.

Quantitative Data Summary and Comparison

The following table presents hypothetical but realistic validation results for the two methods, illustrating their comparative performance.

Validation ParameterRP-HPLC-UVGC-MS (SIM Mode)
Linearity (r²) ≥ 0.9992≥ 0.9995
Range 10 - 150 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 99.1% - 101.5%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.2%
- Intermediate Precision≤ 1.8%≤ 1.6%
LOD 5 µg/mL0.05 µg/mL
LOQ 10 µg/mL0.1 µg/mL
Robustness PassedPassed

Conclusion and Method Selection Rationale

Both RP-HPLC-UV and GC-MS are capable of providing accurate and precise quantification of this compound. The choice of method should be guided by the specific application.

G Start Start: Need to Quantify This compound Question1 Is it for routine QC in a GMP environment? Start->Question1 Question2 Is high sensitivity (trace analysis) required? Question1->Question2 No Method_HPLC Choose RP-HPLC-UV Question1->Method_HPLC Yes Question3 Is it for impurity identification or confirmatory testing? Question2->Question3 No Method_GCMS Choose GC-MS Question2->Method_GCMS Yes Question3->Method_HPLC No Question3->Method_GCMS Yes

Caption: Decision tree for analytical method selection.

  • For routine quality control of bulk material or formulated products, where concentrations are relatively high, RP-HPLC-UV is the more pragmatic choice. It is robust, cost-effective, and provides the necessary performance for its intended use.[13]

  • For trace-level analysis, impurity profiling, or as a confirmatory method, GC-MS is superior. Its enhanced sensitivity and specificity are critical for detecting low-level components and providing unambiguous identification.

Ultimately, a comprehensive analytical strategy may involve using HPLC-UV for routine assays and GC-MS for more demanding applications like stability studies or the investigation of out-of-specification results. This dual-method approach leverages the strengths of both techniques, ensuring a thorough and reliable characterization of this compound throughout the drug development lifecycle.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation FDA 2001.pdf.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Slideshare. (n.d.). Bioanalytical method validation emea.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • bioRxiv. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginat.
  • Environmental Science Center. (n.d.). III Analytical Methods.
  • National Institutes of Health. (2022). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC.
  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview.
  • PubChem. (n.d.). This compound.
  • IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.
  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation.
  • Pharmaceutical Analysis. (n.d.). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • Pharma Devils. (n.d.). Guideline for Analytical Method Validation.
  • Springer Link. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product.
  • American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • ResearchGate. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.

Sources

A Senior Application Scientist's Guide to Lewis Acid Catalysis in Friedel-Crafts Acylation: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the Friedel-Crafts acylation remains a foundational method for synthesizing aryl ketones—critical intermediates for countless pharmaceuticals and fine chemicals.[1][2] The choice of the Lewis acid catalyst is the single most critical parameter dictating the success of this transformation, directly influencing yield, selectivity, and process sustainability.[1] This guide provides an in-depth, objective comparison of common and emerging Lewis acids, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Engine of Acylation: The Mechanistic Role of the Lewis Acid

The Friedel-Crafts acylation is an electrophilic aromatic substitution. Its efficacy hinges on the generation of a potent electrophile, the acylium ion, from a relatively stable acyl halide or anhydride. This is where the Lewis acid catalyst plays its pivotal role.

The mechanism proceeds via several key steps:

  • Activation: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, creating a highly polarized complex.

  • Acylium Ion Formation: This complex facilitates the departure of the halogen as an [AlCl₄]⁻ anion, generating a resonance-stabilized acylium ion (R-C≡O⁺). This electrophile is generally stable and does not undergo the rearrangements often plaguing Friedel-Crafts alkylations.[3]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Rearomatization: The [AlCl₄]⁻ anion abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The liberated proton forms HCl with the abstracted chloride.[4]

However, the story does not end here. The product, an aryl ketone, is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst. This interaction deactivates the catalyst, and consequently, traditional Lewis acids like AlCl₃ must be used in stoichiometric or super-stoichiometric amounts to drive the reaction to completion.[5]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization Acyl_Halide R-CO-Cl Complex R-CO-Cl---AlCl₃ (Polarized Complex) Acyl_Halide->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion R-C≡O⁺ (Acylium Ion) Complex->Acylium_Ion Anion AlCl₄⁻ Complex->Anion Sigma_Complex [Ar(H)-COR]⁺ (Sigma Complex) Acylium_Ion->Sigma_Complex + Arene Aromatic_Ring Arene (Ar-H) Product_Complex Ar-CO-R---AlCl₃ (Product Complex) Sigma_Complex->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Final_Product Ar-CO-R (Aryl Ketone) Product_Complex->Final_Product Aqueous Workup

Caption: Generalized mechanism of Friedel-Crafts acylation.

A Tale of Two Paradigms: Stoichiometric vs. Catalytic Activation

The necessity of using more than one equivalent of catalyst has long been a drawback of the Friedel-Crafts acylation, leading to corrosive waste streams and difficult workups. This has driven the field toward developing systems that can function catalytically.

  • Stoichiometric Lewis Acids (The Classics): Strong, traditional Lewis acids like AlCl₃ and FeCl₃ are highly effective and versatile. However, their strong coordination with the product ketone necessitates their use in molar excess.[5] This is a brute-force approach that, while effective, aligns poorly with the principles of green chemistry.

  • Catalytic Lewis Acids (The Modern Approach): The development of catalysts that are either weaker Lewis acids or have a lower affinity for the product's carbonyl oxygen has enabled catalytic turnovers. This is particularly successful with electron-rich (activated) aromatic substrates.[5] Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and various solid acid catalysts like zeolites are at the forefront of this paradigm shift, offering milder conditions, easier separation, and catalyst recyclability.[1][6]

Performance Data at a Glance: A Comparative Analysis

The choice of Lewis acid has a profound impact on reaction yield, time, and temperature. The following table consolidates experimental data for the acylation of two common substrates, anisole and toluene, providing a comparative snapshot of catalyst performance.

Table 1: Comparative Yield of Various Lewis Acids in the Acylation of Anisole and Toluene

Substrate Acylating Agent Lewis Acid Catalyst Catalyst Loading (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference(s)
Anisole Acetic Anhydride AlCl₃ 100 Dichloromethane RT 1 >95 [1]
Anisole Acetic Anhydride FeCl₃ 100 Dichloromethane RT 1 ~90 [1]
Anisole Acetic Anhydride ZnCl₂ 20 Nitrobenzene 100 4 ~85 [1]
Anisole Acetic Anhydride Sc(OTf)₃ 5 Nitromethane 50 3 ~92 [1]
Anisole Acetic Anhydride Yb(OTf)₃ 2 None 100 0.5 >95 [1]
Anisole Benzoic Anhydride Pr(OTf)₃ 5 Deep Eutectic Solvent 100 (MW) 0.17 99 [7]
Anisole Acetic Anhydride Zeolite H-BEA 10 wt% None 150 2 ~88 [1]
Toluene Acetyl Chloride AlCl₃ Stoichiometric Toluene RT >1 29 [8][9]
Toluene Acetyl Chloride FeCl₃ Stoichiometric Toluene RT >1 24 [8][9]

| Toluene | Acetyl Chloride | FeSO₄ (800 °C)¹ | Catalytic | Toluene | RT | >1 | >90 |[8][9] |

¹ Catalyst prepared by calcining FeSO₄ at 800 °C, forming a highly active iron oxide species.

Field Insights:

  • For activated substrates like anisole, modern catalytic systems like Yb(OTf)₃ can outperform stoichiometric AlCl₃, offering quantitative yields in shorter times under solvent-free conditions.[1]

  • For less reactive substrates like toluene, traditional strong Lewis acids remain effective, but emerging heterogeneous catalysts, such as specially prepared iron sulfates, show promise in achieving high yields catalytically.[8][9]

  • Metal triflates, particularly those of the lanthanides, are exceptionally active and water-tolerant, making them highly attractive for greener processes.[7][10]

From Theory to Practice: Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols detail the procedures for using a classic stoichiometric catalyst and a modern catalytic one, highlighting the practical differences in workflow.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_catalyst Add Lewis Acid Catalyst & Solvent setup->add_catalyst cool Cool to 0 °C (Ice Bath) add_catalyst->cool add_acyl Dropwise Addition of Acylating Agent cool->add_acyl add_arene Dropwise Addition of Aromatic Substrate add_acyl->add_arene react Allow to Warm to RT & Stir add_arene->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction (Ice / aq. HCl) monitor->quench extract Extract with Organic Solvent & Wash quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography / Distillation concentrate->purify end End purify->end

Caption: A generalized experimental workflow for Friedel-Crafts acylation.

Protocol 1: Classic Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol is adapted for the acylation of anisole with acetic anhydride.[1]

  • Materials: Anhydrous Aluminum Chloride (AlCl₃), Anisole, Acetic Anhydride, Anhydrous Dichloromethane (DCM), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, under a nitrogen or argon atmosphere.

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the round-bottom flask, cool the mixture to 0 °C using an ice bath.

    • Add acetic anhydride (1.0 equivalent) dropwise to the suspension over 15 minutes.

    • Following this, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains low.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Causality Check: The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and neutralizes the catalyst.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or distillation to yield the aryl ketone.

Protocol 2: Catalytic Friedel-Crafts Acylation using Ytterbium Triflate (Yb(OTf)₃)

This protocol describes a modern, solvent-free approach for the acylation of anisole with acetic anhydride.[1]

  • Materials: Ytterbium (III) Trifluoromethanesulfonate (Yb(OTf)₃), Anisole, Acetic Anhydride, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

  • Glassware: Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a round-bottom flask, combine anisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and Yb(OTf)₃ (2 mol%).

    • Causality Check: The use of a catalytic amount of Yb(OTf)₃ is possible due to its lower affinity for the product ketone compared to AlCl₃, allowing the catalyst to turn over. The reaction is heated to accelerate the rate with this less reactive catalytic system.

    • Heat the mixture to 100 °C and stir for 30 minutes. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution (to remove unreacted anhydride and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Trustworthiness Check: The catalyst can often be recovered from the aqueous washings by evaporation of the water, demonstrating the system's potential for recyclability.

    • Purify the product by column chromatography.

Conclusion and Future Outlook

While traditional Lewis acids like AlCl₃ remain workhorses in organic synthesis due to their high activity and low cost, the field is clearly moving towards more sustainable alternatives. Metal triflates and heterogeneous solid acids offer significant advantages, including catalytic activity, milder reaction conditions, easier workups, and the potential for recycling.[11][12] The data clearly shows that for activated substrates, these modern catalysts can provide yields comparable or superior to stoichiometric methods.[1][7]

Future research will continue to focus on developing novel, environmentally benign catalysts with even higher turnover numbers and broader substrate scopes, further cementing the Friedel-Crafts acylation as a powerful and efficient tool for the modern synthetic chemist.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.).
  • Leah4sci. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Nguyen, M. T. T., Le, N., et al. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega.
  • Sartori, G., & Maggi, R. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews.
  • da Silva, J. G., et al. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education.
  • Mechanistic and Synthetic Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation.
  • Friedel-Crafts Acylation of Toluene. (n.d.). Scribd.
  • Arata, K., & Ichikawa, M. (1980). The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by Calcined Iron Sulfate Activated by Exposure to a Mixture of Benzyl Chloride and Toluene. Bulletin of the Chemical Society of Japan.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

Sources

A Researcher's Guide to the Structure-Activity Relationship of Dichlorophenyl Ketones as Antimitotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichlorophenyl Ketone Scaffold in Anticancer Research

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, the dichlorophenyl ketone motif has emerged as a privileged scaffold, particularly for agents targeting mitosis. Mitosis, the process of cell division, is a hallmark of cancer's uncontrolled proliferation, making it an attractive target for chemotherapy.[1] Molecules that interfere with the mitotic machinery, known as antimitotic agents, can selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

The dichlorophenyl ketone core, characterized by a ketone linker flanked by a dichlorinated phenyl ring and another (often substituted) aromatic system, offers a unique combination of steric and electronic properties. The position of the chlorine atoms on the phenyl ring and the nature of the substituents on the other aromatic ring profoundly influence the compound's biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this chemical class, focusing on their role as inhibitors of tubulin polymerization, a key mechanism in disrupting mitosis. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols for synthesis and evaluation, offering a practical resource for researchers in drug discovery.

Core Scaffold Analysis: The Role of the Dichlorophenyl and Ketone Moieties

The foundational structure consists of two key components: the dichlorophenyl ring and the ketone linker.

  • Dichlorophenyl Ring: The presence and position of the two chlorine atoms are critical. Chlorine is an electron-withdrawing group with significant lipophilicity. The 3,4-dichloro and 2,6-dichloro substitution patterns are most frequently studied. This dichlorination often enhances binding affinity to target proteins, and subtle shifts in their position can dramatically alter biological outcomes. For instance, in some related scaffolds like dichlorophenylacrylonitriles, a 2,6-dichlorophenyl moiety led to a tenfold decrease in potency compared to a 3,4-dichloro moiety, highlighting the sensitivity of the target's binding pocket to the substitution pattern.[2]

  • Ketone Linker: The ketone's carbonyl group (C=O) acts as a rigid and polar linker. It can participate in hydrogen bonding with amino acid residues in the target protein's active site, serving as a crucial anchor point. Its conjugated position between two aromatic rings helps to flatten the molecule, facilitating stacking interactions within the binding pocket.

Structure-Activity Relationship (SAR) of Key Substitutions

The potency and selectivity of dichlorophenyl ketones can be finely tuned by strategic substitutions on the second aromatic ring (Ring B).

Impact of Substituent Position (Ortho, Meta, Para)

The location of substituents on Ring B dictates the molecule's spatial arrangement and its ability to fit within the target's binding site. In many antimitotic agents that target the colchicine binding site on tubulin, substitutions at the meta and para positions of Ring B are often more favorable than at the ortho position.

  • Para Substitution: Generally, this position is the most amenable to a wide range of substituents, from small electron-donating groups to larger, more complex moieties. This often leads to the most potent compounds in a series.

  • Meta Substitution: This position is also frequently beneficial for activity. The combination of multiple meta substituents can enhance potency.

  • Ortho Substitution: Substituents at the ortho position can introduce steric hindrance, potentially clashing with the binding site and reducing activity. However, in some cases, an ortho group can induce a conformational lock that is favorable for binding.

Influence of Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of the substituents on Ring B modulates the overall electron density of the molecule, affecting its interaction with the biological target.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) are commonly explored. A trimethoxy substitution pattern on Ring B is a classic feature of many potent tubulin inhibitors, such as combretastatin A-4 (CA-4). This arrangement appears to be highly complementary to the colchicine binding site on β-tubulin.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups (-NO₂) can also enhance activity. In a study on dichlorophenylacrylonitriles, the addition of nitro groups was found to enhance cytotoxic activity.[2]

Comparative Analysis: A Case Study

To illustrate these SAR principles, the following table summarizes hypothetical data for a series of 3,4-dichlorophenyl ketones, showcasing the impact of substitutions on Ring B on their ability to inhibit tubulin polymerization and cancer cell growth.

Compound ID Ring B Substitution (R) Tubulin Polymerization IC₅₀ (µM) MCF-7 Cell Growth GI₅₀ (µM)
1a Unsubstituted15.212.5
1b 4-Methoxy (-OCH₃)2.11.8
1c 4-Methyl (-CH₃)5.84.9
1d 4-Fluoro (-F)3.52.9
1e 3,4,5-Trimethoxy0.450.38
1f 2-Methoxy (-OCH₃)25.621.3

Data is representative and compiled for illustrative purposes based on common SAR trends.

From this data, several key insights emerge:

  • The unsubstituted compound 1a shows modest activity.

  • Adding a single electron-donating group at the para-position (1b , 1c ) or an electron-withdrawing halogen (1d ) significantly improves potency.

  • The most potent compound is 1e , which features the 3,4,5-trimethoxy pattern, a well-known pharmacophore for tubulin inhibitors that bind to the colchicine site.[3]

  • Placing a substituent at the ortho-position (1f ) dramatically reduces activity, likely due to steric hindrance.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for many potent dichlorophenyl ketones is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division.[4]

These compounds typically bind to the colchicine site on β-tubulin.[5] This binding event introduces a curve into the tubulin dimer, preventing it from assembling into straight protofilaments. The resulting disruption of microtubule dynamics leads to:

  • Failure to form a functional mitotic spindle.

  • Activation of the spindle assembly checkpoint.

  • Prolonged arrest of the cell cycle in the G2/M phase.[1]

  • Induction of apoptosis (programmed cell death).

This cascade of events is visualized in the signaling pathway diagram below.

Antimitotic Mechanism Compound Dichlorophenyl Ketone Inhibitor Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Disruption Leads to Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for dichlorophenyl ketone tubulin inhibitors.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for synthesis and biological evaluation are provided below.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes a general method for synthesizing a substituted dichlorophenyl ketone.

Objective: To synthesize (4-methoxyphenyl)(3,4-dichlorophenyl)methanone (analogous to compound 1b ).

Materials:

  • 1,2-Dichlorobenzene

  • 4-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (1.2 eq) to the flask, followed by anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Add 1,2-dichlorobenzene (3.0 eq) to the flask.

  • Dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred reaction mixture at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure ketone.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine the IC₅₀ value of a test compound for the inhibition of tubulin polymerization.

Principle: The assembly of microtubules from tubulin dimers causes an increase in light scattering (absorbance/turbidity). An inhibitor will prevent this increase.

Materials:

  • Tubulin (>99% pure, lyophilized) from a commercial source (e.g., Cytoskeleton, Inc.)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP), 100 mM stock

  • Test compound stock solution in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate, temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare serial dilutions of the test compound in G-PEM buffer. Also prepare controls: vehicle (DMSO), positive (paclitaxel), and negative (colchicine).

  • In a pre-chilled 96-well plate on ice, add the compound dilutions.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the tubulin/GTP solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The general workflow for a structure-activity relationship study is depicted below.

SAR Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Assay In Vitro Biological Assay (e.g., Tubulin Polymerization) Purification->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Establish SAR Data->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for a Structure-Activity Relationship study.

Conclusion and Future Directions

The substituted dichlorophenyl ketone scaffold represents a versatile and potent class of antimitotic agents. The structure-activity relationship is well-defined, with the dichlorination pattern and the substitution on the second phenyl ring being key determinants of activity. Specifically, 3,4-dichlorination combined with a 3,4,5-trimethoxy substitution on the second ring is a highly effective combination for inhibiting tubulin polymerization by binding to the colchicine site.

Future research should focus on optimizing the pharmacokinetic properties of these compounds. While many exhibit high in vitro potency, challenges such as poor aqueous solubility and metabolic instability can hinder their clinical translation. The introduction of solubilizing groups or the exploration of bioisosteric replacements for the ketone linker could yield next-generation compounds with improved drug-like properties, paving the way for new and effective anticancer therapies.

References

  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. (Source: PubMed, URL: [Link])
  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. (Source: ScienceDirect, URL: [Link])
  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (Source: PubMed, URL: [Link])
  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz
  • Structure-Activity Relationships for Anticancer Activity.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (Source: NIH, URL: [Link])
  • Natural products as new antimitotic compounds for anticancer drug development. (Source: PMC, URL: [Link])
  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (Source: PubMed, URL: [Link])
  • Isolation of a natural product with anti-mitotic activity from a toxic Canadian prairie plant. (Source: SpringerLink, URL: [Link])
  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (Source: NIH, URL: [Link])
  • Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (Source: NIH, URL: [Link])
  • Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. (Source: PMC, URL: [Link])
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Phytochemical screening and antioxidant, antimitotic, and antiproliferative activities of Trichodesma indicum shoot. (Source: PMC, URL: [Link])

Sources

A Comparative Guide to the Biological Activity of 1-(3,4-Dichlorophenyl)pentan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 1-(3,4-Dichlorophenyl)pentan-1-one and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential mechanisms of action, and structure-activity relationships (SAR) of this chemical scaffold. By synthesizing data from analogous compounds and outlining detailed experimental protocols, we aim to provide a framework for future research and development in this area.

Introduction

This compound is a synthetic compound characterized by a pentan-1-one chain attached to a 3,4-dichlorinated phenyl ring. The presence of the dichlorophenyl moiety is a common feature in various biologically active molecules, suggesting its potential for diverse pharmacological effects. While direct and extensive biological studies on this compound are not widely published, analysis of its structural analogs provides significant insights into its potential bioactivities, including cytotoxicity against cancer cell lines and modulation of monoamine transporters. This guide will explore these potential activities through a comparative lens, drawing upon data from structurally similar compounds to elucidate the key features governing their biological effects.

Potential Biological Activities and Rationale for Investigation

The chemical structure of this compound suggests two primary areas of biological investigation: anticancer cytotoxicity and modulation of neurotransmitter transporters.

  • Cytotoxicity: The dichlorophenyl group is a known pharmacophore in a variety of cytotoxic agents. Its electron-withdrawing nature can contribute to interactions with biological macromolecules, potentially leading to cell death. Studies on various dichlorophenyl-containing compounds have demonstrated their ability to induce apoptosis and inhibit cell proliferation in numerous cancer cell lines.

  • Monoamine Transporter Inhibition: The phenethylamine backbone embedded within the structure of this compound is a classic feature of compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the central nervous system, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.

Comparative Analysis of Analog Biological Activity

In the absence of direct comparative data for this compound, we have compiled and analyzed data from structurally related analogs to infer potential structure-activity relationships.

Cytotoxic Activity

The cytotoxic potential of compounds bearing the dichlorophenyl moiety has been demonstrated in various studies. The following table summarizes the cytotoxic activity (IC50 values) of representative dichlorophenyl-containing compounds against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56[1]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127[1]
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileA549 (Lung)7.7[2]
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileMIA PaCa-2 (Pancreatic)7.3[2]
1,3-disubstituted thiourea with 3,4-dichlorophenyl groupSW620 (Colon)1.5[3]

Structure-Activity Relationship (SAR) Insights for Cytotoxicity:

  • Substitution on the Phenyl Ring: The presence and position of chloro-substituents on the phenyl ring significantly influence cytotoxicity. Dichloro-substitution, as seen in the parent compound, is a common feature in potent cytotoxic agents.

  • Modifications to the Ketone Moiety: Analogs with different functional groups in place of or attached to the pentan-1-one chain, such as the acrylonitrile and benzo[f]chromene moieties, exhibit potent anticancer activity. This suggests that the dichlorophenyl group can be a scaffold for developing diverse cytotoxic compounds.

  • Nature of the Side Chain: The length and composition of the alkyl chain can modulate activity. While specific data on varying the pentyl chain of the parent compound is limited, in related series, altering chain length often impacts lipophilicity and, consequently, cell permeability and target engagement.

Monoamine Transporter Inhibition

Analogs of 1-phenylpentan-1-one, particularly those with a pyrrolidine ring at the alpha position (pyrovalerone analogs), are known to be potent inhibitors of DAT and NET.

Compound/AnalogDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)5-HT Uptake IC₅₀ (nM)Reference
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)21.419533305228.3>10,000[4]
1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-onePotent InhibitorPotent InhibitorWeak Inhibitor---[4]
Prolintane (1-(1-phenylpentan-2-yl)pyrrolidine)Potent InhibitorPotent InhibitorWeak Inhibitor---[5]

Structure-Activity Relationship (SAR) Insights for Monoamine Transporter Inhibition:

  • Dichlorophenyl Substitution: The 1-(3,4-dichlorophenyl) substitution in the pyrovalerone series leads to potent DAT and NET inhibition, suggesting that our target compound, this compound, may also exhibit similar activity.[4]

  • Alkyl Chain Length: In the cathinone class, the length of the alkyl chain (corresponding to the pentan-1-one in our case) influences potency at monoamine transporters.

  • Amine Substitution: The presence of a cyclic amine, like the pyrrolidine in pyrovalerone analogs, is a key determinant of high affinity for DAT and NET. While our parent compound lacks this, its core structure still presents a pharmacophore for potential interaction.

Experimental Protocols

To facilitate comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to compare the cytotoxic effects of this compound and its analogs on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound and its synthesized analogs

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Solution incubation->mtt_add formazan_solubilization Solubilize Formazan mtt_add->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Monoamine Transporter Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound and its analogs for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • This compound and its synthesized analogs

  • Assay buffer (specific for each transporter)

  • Non-specific binding inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Assay Setup cluster_binding Binding & Separation cluster_detection Detection & Analysis reagents Combine Membranes, Radioligand, & Test Compound incubation Incubate to Equilibrium reagents->incubation controls Prepare Total & Non-specific Binding Controls controls->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Calculate Ki Values scintillation->analysis

Caption: Workflow for the radioligand binding assay.

Conclusion

While direct experimental data on the biological activity of this compound is limited, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential as both a cytotoxic agent and a modulator of monoamine transporters. The presence of the 3,4-dichlorophenyl moiety is a key structural feature associated with potent biological effects in related compounds. The experimental protocols detailed in this guide offer a robust framework for systematically evaluating the biological activities of this compound and its newly synthesized analogs. Further research in this area, guided by the structure-activity relationships discussed, holds the potential to uncover novel therapeutic leads.

References

  • Baker, J. R., Gilbert, J., Paula, S., & Xiao, X. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1447–1458. [Link]
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 21(1), 30. [Link]
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
  • Reith, M. E., Blough, B. E., & Rothman, R. B. (2015). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. European journal of pharmacology, 764, 443–452. [Link]
  • Szymańska, E., Wróbel, D., & Płaziński, W. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11649. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Dichlorophenyl)pentan-1-one is a key intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a dichlorinated phenyl ring attached to a pentanoyl chain, makes it a versatile building block for more complex molecules. The efficient and cost-effective synthesis of this ketone is, therefore, a topic of significant interest to researchers and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive comparison of three distinct synthetic routes to this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations. The methodologies explored are:

  • Direct Acylation via Friedel-Crafts Reaction: A classic and direct approach to forming the aryl ketone bond.

  • Convergent Synthesis via Grignard Reaction: A flexible method offering two convergent pathways.

  • Sequential Oxidation of a Secondary Alcohol: A two-step approach involving the initial formation of an alcohol followed by oxidation.

By presenting these alternatives with supporting data and field-proven insights, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Route 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2]

Causality Behind Experimental Choices

In this route, 1,2-dichlorobenzene is reacted with valeryl chloride. The two chlorine atoms on the benzene ring are deactivating, making the aromatic ring less nucleophilic and the reaction more challenging than with activated rings.[3] Consequently, a stoichiometric amount of a potent Lewis acid catalyst like AlCl₃ is often necessary to drive the reaction to completion. The reaction is directed to the 4-position (para to the chloro group at position 1) primarily due to steric hindrance from the adjacent chlorine atom.

The choice of a non-polar solvent like dichloromethane is standard, as it is inert under the reaction conditions and effectively dissolves the reactants. The reaction is initially cooled to control the exothermic formation of the acylium ion complex, and then warmed to provide the necessary activation energy for the substitution reaction. A meticulous aqueous workup is critical to quench the reaction, decompose the aluminum chloride complex, and remove inorganic byproducts.

Visualizing the Workflow: Friedel-Crafts Acylation

Friedel-Crafts Acylation Workflow Workflow for Friedel-Crafts Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1,2-Dichlorobenzene Valeryl Chloride Anhydrous AlCl₃ cooling Cool to 0-5 °C solvent Anhydrous Dichloromethane setup Dry Glassware Inert Atmosphere (N₂) addition Slow Addition of Valeryl Chloride cooling->addition warming Warm to RT Stir for 1-3h addition->warming quench Quench with Ice/HCl extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Vacuum Distillation or Chromatography dry->purify product 1-(3,4-Dichlorophenyl) pentan-1-one

Caption: Step-by-step workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The system is flushed with nitrogen.

  • Reagent Charging: Anhydrous aluminum chloride (1.3 equivalents) is suspended in anhydrous dichloromethane in the flask and cooled to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Valeryl chloride (1.0 equivalent) is added dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: 1,2-Dichlorobenzene (1.0 equivalent) is added dropwise over 30 minutes, keeping the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Grignard Reagents

Grignard reactions are powerful carbon-carbon bond-forming reactions that utilize organomagnesium halides.[4] This route offers two convergent approaches to the target ketone.

Pathway 2a: 3,4-Dichlorophenylmagnesium Halide and an Acyl Chloride

In this pathway, a Grignard reagent is first prepared from a 3,4-dihalobenzene (e.g., 1-bromo-3,4-dichlorobenzene). This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeryl chloride. A significant challenge with this approach is the high reactivity of the Grignard reagent, which can react with the ketone product to form a tertiary alcohol as a byproduct. To mitigate this, the reaction is typically carried out at low temperatures.

Pathway 2b: n-Butylmagnesium Chloride and 3,4-Dichlorobenzoyl Chloride

This alternative Grignard pathway involves the reaction of a commercially available or freshly prepared n-butylmagnesium chloride with 3,4-dichlorobenzoyl chloride. Similar to Pathway 2a, the formation of a tertiary alcohol byproduct is a potential issue. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can be an effective strategy to favor ketone formation over alcohol production.[5]

Visualizing the Grignard Synthesis Pathways

Grignard Synthesis Pathways Convergent Grignard Synthesis Pathways cluster_2a Pathway 2a cluster_2b Pathway 2b start_2a 3,4-Dichlorohalobenzene + Mg grignard_2a 3,4-Dichlorophenyl- magnesium Halide start_2a->grignard_2a reaction_2a Reaction at low temp. grignard_2a->reaction_2a acyl_chloride Valeryl Chloride acyl_chloride->reaction_2a workup Aqueous Workup & Purification reaction_2a->workup start_2b n-Butyl Chloride + Mg grignard_2b n-Butylmagnesium Chloride start_2b->grignard_2b reaction_2b Reaction at low temp. grignard_2b->reaction_2b benzoyl_chloride 3,4-Dichlorobenzoyl Chloride benzoyl_chloride->reaction_2b reaction_2b->workup product 1-(3,4-Dichlorophenyl) pentan-1-one workup->product Oxidation Pathway Sequential Synthesis via Oxidation start 3,4-Dichlorobenzaldehyde + n-Butylmagnesium Bromide grignard_reaction Grignard Reaction start->grignard_reaction workup1 Aqueous Workup grignard_reaction->workup1 alcohol 1-(3,4-Dichlorophenyl) pentan-1-ol oxidation Oxidation (e.g., PCC, Swern) alcohol->oxidation workup2 Workup & Purification oxidation->workup2 product 1-(3,4-Dichlorophenyl) pentan-1-one workup1->alcohol workup2->product

Sources

The Analyst's Guide to Distinguishing Ortho, Meta, and Para Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical analysis and drug development, the unambiguous identification of positional isomers is a frequent and critical challenge. Ortho (1,2-), meta (1,3-), and para (1,4-) isomers of disubstituted benzene derivatives, while possessing the same molecular formula and mass, exhibit distinct physical, chemical, and biological properties. This divergence in behavior underscores the necessity for robust analytical methodologies capable of their definitive differentiation. Mass spectrometry alone often falls short in this task, as these isomers typically yield identical or very similar fragmentation patterns.[1][2]

This guide provides an in-depth comparison of three fundamental spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as powerful tools for distinguishing these closely related compounds. We will delve into the theoretical underpinnings that give rise to their unique spectral fingerprints and provide field-proven experimental insights and protocols to empower researchers in their analytical endeavors.

The Decisive Fingerprint: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, which are exquisitely sensitive to its geometry and symmetry. For disubstituted benzene derivatives, the most diagnostic information arises from the carbon-hydrogen (C-H) out-of-plane bending vibrations, often referred to as "wagging" modes.[1][3] The number of adjacent hydrogen atoms on the aromatic ring directly influences the frequency of these vibrations, making the 900-650 cm⁻¹ region of the IR spectrum a highly reliable "fingerprint" for substitution patterns.[1][4]

Causality of IR Differentiation

The key to distinguishing o-, m-, and p-isomers lies in how the substitution pattern affects the collective motion of the remaining C-H bonds.

  • Ortho-isomers have four adjacent C-H bonds on the ring. This arrangement typically gives rise to a single, strong absorption band in the range of 770-735 cm⁻¹.[3][5]

  • Meta-isomers possess three adjacent C-H bonds and one isolated C-H bond. This leads to two characteristic bands: one for the three adjacent hydrogens (810-750 cm⁻¹) and another strong band for the isolated hydrogen, often appearing as a ring bending vibration near 690 cm⁻¹.[3][6]

  • Para-isomers , due to their high symmetry (assuming identical substituents), have two pairs of adjacent C-H bonds located opposite each other. This results in a single, strong absorption band, typically at a higher frequency than the ortho-isomer, in the range of 860-790 cm⁻¹.[6]

The presence or absence of a ring-bending peak around 690 cm⁻¹ is another valuable diagnostic tool. It is typically present for mono- and meta-substituted rings but absent for ortho- and para-substituted rings.[3]

Comparative IR Data: The Xylene Isomers

The xylenes (dimethylbenzenes) serve as a classic example for illustrating these differences.

IsomerSubstitution PatternKey IR Absorption Bands (C-H out-of-plane bend)
Ortho-xylene 1,2-disubstitutedStrong band at ~742 cm⁻¹[3]
Meta-xylene 1,3-disubstitutedBands at ~768 cm⁻¹ and ~691 cm⁻¹ (ring bend)[3]
Para-xylene 1,4-disubstitutedStrong band at ~795 cm⁻¹[6]

Unraveling Molecular Symmetry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of positional isomers. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides unambiguous information about molecular symmetry, connectivity, and the electronic effects of substituents.

¹H NMR: A Tale of Symmetry, Splitting, and Coupling

The differentiation of isomers in ¹H NMR relies on three key parameters: the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) due to spin-spin coupling.

  • Number of Signals: The number of unique proton environments in a molecule dictates the number of signals in the ¹H NMR spectrum. The symmetry of the isomer is the determining factor.

    • Para-isomers with identical substituents are highly symmetrical, often showing only one or two signals in the aromatic region. For example, 1,4-dichlorobenzene exhibits a single sharp singlet because all four aromatic protons are chemically equivalent.[7]

    • Ortho-isomers typically show a more complex pattern, often appearing as a multiplet or two distinct multiplets, reflecting the two sets of chemically non-equivalent protons.[7]

    • Meta-isomers generally display the most complex spectra with up to four distinct signals in the aromatic region, as all four protons can be in unique chemical environments.[7]

  • Splitting Patterns and Coupling Constants (J): The multiplicity of a signal is determined by the number of neighboring protons ('n'), following the 'n+1' rule for first-order spectra. The magnitude of the coupling constant (J) is distance-dependent and highly diagnostic of the substitution pattern.[8]

    • Ortho-coupling (³JHH): Coupling between adjacent protons (3 bonds apart) is the strongest, typically 6-9 Hz.

    • Meta-coupling (⁴JHH): Coupling between protons separated by two carbons (4 bonds apart) is much smaller, around 1-3 Hz.

    • Para-coupling (⁵JHH): Coupling between protons across the ring (5 bonds apart) is often negligible (0-1 Hz) and not always resolved.[8]

The presence of large ortho-coupling constants is a clear indicator of adjacent protons, helping to piece together the substitution pattern.

¹³C NMR: A Direct Count of Unique Carbons

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of chemically non-equivalent carbon atoms in a molecule, making it an exceptionally clear method for distinguishing isomers based on their symmetry.[9]

  • Para-isomer (e.g., 1,4-dichlorobenzene): Due to its high symmetry, it will show only two signals for the aromatic carbons (one for the two carbons bearing chlorine and one for the two carbons bearing hydrogen).[10][11]

  • Ortho-isomer (e.g., 1,2-dichlorobenzene): Possesses a plane of symmetry that makes pairs of carbons equivalent, resulting in three distinct aromatic carbon signals.[10][11]

  • Meta-isomer (e.g., 1,3-dichlorobenzene): Has lower symmetry, resulting in four distinct signals for the aromatic carbons.[10][11]

Comparative NMR Data: The Dichlorobenzene Isomers
IsomerSymmetryNo. of ¹H NMR Signals (Aromatic)No. of ¹³C NMR Signals (Aromatic)
Ortho (1,2) C₂ᵥ2 (Multiplets)3[11]
Meta (1,3) C₂ᵥ3 or 4 (Complex)4[11]
Para (1,4) D₂ₕ1 (Singlet)2[11]

Electronic Transitions as a Probe: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The position of substituents on a benzene ring can alter the energy of these orbitals, leading to differences in the wavelength of maximum absorbance (λmax) and molar absorptivity (ε).

Causality of UV-Vis Differentiation

The effect of substituents on the UV-Vis spectrum depends on their electronic nature (electron-donating or electron-withdrawing) and their ability to engage in resonance with the aromatic π-system.

  • Resonance and Conjugation: Substituents that can extend the conjugated π-system of the benzene ring (e.g., -NO₂, -C=O) will lower the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer λmax. The effectiveness of this resonance is position-dependent.

  • Steric Effects: In ortho-isomers, bulky substituents can sterically hinder each other, forcing one group out of the plane of the benzene ring. This disruption of planarity reduces conjugation and can lead to a hypsochromic (blue) shift to a shorter λmax compared to the para-isomer, where such steric hindrance is absent.

  • Intramolecular Hydrogen Bonding: In some ortho-isomers, like o-nitrophenol, intramolecular hydrogen bonding can occur. This can also influence the electronic transitions and lead to a different λmax compared to its meta and para counterparts where this is not possible.

Comparative UV-Vis Data: The Nitrophenol Isomers

The nitrophenols provide a clear example of how substitution patterns affect electronic spectra.[12]

IsomerKey Featuresλmax (in acidic water)
Ortho-nitrophenol Intramolecular H-bonding~279 nm, ~351 nm[12]
Meta-nitrophenol Nitro group has less resonance effect~275 nm, ~335 nm
Para-nitrophenol Maximum resonance between -OH and -NO₂~317 nm[13]

Note: λmax values can be highly solvent and pH-dependent. The deprotonated phenolate forms show significant red shifts. For instance, p-nitrophenolate has a λmax around 400-405 nm.[3][13]

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is paramount.

General Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the spectroscopic analysis and comparison of positional isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison Sample Obtain Isomer Samples (Ortho, Meta, Para) Prep_NMR Prepare NMR Samples (in Deuterated Solvent + TMS) Sample->Prep_NMR Prep_IR Prepare IR Samples (Neat Liquid Film or KBr Pellet) Sample->Prep_IR Prep_UV Prepare UV-Vis Samples (Dilute in UV-grade Solvent) Sample->Prep_UV Run_NMR Acquire ¹H and ¹³C NMR Spectra Prep_NMR->Run_NMR Run_IR Acquire FT-IR Spectrum Prep_IR->Run_IR Run_UV Acquire UV-Vis Spectrum Prep_UV->Run_UV Interp_NMR Analyze Chemical Shifts, Splitting Patterns, No. of Signals Run_NMR->Interp_NMR Interp_IR Analyze Fingerprint Region (C-H out-of-plane bends) Run_IR->Interp_IR Interp_UV Analyze λmax and Molar Absorptivity Run_UV->Interp_UV Compare Tabulate & Compare Data for Isomer Identification Interp_NMR->Compare Interp_IR->Compare Interp_UV->Compare

Caption: A systematic workflow for the spectroscopic comparison of isomers.

Protocol 1: FT-IR Sample Preparation (Neat Liquid)

This protocol is suitable for liquid samples, such as the xylene isomers.

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is impeccably clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to fully evaporate.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorbances from the sample spectrum.

  • Sample Application: Place a single drop of the liquid isomer directly onto the center of the ATR crystal.[1][14]

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal and acquire the FT-IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent after analysis to prevent cross-contamination.

Protocol 2: NMR Sample Preparation and Acquisition

This protocol is a standard procedure for obtaining high-resolution spectra of soluble organic compounds.

  • Sample Weighing: Accurately weigh 5-20 mg of the isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[15][16]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[15] The solvent should completely dissolve the sample.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[8] The sample height should be approximately 4-5 cm.[17]

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be 'locked' onto the deuterium signal of the solvent and 'shimmed' to optimize the magnetic field homogeneity.[15] Following this, the desired ¹H and/or ¹³C NMR experiments can be run.

Conclusion

The differentiation of ortho, meta, and para isomers, while challenging for mass-based methods, is readily achievable through a systematic application of spectroscopic techniques. IR spectroscopy offers a rapid and definitive fingerprint based on C-H out-of-plane vibrations. NMR spectroscopy, through a detailed analysis of chemical shifts, coupling constants, and the number of unique signals, provides an unparalleled level of structural detail rooted in molecular symmetry. Finally, UV-Vis spectroscopy can offer complementary evidence based on the distinct electronic transitions influenced by the substitution pattern. By understanding the fundamental principles behind each technique and employing robust experimental protocols, researchers can confidently and accurately characterize these crucial positional isomers.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). National Institutes of Health.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2020). Royal Society of Chemistry.
  • How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry.
  • There are three different isomers of dichlorobenzene. (n.d.). Pearson+.
  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Chromatography Online.
  • Electronic Supplementary Information. (2014). The Royal Society of Chemistry.
  • 1H and 13C chemical shifts (ppm) and H-H and C-H coupling constants... (n.d.). ResearchGate.
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (2022). National Institutes of Health.
  • IR Spectrum: Aromatics. (n.d.). Química Organica.org.
  • Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts.
  • How To Prepare And Run An NMR Sample. (2025). Alwsci Blog.
  • There are three different isomers of dichlorobenzene. (n.d.). Pearson+.
  • 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Aromatic Fingerprint Vibrations. (n.d.). Oregon State University.
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. (2014). ResearchGate.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2020). ResearchGate.
  • Look at the ^1H NMR spectra of dichlorobenzene. (2017). Chegg.
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. (n.d.). ResearchGate.
  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility.
  • 4-Nitrophenol. (n.d.). Wikipedia.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Pharmaceutical Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is paramount to ensuring its safety and efficacy. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), focusing on their cross-validation for robust purity assessment. As professionals in this highly regulated field, our commitment is to data integrity, a principle upheld by rigorous analytical method validation.[1][2]

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[1] HPLC is the workhorse for non-volatile and thermally labile compounds, making it suitable for a vast range of active pharmaceutical ingredients (APIs).[1][3][4] Conversely, GC-MS is the gold standard for volatile and semi-volatile compounds, excelling in areas like residual solvent analysis.[1][3][5] Employing both techniques in an orthogonal manner—using two independent methods to validate a result—provides a comprehensive and trustworthy impurity profile.[6][7]

This guide will navigate the principles of each technique, the strategic design of a cross-validation study, and the interpretation of comparative data, all grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10]

Part 1: Foundational Principles: HPLC and GC-MS in Purity Analysis

A solid understanding of the underlying principles of each technique is crucial for designing a meaningful cross-validation study.

High-Performance Liquid Chromatography (HPLC): The Versatile Separator

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[11][12][13][14] The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase.[11]

  • Principle of Separation: In reverse-phase HPLC, the most common mode, a non-polar stationary phase is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later than polar compounds.[14]

  • Detection: A variety of detectors can be coupled with HPLC, with the Diode Array Detector (DAD) or UV-Vis detector being common for purity analysis, providing information on the analyte's absorbance of light.[15] For definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).[16]

  • Strengths for Purity Assessment:

    • Applicable to a wide range of non-volatile and thermally sensitive compounds.[1]

    • High precision and accuracy in quantification.[11]

    • Robust and well-established methods for pharmaceutical analysis.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist

GC-MS is a powerful hybrid technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[17][18][19]

  • Principle of Separation: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase.[5][20] Separation is based on the compound's boiling point and its interaction with the stationary phase.[5]

  • Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly confident identification.[5][17][18]

  • Strengths for Purity Assessment:

    • Exceptional for the analysis of volatile and semi-volatile impurities, such as residual solvents.[1][5]

    • High sensitivity and specificity, often considered a "gold standard" for forensic substance identification.[18]

    • Provides structural information for the identification of unknown impurities.[5]

Part 2: Designing a Robust Cross-Validation Study

Cross-validation is a formal process to confirm that a validated analytical method produces consistent and reliable results under different conditions, such as when comparing two different analytical techniques.[21][22] The objective is to demonstrate the interchangeability of the HPLC and GC-MS methods for the intended purity assessment, within defined limits.

A comprehensive cross-validation protocol should be established a priori, outlining the objectives, acceptance criteria, and procedures, in alignment with ICH Q2(R2) guidelines.[8][21][23]

Key Validation Parameters for Cross-Validation

The following parameters are critical for demonstrating the equivalency of HPLC and GC-MS methods for purity assessment:

  • Specificity/Selectivity: This is arguably the most critical parameter for an impurity method.[16] It is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.

    • Experimental Approach: Analyze spiked samples containing the API and all known impurities. Forced degradation studies (exposing the drug substance to stress conditions like heat, light, acid, base, and oxidation) should be performed to generate potential degradation products and demonstrate that they are resolved from the main peak and each other.[16]

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[24]

    • Experimental Approach: Prepare a series of solutions of the analyte and impurities at a minimum of five different concentrations, spanning from the reporting threshold to above the specification limit. Plot the response versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Experimental Approach: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte and impurities at different concentration levels (typically 80%, 100%, and 120% of the target concentration). Analyze a minimum of nine determinations across the specified range (e.g., three concentrations with three replicates each).[9][24]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[25]

    • Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range.[25]

    • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.[25]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Experimental Approach: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve.

Workflow for Cross-Validation of HPLC and GC-MS

The following diagram illustrates a logical workflow for conducting a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Objectives & Acceptance Criteria protocol Develop Cross-Validation Protocol (ICH Q2) start->protocol prep Prepare Homogeneous Sample Lots & Spiked Samples protocol->prep hplc_val Perform HPLC Method Validation/ Verification prep->hplc_val gcms_val Perform GC-MS Method Validation/ Verification prep->gcms_val hplc_analysis Analyze Samples via HPLC hplc_val->hplc_analysis gcms_analysis Analyze Samples via GC-MS gcms_val->gcms_analysis compare Statistically Compare Results (e.g., t-test, F-test) hplc_analysis->compare gcms_analysis->compare criteria Results Meet Acceptance Criteria? compare->criteria report Generate Cross-Validation Report criteria->report Yes investigate Investigate Discrepancies criteria->investigate No end Methods are Cross-Validated report->end investigate->protocol Revise Protocol/ Methods

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

Part 3: Experimental Protocols and Comparative Data

To illustrate the cross-validation process, consider the purity assessment of a hypothetical API, "Exemplaribine," which is a semi-volatile molecule with the potential for both volatile and non-volatile impurities.

Detailed Experimental Protocol: HPLC-DAD Method
  • Instrumentation: High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade), Exemplaribine reference standard, and known impurity standards.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitoring at 275 nm.

  • Sample Preparation: Dissolve 10 mg of the Exemplaribine sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

Detailed Experimental Protocol: GC-MS Method
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

  • Chemicals and Reagents: Dichloromethane (GC grade), Helium (99.999% purity), Exemplaribine reference standard, and known impurity standards.

  • Chromatographic and Spectrometric Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

  • Sample Preparation: Dissolve 10 mg of the Exemplaribine sample in 10 mL of Dichloromethane to obtain a 1 mg/mL solution.

Comparative Data Summary

The following tables summarize the hypothetical validation data obtained for the purity assessment of Exemplaribine using the described HPLC and GC-MS methods.

Table 1: Comparison of Linearity and Range

ParameterHPLC-DADGC-MSAcceptance Criteria
Analyte Exemplaribine Exemplaribine
Linearity (r²)0.99980.9995≥ 0.999
Range (% of target)0.05% - 150%0.05% - 150%Reportable
Impurity A (Volatile) Not Applicable (Co-elutes with solvent)0.9992≥ 0.995
Impurity B (Non-Volatile) 0.9996Not Applicable (Thermally degrades)≥ 0.995

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-DADGC-MSAcceptance Criteria
Accuracy (% Recovery)
Low (80%)99.5%101.2%98.0% - 102.0%
Medium (100%)100.2%100.5%98.0% - 102.0%
High (120%)100.8%99.8%98.0% - 102.0%
Precision (RSD%)
Repeatability (n=6)0.8%1.2%≤ 2.0%
Intermediate Precision (n=12)1.5%1.8%≤ 3.0%

Table 3: Comparison of LOD and LOQ

ParameterHPLC-DADGC-MSAcceptance Criteria
LOD (%)0.01%0.005%Sufficiently low to detect impurities at 0.03%
LOQ (%)0.03%0.015%Sufficiently low to quantify impurities at 0.05%

Part 4: Interpretation and Strategic Implementation

The data presented in the tables demonstrate that both the HPLC and GC-MS methods are suitable for the purity assessment of Exemplaribine, but they provide complementary information.

  • Complementary Strengths: The HPLC method successfully quantifies the non-volatile "Impurity B," which is not amenable to GC analysis. Conversely, the GC-MS method is essential for detecting and quantifying the volatile "Impurity A," which would be missed by the HPLC method. This highlights the power of using orthogonal methods for a complete impurity profile.[6][7]

  • Cross-Validation Success: For the parent compound, Exemplaribine, both methods demonstrate excellent linearity, accuracy, and precision, meeting the pre-defined acceptance criteria. This indicates that for the quantification of the main component, the methods can be used interchangeably, which is a successful outcome of the cross-validation.[21]

Decision-Making Framework for Method Selection

The choice of which method to use for routine analysis, or if both are required, depends on the specific goals of the analysis.

MethodSelection start Purity Assessment Required q1 Are volatile impurities a concern? (e.g., residual solvents) start->q1 q2 Are non-volatile or thermally labile impurities a concern? q1->q2 Yes hplc Utilize Validated HPLC Method q1->hplc No gcms Utilize Validated GC-MS Method q2->gcms No both Utilize Both HPLC and GC-MS (Orthogonal Approach) q2->both Yes

Caption: Decision Tree for Selecting the Appropriate Analytical Method.

Conclusion: A Commitment to Data Integrity

The cross-validation of HPLC and GC-MS methods is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the quality and safety of pharmaceutical products. By demonstrating the consistency and reliability of data across different analytical platforms, we build a comprehensive understanding of a drug substance's purity profile. This guide has provided a framework for designing, executing, and interpreting a cross-validation study, emphasizing the causality behind experimental choices and the importance of a self-validating system. As Senior Application Scientists, our role is to ensure that the analytical data we produce is not only accurate and precise but also irrefutably trustworthy, thereby safeguarding patient health.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Research and Reviews. (2024, April 12). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Chromatographic Method Validation: A Review of Current Practices and Procedures. II. Guidelines for Primary Validation Parameters.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
  • MDPI. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
  • Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography | GC Principle Explained.
  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
  • LCGC North America. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Longdom Publishing. (n.d.). The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances.
  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Wikipedia. (n.d.). Cross-validation (statistics).
  • La démarche ISO 17025. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Chemistry LibreTexts. (2022, September 5). Principles of Gas Chromatography.
  • ResearchGate. (2025, October 31). Evaluating Chromatographic and Spectroscopic Techniques in Counterfeit Drug Identification.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • Houston Methodist Scholars. (1996, January 1). Comparison of HPLC and GC-MS for measurement of cocaine and metabolites in human urine.
  • Journal of Analytical Toxicology. (1996, September). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine.
  • ResearchGate. (2025, September 25). HPLC-PDA versus GC-MS in the analysis of paracetamol and non-steroidal anti-inflammatory drugs in wastewater.
  • Clinical Laboratory Science. (2018, January 1). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory.

Sources

An In-Depth Technical Guide to the Inter-Laboratory Reproducibility of 1-(3,4-Dichlorophenyl)pentan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the reliable synthesis of key intermediates is paramount. 1-(3,4-Dichlorophenyl)pentan-1-one is a valuable building block in the development of various biologically active molecules.[1][2] This guide provides a comprehensive analysis of its synthesis via Friedel-Crafts acylation, focusing on the critical factors that influence inter-laboratory reproducibility. We will delve into a detailed, optimized protocol, compare it with alternative synthetic strategies, and provide robust analytical methodologies for quality control, thereby offering a framework for achieving consistent and reliable results.

The Synthetic Challenge: Understanding Variability in Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, is the most common route to aryl ketones like this compound.[3][4] Despite its long history, the reaction's reproducibility can be challenging, influenced by a multitude of factors that can lead to significant variations in yield and purity across different laboratories.[5]

Key contributors to this variability include:

  • Purity of Reagents and Solvents: Trace impurities in starting materials or solvents can have a profound impact on the reaction outcome.

  • Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Variations in its quality and handling can lead to inconsistent results.[3]

  • Reaction Conditions: Precise control of temperature, reaction time, and addition rates is crucial for minimizing side reactions and ensuring complete conversion.

  • Work-up and Purification Procedures: Differences in quenching, extraction, and purification techniques can significantly affect the final yield and purity of the product.

This guide aims to provide a standardized approach to mitigate these variables and enhance the reproducibility of the synthesis of this compound.

Optimized Synthesis Protocol for this compound

This protocol is designed to be a robust and reproducible method for the synthesis of the target compound.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation 1,2-Dichlorobenzene 1,2-Dichlorobenzene This compound This compound 1,2-Dichlorobenzene->this compound 1. Valeryl Chloride, AlCl3 2. H2O

A schematic of the Friedel-Crafts acylation for the synthesis of this compound.

Materials:

  • 1,2-Dichlorobenzene (≥99% purity)

  • Valeryl chloride (≥99% purity)

  • Anhydrous aluminum chloride (AlCl₃) (≥99% purity)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the slurry to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add valeryl chloride (1.0 equivalent) to the stirred slurry via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: To the resulting mixture, add 1,2-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a crystalline solid.[6]

Comparative Analysis of Synthetic Methods

While Friedel-Crafts acylation is the most direct route, other methods for aryl ketone synthesis exist, each with its own set of advantages and disadvantages that can impact reproducibility and scalability.

FeatureFriedel-Crafts AcylationSuzuki CouplingTandem Catalyzed Addition
Reaction Type Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-CouplingPlatinum-catalyzed addition followed by oxidation
Key Reactants Arene, Acyl Halide/AnhydrideOrganoboron Compound, Acyl HalideArylboronic acid, Aldehyde
Catalyst Lewis Acid (e.g., AlCl₃)Palladium ComplexPlatinum Complex
Substrate Scope Generally requires electron-rich arenes.[3]Broad, including electron-poor and heterocyclic systems.Good for a range of arylboronic acids and aldehydes.[5]
Functional Group Tolerance Limited; sensitive to basic groups.[4]Excellent.Generally good.
Reaction Conditions Often harsh, requires stoichiometric, moisture-sensitive catalyst.[3]Generally mild, catalytic amounts of palladium.Can require microwave energy for high yields.[5]
Reproducibility Challenges Highly sensitive to reagent purity and moisture.Catalyst activity and ligand integrity can be variable.Requires careful control of tandem reaction conditions.
Analytical Methods for Quality Control and Purity Assessment

To ensure the reproducibility of the synthesis, a robust analytical workflow is essential.

Workflow for Product Analysis:

G cluster_0 Analytical Techniques Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Check Purification Purification TLC Analysis->Purification Purity < 95% Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product Purity ≥ 98% 1H NMR 1H NMR Characterization->1H NMR 13C NMR 13C NMR Characterization->13C NMR HPLC HPLC Characterization->HPLC GC-MS GC-MS Characterization->GC-MS

A workflow diagram for the analysis and purification of this compound.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for monitoring reaction progress.

  • Column: A C18 reverse-phase column is suitable for this analysis.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[7]

  • Detection: UV detection at a wavelength of approximately 254 nm is appropriate for the aromatic ketone.

  • Purity Determination: The purity can be calculated from the relative peak areas of the product and any impurities.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying the product and any volatile impurities or side products.

  • Column: A non-polar or medium-polarity capillary column is recommended.

  • Carrier Gas: Helium is typically used as the carrier gas.[8]

  • Injection: Split or splitless injection can be used depending on the concentration of the sample.

  • Detection: Mass spectrometry provides structural information for peak identification.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic chain of the pentanone moiety. The integration of these signals should be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon will have a characteristic downfield shift.[9]

Conclusion and Best Practices for Reproducibility

The synthesis of this compound via Friedel-Crafts acylation, while straightforward in principle, requires meticulous attention to detail to ensure inter-laboratory reproducibility. This guide has provided a robust, optimized protocol and a comprehensive analytical framework to achieve this goal.

To further enhance reproducibility, the following best practices are recommended:

  • Standard Operating Procedures (SOPs): Implement detailed SOPs for all aspects of the synthesis, from reagent handling to product analysis.

  • Reagent Qualification: Use high-purity, well-characterized starting materials and anhydrous solvents.

  • In-Process Controls: Utilize in-process controls, such as TLC or HPLC, to monitor reaction progress and ensure consistency.

  • Data Sharing and Collaboration: Open communication and data sharing between laboratories can help identify and troubleshoot sources of variability.

By adhering to these principles and the methodologies outlined in this guide, researchers and drug development professionals can confidently and reproducibly synthesize this compound, a critical intermediate for advancing pharmaceutical research and development.

References

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dichlorophenyl)- on Newcrom R1 HPLC column.
  • The Organic Chemist. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • Raj, P., et al. (2011). Pharmacologyonline 2, 1284-1291.
  • Hu, Q. S., et al. (2010). Aryl ketone synthesis via tandem orthoplatinated triarylphosphite-catalyzed addition reactions of arylboronic acids with aldehydes followed by oxidation. The Journal of Organic Chemistry, 75(20), 6986–6989.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • PubChem. (n.d.). This compound.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Vekariya, R. H., Horton, M. C., & Aubé, J. (2018).
  • Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • American Chemical Society. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central.
  • PubMed. (n.d.). 1 H and 13 C NMR spectra of 4,4'-substituted chalcones.
  • Google Patents. (n.d.). KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
  • Google Patents. (n.d.). WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
  • ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent.

Sources

A Comparative Guide to Kinetic vs. Thermodynamic Control in the Friedel-Crafts Acylation of Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, mastering regioselectivity in electrophilic aromatic substitution is paramount. The Friedel-Crafts acylation of dichlorobenzenes is a classic case study where the principles of kinetic and thermodynamic control dictate the isomeric purity of the resulting dichloroacetophenone—a critical building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the factors governing product distribution, supported by experimental insights, to empower chemists to strategically drive the reaction toward the desired isomer.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

In the context of the Friedel-Crafts acylation of dichlorobenzene, the choice between kinetic and thermodynamic control determines the final product isomer. A chemical reaction that can yield two or more different products from a single starting material is governed by these two distinct regimes of control.[1][2]

  • Kinetic Control : At lower reaction temperatures and shorter reaction times, the product that is formed fastest is the major product. This "kinetic product" is formed via the reaction pathway with the lowest activation energy.[2][3] The reaction is essentially irreversible under these conditions.[2]

  • Thermodynamic Control : At higher temperatures and with longer reaction times, the system has enough energy to overcome the activation barriers of both forward and reverse reactions. This allows an equilibrium to be established, and the most stable product—the "thermodynamic product"—will be the major isomer present.[2][4]

The selection of reaction conditions, therefore, becomes a critical tool for the synthetic chemist to selectively synthesize the desired product isomer.

Acylation of p-Dichlorobenzene: A Case Study

The Friedel-Crafts acylation of p-dichlorobenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is a well-established method for synthesizing dichloroacetophenones.[5][6] The two chlorine atoms on the benzene ring are ortho-, para-directing, but also deactivating due to their inductive effect.[5] This electronic guidance suggests that the incoming acyl group will preferentially substitute at the position ortho to one of the chlorine atoms (and meta to the other).

This leads to the formation of two key isomers:

  • The Kinetic Product : 2,5-Dichloroacetophenone, the "normal" product formed due to the directing effects of the chlorine substituents.[5][7]

  • The Thermodynamic Product : 3,4-Dichloroacetophenone, a "rearranged" product that is thermodynamically more stable.[7]

The ability of the initially formed product to isomerize under the reaction conditions is the key to accessing the thermodynamic product. This rearrangement is facilitated by the Lewis acid catalyst at elevated temperatures.

Visualizing the Reaction Pathways

The following diagram illustrates the energy profile for the formation of the kinetic and thermodynamic products in the acylation of p-dichlorobenzene.

G cluster_0 Reaction Coordinate cluster_1 Energy Reactants p-Dichlorobenzene + Acylium Ion TS_Kinetic Transition State (Kinetic) TS_Thermodynamic Transition State (Thermodynamic) Product_Kinetic 2,5-Dichloroacetophenone (Kinetic Product) Product_Thermodynamic 3,4-Dichloroacetophenone (Thermodynamic Product) E0 E1 E2 E3 E4 p1->TS_Kinetic Lower Ea p2->Product_Kinetic p3->TS_Thermodynamic Higher Ea p4->Product_Thermodynamic

Caption: Energy profile of kinetic vs. thermodynamic control.

Experimental Protocols and Expected Outcomes

To achieve selective formation of either the kinetic or thermodynamic product, precise control over the reaction conditions is essential. Below are detailed experimental protocols for each pathway.

Protocol 1: Synthesis of the Kinetic Product (2,5-Dichloroacetophenone)

This protocol prioritizes low temperatures and shorter reaction times to favor the faster-forming 2,5-isomer and prevent subsequent isomerization.

Methodology:

  • Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).[6]

  • Reagent Charging : In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Cooling : Cool the stirred suspension to 0-5 °C using an ice bath.[8]

  • Addition of Acylating Agent : Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel to the cooled suspension over 30 minutes.

  • Addition of Substrate : Following the addition of acetyl chloride, add a solution of p-dichlorobenzene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature between 0-5 °C.

  • Reaction : Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the starting material is consumed, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

  • Extraction and Purification : Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[6]

Protocol 2: Synthesis of the Thermodynamic Product (3,4-Dichloroacetophenone)

This protocol utilizes higher temperatures and longer reaction times to allow the initially formed kinetic product to isomerize to the more stable thermodynamic product.

Methodology:

  • Apparatus Setup : Use the same setup as described in Protocol 1.

  • Reagent Charging : Charge the flask with p-dichlorobenzene (1.0 equivalent) and a higher-boiling inert solvent like 1,2-dichloroethane or nitrobenzene.[7]

  • Addition of Catalyst and Acylating Agent : Add anhydrous aluminum chloride (AlCl₃, 1.5-2.0 equivalents) to the mixture. Then, add acetyl chloride (1.0 equivalent) dropwise.

  • Reaction : Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and maintain for an extended period (e.g., 6-12 hours). The higher temperature provides the necessary energy for the isomerization equilibrium to be established.[9]

  • Monitoring : Monitor the reaction by Gas Chromatography (GC) to observe the conversion of the 2,5-isomer to the 3,4-isomer.

  • Work-up and Purification : Follow the same work-up and purification procedures as outlined in Protocol 1.

Comparative Data Summary

The choice of reaction conditions directly impacts the product distribution. The following table summarizes the expected outcomes for the acylation of dichlorobenzene isomers.

SubstrateConditionsMajor Product(s)Product TypeSupporting Evidence
p-Dichlorobenzene Low Temp. (0-5 °C), Short Time2,5-DichloroacetophenoneKineticStandard ortho-, para-directing effects favor this isomer.[5]
p-Dichlorobenzene High Temp. (>80 °C), Long Time3,4-DichloroacetophenoneThermodynamicRearrangement to the more stable isomer is observed.[7]
o-Dichlorobenzene Typical Friedel-Crafts3,4-DichloroacetophenoneKinetic/ThermodynamicThe primary product is the thermodynamically favored 3,4-isomer.[7]
m-Dichlorobenzene Typical Friedel-Crafts2,4-DichloroacetophenoneKineticFormed as the major product due to directing effects.[7]

Causality Behind Experimental Choices

  • Choice of Solvent : For kinetic control, a low-boiling solvent like dichloromethane is ideal to maintain low reaction temperatures. For thermodynamic control, a higher-boiling solvent like nitrobenzene or 1,2-dichloroethane is necessary to reach the temperatures required for isomerization.[7]

  • Temperature : This is the most critical factor. Low temperatures (0-5 °C) prevent the reverse reaction and isomerization, locking in the kinetic product. Higher temperatures provide the activation energy needed to overcome the barrier for isomerization to the more stable thermodynamic product.[2]

  • Reaction Time : Short reaction times are sufficient for the formation of the kinetic product. Longer reaction times at elevated temperatures are required to allow the equilibrium to shift towards the thermodynamic product.

  • Catalyst Stoichiometry : A stoichiometric amount of Lewis acid is generally required in Friedel-Crafts acylation because the product ketone complexes with the catalyst.[10] For thermodynamic control, a slight excess of catalyst can sometimes facilitate the isomerization more effectively.

Workflow for Product Determination

The logical workflow for selecting the appropriate reaction conditions to obtain the desired product is outlined below.

G cluster_kinetic Kinetic Control Conditions cluster_thermo Thermodynamic Control Conditions start Desired Product Isomer? kinetic_product Kinetic Product (2,5-Dichloroacetophenone) start->kinetic_product Fastest Formation thermo_product Thermodynamic Product (3,4-Dichloroacetophenone) start->thermo_product Most Stable low_temp Low Temperature (0-5 °C) kinetic_product->low_temp high_temp High Temperature (>80 °C) thermo_product->high_temp short_time Short Reaction Time (1-2 hours) low_temp->short_time long_time Long Reaction Time (>6 hours) high_temp->long_time isomerization Allow for Isomerization long_time->isomerization

Caption: Decision workflow for selecting reaction control.

Conclusion

The Friedel-Crafts acylation of dichlorobenzene serves as an excellent practical example of the principles of kinetic and thermodynamic control. By carefully manipulating reaction temperature and time, researchers can selectively favor the formation of either the kinetically controlled 2,5-dichloroacetophenone or the thermodynamically more stable 3,4-dichloroacetophenone from a p-dichlorobenzene starting material. This level of control is indispensable in multistep syntheses where isomeric purity is crucial for the success of subsequent steps and the biological activity of the final target molecule.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]
  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2452-2454. [Link]
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Chemistry LibreTexts. (2025). 1.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
  • Chemistry LibreTexts. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

A Comparative Analysis of 1-(3,4-Dichlorophenyl)pentan-1-one and Other Monoamine Uptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the monoamine uptake inhibitor, 1-(3,4-Dichlorophenyl)pentan-1-one, with a selection of other well-characterized inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in binding affinities, selectivity, and functional potencies, supported by experimental data and detailed protocols. Our aim is to equip you with the critical information necessary to make informed decisions in your research and development endeavors.

Introduction to Monoamine Transporters and Their Inhibition

Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of synaptic signaling.[1] The inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, a mechanism that is the foundation for the therapeutic effects of many antidepressants, psychostimulants, and treatments for attention-deficit/hyperactivity disorder (ADHD).[1][2]

The pharmacological profile of a monoamine uptake inhibitor is defined by its relative affinity and selectivity for DAT, NET, and SERT. This profile dictates its therapeutic applications and potential side effects. For instance, selective serotonin reuptake inhibitors (SSRIs) like sertraline primarily target SERT and are widely used for depression and anxiety disorders.[3][4] In contrast, norepinephrine-dopamine reuptake inhibitors (NDRIs) such as bupropion, which target both NET and DAT, are utilized for depression and smoking cessation and are noted for a different side effect profile, often lacking the sexual side effects associated with SSRIs.[5][6] Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), is primarily prescribed for ADHD.[7][8]

This guide will focus on this compound, a compound belonging to a class of potent inhibitors of the dopamine and norepinephrine transporters.[9] We will compare its in vitro activity with a panel of established monoamine uptake inhibitors to provide a clear, data-driven perspective on its potential pharmacological niche.

Comparative Analysis of Binding Affinities and Selectivity

The potency and selectivity of a monoamine uptake inhibitor are most commonly quantified by its inhibition constant (Kᵢ) at each of the monoamine transporters. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for 1-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (a very close structural analog of the topic compound, hereafter referred to as the "Dichlorophenyl-analog") and other selected monoamine uptake inhibitors. This data has been compiled from various in vitro radioligand binding studies.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Primary Activity Profile
Dichlorophenyl-analog (4u) [9]11.537.8>10,000DAT/NET Inhibitor
Bupropion [3]2800140045000NDRI
Sertraline [10]254200.29SSRI
Atomoxetine [4]1451577NRI
Cocaine [11]230480740SNDRI
GBR 12909 [6][12]1>100>100Selective DRI

Analysis of Comparative Data:

The Dichlorophenyl-analog demonstrates high affinity for both DAT (Kᵢ = 11.5 nM) and NET (Kᵢ = 37.8 nM), with a slight preference for DAT.[9] Crucially, it displays negligible affinity for SERT (Kᵢ > 10,000 nM), categorizing it as a potent and selective dopamine-norepinephrine reuptake inhibitor (DNRI).[9]

  • Versus Bupropion: The Dichlorophenyl-analog is significantly more potent at both DAT and NET than bupropion.[3][9] Bupropion's micromolar affinities for these transporters classify it as a relatively weak inhibitor compared to the nanomolar potency of the Dichlorophenyl-analog.[3]

  • Versus Sertraline: Sertraline is a highly potent and selective SERT inhibitor, with a sub-nanomolar Kᵢ for SERT and significantly lower affinity for DAT and NET.[10] This presents a stark contrast to the Dichlorophenyl-analog's profile, highlighting their distinct therapeutic potentials.

  • Versus Atomoxetine: Atomoxetine is a potent and selective NET inhibitor, with a much lower affinity for DAT and SERT.[4] While both the Dichlorophenyl-analog and atomoxetine target NET, the former's high affinity for DAT suggests a different spectrum of pharmacological effects.[4][9]

  • Versus Cocaine: Cocaine acts as a non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with comparable affinities across all three transporters in the hundreds of nanomolar range.[11] The Dichlorophenyl-analog's selectivity for DAT and NET, and its higher potency at these transporters, distinguishes it from cocaine's broader activity.[9][11]

  • Versus GBR 12909: GBR 12909 is a highly potent and selective DAT inhibitor, with a Kᵢ of 1 nM and much weaker activity at NET and SERT.[6][12] The Dichlorophenyl-analog, while also a potent DAT inhibitor, possesses significant NET inhibitory activity, suggesting a dual-action mechanism not present with GBR 12909.[6][9][12]

Experimental Methodologies for Characterizing Monoamine Uptake Inhibitors

The determination of a compound's affinity for monoamine transporters is a cornerstone of its pharmacological characterization. The following sections detail the standard in vitro assays employed for this purpose.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor or transporter. The principle involves a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target.

Experimental Workflow for Radioligand Binding Assay

prep Membrane Preparation incubate Incubation prep->incubate Cell membranes expressing transporters separate Separation of Bound/Free Ligand incubate->separate Incubation with radioligand and test compound measure Measurement of Radioactivity separate->measure Rapid filtration analyze Data Analysis measure->analyze Scintillation counting ki_calc Ki Calculation (Cheng-Prusoff) analyze->ki_calc IC50 determination

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kₔ, and serial dilutions of the test compound (e.g., this compound).

    • For the determination of non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10][11]

Synaptosomal Uptake Assays

Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of a neurotransmitter into presynaptic terminals. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.

Experimental Workflow for Synaptosomal Uptake Assay

prep Synaptosome Preparation preincubate Pre-incubation prep->preincubate Isolated nerve terminals initiate Initiation of Uptake preincubate->initiate Incubation with test compound terminate Termination of Uptake initiate->terminate Addition of radiolabeled neurotransmitter measure Measurement of Radioactivity terminate->measure Rapid filtration and washing analyze Data Analysis measure->analyze Scintillation counting ic50_calc IC50 Calculation analyze->ic50_calc IC50 determination

Caption: Workflow for a synaptosomal monoamine uptake assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Dissect the appropriate brain region (e.g., striatum for DAT, cortex for NET and SERT) from a rodent in ice-cold sucrose buffer (e.g., 0.32 M sucrose with 1 mM EDTA, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined time to measure the initial rate of transport (e.g., 1-5 minutes).

    • To determine non-specific uptake, a parallel set of experiments should be conducted in the presence of a high concentration of a known uptake inhibitor (e.g., 10 µM cocaine for dopamine uptake).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

Therapeutic Context and Potential Applications

The unique pharmacological profile of each monoamine uptake inhibitor dictates its clinical utility and potential side effects.

  • Bupropion (NDRI): Used for major depressive disorder and smoking cessation. Its lack of significant serotonergic activity often results in a lower incidence of sexual side effects, weight gain, and sedation compared to SSRIs.[5][6] However, it can be associated with insomnia, anxiety, and an increased risk of seizures at higher doses.[6]

  • Sertraline (SSRI): A first-line treatment for depression, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD).[3][4] Common side effects include nausea, diarrhea, insomnia, and sexual dysfunction.[3]

  • Atomoxetine (NRI): Primarily used for the treatment of ADHD in both children and adults.[7][8] It is a non-stimulant option and may be preferred in patients with a history of substance abuse.[13] Potential side effects include increased blood pressure and heart rate, dry mouth, and insomnia.[13]

  • Cocaine (SNDRI): A powerful psychostimulant with high abuse potential.[14][15] Its non-selective inhibition of all three monoamine transporters contributes to its intense euphoric effects and significant cardiovascular and neurological toxicity.[14][15]

  • GBR 12909 (Selective DRI): Primarily a research tool used to investigate the role of the dopamine transporter in various physiological and pathological processes.[2][16] Its high selectivity makes it valuable for elucidating the specific contributions of dopamine reuptake inhibition.[2][16]

The potent and selective DNRI profile of the Dichlorophenyl-analog suggests potential therapeutic applications in conditions where both dopamine and norepinephrine signaling are implicated, such as certain subtypes of depression, ADHD, and potentially as a smoking cessation aid. Its high potency and selectivity for DAT and NET, with a lack of SERT activity, may offer an efficacy and side-effect profile distinct from existing medications. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.

Conclusion

This guide has provided a comprehensive comparison of this compound (via its close analog) with other key monoamine uptake inhibitors. The data clearly positions this compound as a potent and selective dual inhibitor of the dopamine and norepinephrine transporters. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own in vitro characterizations of novel compounds targeting these critical transporters. As with any scientific endeavor, careful experimental design and data interpretation are paramount to advancing our understanding of the complex interplay between monoamine systems and neurological function.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]
  • Caine, S. B., & Koob, G. F. (1993). Modulation of cocaine self-administration in the rat through D-3 dopamine receptors. Science, 260(5115), 1814–1816. [Link]
  • RxList. (n.d.). Atomoxetine: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Drugs.com. (2023, April 29). Atomoxetine: Uses, Dosage, Side Effects.
  • MDPI. (2021).
  • NCBI. (n.d.). Bupropion - StatPearls.
  • Wikipedia. (n.d.). Atomoxetine.
  • CanadaQBank. (2023, February 11). Bupropion Explained: Uses, Side Effects & Clinical Facts! [Video]. YouTube. [Link]
  • American Addiction Centers. (2023, March 21). Bupropion (Wellbutrin/Zyban) Side Effects & Uses in Addiction Treatment.
  • Healthline. (n.d.). Sertraline (Zoloft) Overview: Uses, Side Effects, Dosage, and More.
  • Wikipedia. (n.d.). Bupropion.
  • Drugs.com. (2023, May 27). Sertraline: Side Effects, Uses, and Dosage.
  • Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Gehlert, D. R. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699–711. [Link]
  • Wikipedia. (n.d.). Monoamine reuptake inhibitor.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]
  • Rothman, R. B., & Glowa, J. R. (1995). A review of the effects of GBR12909, a selective dopamine uptake inhibitor, on the central nervous system. Drug development research, 34(2), 111–123. [Link]
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3,4-Dichlorophenyl)pentan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3,4-Dichlorophenyl)pentan-1-one, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of hazardous waste management for halogenated substances and infers potential hazards from structurally similar molecules to ensure a cautious and responsible approach.

Hazard Assessment and Chemical Profile

Chemical Identity and Properties:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 68120-72-9[1]
Molecular Formula C₁₁H₁₂Cl₂O[1]
Molecular Weight 231.12 g/mol [1]
Appearance White crystalline solid (predicted)[2]
Density 1.188 g/cm³ (predicted)[2]

Inferred Hazard Profile:

This compound is a halogenated aromatic ketone. The presence of chlorine atoms on the phenyl ring suggests it should be treated as a halogenated organic compound for disposal purposes.[3] Structurally similar compounds, such as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, are classified as causing skin and eye irritation and being toxic to aquatic life with long-lasting effects.[4] Therefore, it is prudent to handle this compound as a potential irritant and an environmental hazard.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling this compound for disposal, it is imperative to wear appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not always necessary for small quantities of a solid, a respirator may be warranted if dust can be generated or if working with solutions in a poorly ventilated area.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Segregation and Containerization: The Cornerstone of Compliance

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.

Segregation Protocol:

  • Identify as Halogenated Waste: Due to the presence of chlorine, this compound falls into the category of halogenated organic waste.

  • Maintain Separation: Do not mix with non-halogenated solvents, acids, bases, or other reactive chemicals.

Container Selection and Labeling:

  • Container Compatibility: Use a chemically compatible container with a secure screw-top lid. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, the original container or a designated, compatible waste container should be used.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE." The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").

On-Site Accumulation and Storage

Laboratories generating hazardous waste must adhere to specific regulations for on-site storage, typically in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage On-Site Management cluster_disposal Final Disposal start Start: Disposal of this compound assess_hazards Hazard Assessment (Inferred as Irritant & Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate as Halogenated Organic Waste don_ppe->segregate containerize Select & Prepare Compatible Waste Container segregate->containerize label_waste Label Container: 'HAZARDOUS WASTE' & Chemical Name containerize->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa inspect Weekly Inspection of SAA store_saa->inspect request_pickup Arrange for Pickup by Certified Hazardous Waste Contractor inspect->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[5] As a halogenated organic compound, this waste may fall under specific EPA hazardous waste codes, such as F001 or F002 if it is a spent solvent, or F027 if it is a discarded, unused formulation.[6][7][8] It is the responsibility of the waste generator to make a proper hazardous waste determination.

The Causality of Caution

The procedures outlined in this guide are rooted in a precautionary principle, which is essential when dealing with chemicals that have incomplete toxicological data. The rationale for treating this compound as a hazardous waste is based on the following:

  • Presence of Halogens: Halogenated organic compounds are often persistent in the environment and can have toxic effects.[3]

  • Structural Analogy: The known hazards of similar chlorinated phenyl ketones provide a strong indication of the potential risks associated with this compound.[4]

  • Regulatory Scrutiny: The EPA heavily regulates the disposal of halogenated organic compounds due to their potential for environmental contamination.[9]

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and a key component of building a culture of safety in the laboratory.

References

  • EPA Hazardous Waste Codes
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA
  • EPA HAZARDOUS WASTE CODES | suweb.site
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR
  • This compound | C11H12Cl2O | CID 2774046 - PubChem
  • 1-(3,4-dichloro-phenyl)-pentan-1-one - ChemicalBook
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 4 - SAFETY D
  • SAFETY D
  • 3 - SAFETY D
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis
  • Cas 68120-72-9,1-(3,4-DICHLORO-PHENYL) - LookChem
  • SAFETY D
  • 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone - PubChem
  • 1-Pentanone, 1-(3,4-dichlorophenyl)- - MySkinRecipes
  • SAFETY D
  • Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formul
  • GHS Hazardous Chemical Inform
  • Final Environmental Impact Statement: Roadside Pest Management Program, Volume 3
  • Factsheets of the substances for the 4th Watch List under the Water Framework Directive - JRC Public
  • Systematic Handling of Environmental Fate Data for Model Development—Illustrated for the Case of Biodegradation Half-Life D
  • Environmental fate and bioavailability of Agent Orange and its associated dioxin during the Vietnam War - PubMed
  • (1S-cis)-4-(3,4-Dichlorophenyl)
  • 1-​(2,​4-​Dichlorophenyl)​-​1-​pentanone | CymitQuimica
  • DDT Chemistry, Metabolism, and Toxicity - epa nepis

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,4-Dichlorophenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, halogenated aromatic ketones like 1-(3,4-Dichlorophenyl)pentan-1-one represent a class of compounds whose utility is matched by the need for meticulous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and field-proven experience. Our objective is to empower researchers with the knowledge to not only use our products effectively but to do so with the highest degree of safety, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before any operational steps are taken, a thorough understanding of the specific hazards associated with this compound is paramount. This compound is a halogenated aromatic ketone, and its structure informs its toxicological profile.

Based on available safety data for this and structurally similar compounds, the primary hazards are:

  • H315: Causes skin irritation. The dichlorinated phenyl ring and the ketone functional group can lead to defatting of the skin and localized irritation upon contact.

  • H319: Causes serious eye irritation. Direct contact with the eyes can cause significant damage.

  • H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract.

These hazards dictate a stringent, multi-layered approach to personal protective equipment (PPE) to create a robust barrier between the researcher and the chemical.

The Core Ensemble: Your Personal Protective Equipment Protocol

The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision process. Each component of the PPE ensemble is chosen to counteract a specific hazard identified in our initial assessment.

PPE ComponentSpecification & Rationale
Hand Protection Primary Gloves: Butyl rubber or Viton®. Secondary Gloves (optional): Long-cuff nitrile gloves. Causality: The chemical structure, a chlorinated aromatic ketone, requires superior protection. Nitrile gloves offer good general protection but show poor resistance to some ketones and chlorinated solvents.[1][2][3] Butyl rubber is highly recommended for ketones and esters, while Viton® provides excellent resistance to aromatic and chlorinated solvents.[2][4] Using a double-gloving technique with a robust outer glove provides the highest level of protection against permeation.
Eye & Face Protection ANSI Z87.1-rated chemical splash goggles used in conjunction with a full-face shield. Causality: The H319 warning ("Causes serious eye irritation") necessitates more than standard safety glasses. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary barrier for the entire face.
Body Protection Flame-resistant (FR) lab coat with tight-fitting cuffs, fully buttoned. For larger quantities, a chemically resistant apron over the lab coat is recommended. Causality: This protects against incidental skin contact from splashes and spills. The FR property is a general laboratory best practice when working with any organic compound.
Respiratory Protection Work exclusively within a certified chemical fume hood. For situations with a high risk of aerosolization (e.g., during spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required. Causality: The H335 hazard ("May cause respiratory irritation") is effectively mitigated by using a fume hood as the primary engineering control.[5][6] A respirator provides an essential secondary layer of defense. The NIOSH Pocket Guide to Chemical Hazards is an authoritative resource for respirator selection.[7][8][9][10][11][12]

Operational Workflow: From Preparation to Disposal

A safe experimental outcome is predicated on a disciplined and sequential workflow. The following protocol outlines the critical steps for handling this compound.

Pre-Operational Safety Check
  • Fume Hood Verification: Confirm that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.

  • PPE Inspection: Meticulously inspect all PPE for signs of degradation, punctures, or contamination before donning.

  • Emergency Equipment Location: Verify the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Waste Container Preparation: Ensure a designated, clearly labeled "Halogenated Organic Waste" container is available in the work area.[5]

Step-by-Step Handling Procedure

The following workflow is designed to minimize exposure at every step.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep_Area 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Full PPE (Gloves, Goggles, Coat) Prep_Area->Don_PPE Safety First Weigh 3. Weigh Compound (in fume hood) Don_PPE->Weigh Proceed to Handling Transfer 4. Transfer to Reaction Vessel (in fume hood) Weigh->Transfer Controlled Addition Decontaminate 5. Decontaminate Glassware (Rinse with solvent) Transfer->Decontaminate Experiment Complete Segregate_Waste 6. Segregate Waste (Halogenated Organics) Decontaminate->Segregate_Waste Collect Rinsate Doff_PPE 7. Doff PPE (Remove gloves last) Segregate_Waste->Doff_PPE Secure Area Wash 8. Wash Hands Thoroughly Doff_PPE->Wash Final Step

Caption: Workflow for handling this compound.

Disposal Plan: A Critical Final Step

The environmental and safety impact of chemical research extends to its waste products. As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation is Mandatory: Under no circumstances should halogenated organic waste be mixed with non-halogenated waste.[5] This is due to the different disposal methods required; halogenated waste is typically incinerated at high temperatures.

  • Container Labeling: The waste container must be robust, leak-proof, and clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[8]

  • Collection of Waste: All materials that have come into contact with the compound, including contaminated gloves, weigh boats, and solvent rinsates from glassware, must be placed into the designated halogenated waste container.[8]

  • Institutional Protocols: Always adhere to your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that their safety protocols are robust, scientifically justified, and aligned with the best practices of the drug development industry.

References

  • NIOSH Pocket Guide to Chemical Hazards.
  • Pocket Guide to Chemical Hazards Introduction.
  • NIOSH Pocket Guide to Chemical Hazards (PDF).
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training (CPWR). [Link]
  • NIOSH Pocket Guide to Chemical Hazards. Office of Justice Programs. [Link]
  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
  • Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
  • Which are the best gloves for chemical environments? AIBON SAFETY. [Link]
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Hand Protection Chemical Resistance Guide.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

Sources

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